molecular formula C27H30O6 B1681906 Sofalcone CAS No. 153175-87-2

Sofalcone

カタログ番号: B1681906
CAS番号: 153175-87-2
分子量: 450.5 g/mol
InChIキー: GFWRVVCDTLRWPK-KPKJPENVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sofalcone (CAS 64506-49-6) is a synthetic chalcone derivative used as a gastroprotective agent in research. Its primary research value lies in its multifaceted mechanism of action for studying gastric mucosal protection and repair. As a mucosal protective agent, this compound has been reported to enhance the production of gastric mucus and bicarbonate, strengthening the mucosal barrier . It demonstrates anti-inflammatory properties by inhibiting neutrophil activity and functions as an antioxidant by scavenging free radicals to reduce oxidative stress . A key mechanism involves its role as an electrophile that covalently binds to the KEAP1 protein, leading to the activation of the Nrf2 cytoprotective pathway and subsequent induction of heme oxygenase-1 (HO-1), which contributes to its anti-colitic effects . Furthermore, this compound inhibits the growth and pathogenic factors of Helicobacter pylori , including anti-urease activity and reducing bacterial adhesion to gastric epithelial cells . It also modulates the prostaglandin pathway and possesses weak proton pump (H+, K+-ATPase) inhibitory activity . This combination of cytoprotective, anti-inflammatory, antioxidant, and antibacterial mechanisms makes this compound a valuable compound for research in gastrointestinal pharmacology, inflammation, and cytoprotective signaling pathways. This product is intended for research applications only and is not for diagnostic or therapeutic use. Key suppliers for this API include Manus Aktteva Biopharma LLP and Sun Pharmaceutical Industries .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[5-(3-methylbut-2-enoxy)-2-[(E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O6/c1-19(2)13-15-31-22-8-5-21(6-9-22)7-12-25(28)24-11-10-23(32-16-14-20(3)4)17-26(24)33-18-27(29)30/h5-14,17H,15-16,18H2,1-4H3,(H,29,30)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWRVVCDTLRWPK-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860797
Record name {5-[(3-Methylbut-2-en-1-yl)oxy]-2-[(2E)-3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoyl]phenoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64506-49-6, 153175-87-2
Record name Sofalcone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064506496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sofalcone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153175872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sofalcone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05197
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name {5-[(3-Methylbut-2-en-1-yl)oxy]-2-[(2E)-3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoyl]phenoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOFALCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B668TJX8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sofalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanism of Action of Sofalcone in Gastric Ulcer Healing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Sofalcone, a synthetic derivative of sophoradin originally isolated from the Chinese plant Sophora subprostrata, is a gastroprotective agent utilized in the treatment of gastric ulcers.[1][2] Unlike traditional anti-ulcer drugs that primarily focus on inhibiting gastric acid secretion, this compound exerts its therapeutic effects through a multifaceted mechanism that enhances the mucosal defense systems. This technical guide provides an in-depth exploration of the core molecular and cellular pathways through which this compound promotes the healing of gastric ulcers, intended for researchers, scientists, and drug development professionals.

Modulation of Endogenous Prostaglandin Levels

A primary mechanism of this compound's cytoprotective action is its ability to increase the local concentration of prostaglandins (PGs), particularly Prostaglandin E2 (PGE2), within the gastric mucosa.[3][4] PGs are crucial mediators of mucosal defense, stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and promoting epithelial cell restitution.[5][6] this compound achieves this not by stimulating PG synthesis via cyclooxygenase (COX) enzymes, but by inhibiting their degradation.

1.1 Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-OH-PG-DH)

The key regulatory step in PG catabolism is oxidation by 15-hydroxyprostaglandin dehydrogenase (15-OH-PG-DH).[7] this compound directly inhibits this enzyme, leading to a sustained elevation of local PGE2 levels.[7][8][9] This inhibition has been demonstrated to be noncompetitive and uncompetitive against the substrates NAD and PGE1, respectively.[7] The increase in PGE2 content is observed for up to 6 hours after this compound administration and is considered a major contributor to its anti-ulcer effect.[7]

Table 1: Effect of this compound on Prostaglandin Metabolism in Rat Gastric Mucosa

Parameter MeasuredExperimental ModelTreatment GroupDoseResultReference
15-OH-PG-DH Activity Indomethacin-pretreated ratsThis compound (oral)200 mg/kgSignificant inhibition[7]
This compound (oral)400 mg/kgSignificant inhibition[7]
Gastric Mucosal PGE2 Content Indomethacin-pretreated ratsThis compound (oral)200 mg/kgSignificant increase[7]
This compound (oral)400 mg/kgSignificant increase[7]
PGE2 Release Cultured rabbit gastric mucosal cellsThis compoundDose-dependentIncreased PGE2 in media[8]
15-OH-PG-DH Activity TCA-induced gastritis in ratsThis compound-Prevented increase in activity[9]
Gastric Mucosal PGE2 Content TCA-induced gastritis in ratsThis compound-Prevented decrease in content[9]

1.2 Experimental Protocol: Assessment of this compound's Effect on PG Metabolism

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[3][7]

  • Induction of PG Synthesis Inhibition: To isolate the effect on PG degradation, endogenous PG synthesis is often inhibited by subcutaneous or intraperitoneal pre-administration of indomethacin (e.g., 10 mg/kg), a non-selective COX inhibitor.[3][7]

  • This compound Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at doses ranging from 100 to 400 mg/kg.[3][7]

  • Tissue Collection: At specified time points (e.g., 1 to 12 hours) post-administration, rats are euthanized, and the gastric mucosa is harvested.

  • Measurement of 15-OH-PG-DH Activity: The gastric mucosal homogenate is centrifuged, and the supernatant is used as the enzyme source. Activity is measured by monitoring the conversion of radiolabeled PGE2 to 15-keto-PGE2 or by spectrophotometrically measuring the rate of NAD+ reduction.[7]

  • Measurement of PGE2 Content: PGE2 is extracted from the gastric mucosa and quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunoassay (ELISA).[8]

Sofalcone_PG_Pathway This compound This compound PGDH 15-OH-PG Dehydrogenase (15-OH-PG-DH) This compound->PGDH Inhibits Degraded_PG Inactive PG Metabolites PGDH->Degraded_PG Produces PGE2 Prostaglandin E2 (PGE2) PGE2->PGDH Metabolized by Mucosal_Defense Enhanced Mucosal Defense (↑ Mucus, ↑ Blood Flow, ↑ Bicarbonate) PGE2->Mucosal_Defense Promotes

Caption: this compound inhibits 15-OH-PG-DH, increasing PGE2 levels.

Upregulation of Cytoprotective Proteins via the Nrf2-HO-1 Pathway

A more recently elucidated mechanism involves this compound's ability to activate the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, controlling the expression of numerous cytoprotective genes, including Heme Oxygenase-1 (HO-1), also known as Heat Shock Protein 32 (HSP32).[10]

2.1 Covalent Binding to KEAP1 and Nrf2 Activation

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (KEAP1). This compound, possessing an α,β-unsaturated carbonyl group, acts as a Michael reaction acceptor.[11] It covalently binds to reactive cysteine residues on KEAP1, inducing a conformational change that disrupts the Nrf2-KEAP1 complex.[11] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of target genes like HO-1.[10][11] The induction of HO-1 is a critical defense mechanism, as it degrades pro-oxidant heme into biliverdin (an antioxidant), free iron, and carbon monoxide, which has vasodilatory effects.

Table 2: this compound-Mediated Activation of the Nrf2-HO-1 Pathway

Parameter MeasuredExperimental ModelTreatment GroupResultReference
HO-1 Expression Rat gastric epithelial (RGM-1) cellsThis compoundTime- and concentration-dependent increase[10]
Nrf2 Nuclear Translocation RGM-1 cellsThis compoundIncreased nuclear accumulation of Nrf2[10]
KEAP1 Binding In vitro assayBiotin-tagged this compoundCovalently bound to KEAP1[11]
VEGF Production RGM-1 cellsThis compoundIncreased VEGF production in culture medium[10]

2.2 Experimental Protocol: Analysis of Nrf2 Pathway Activation

  • Cell Culture Model: Rat gastric epithelial cells (RGM-1) or human colon carcinoma cells are used.[10][11] Cells are cultured under standard conditions.

  • This compound Treatment: Cells are treated with varying concentrations of this compound for different time periods to assess dose- and time-dependency.

  • Western Blotting: To quantify protein expression, cell lysates are prepared and separated by SDS-PAGE. Proteins are transferred to a membrane and probed with specific antibodies against HO-1, Nrf2 (for total and nuclear fractions), and a loading control (e.g., β-actin).

  • Immunofluorescence: To visualize Nrf2 translocation, cells grown on coverslips are treated with this compound, fixed, and permeabilized. They are then incubated with an anti-Nrf2 antibody followed by a fluorescently labeled secondary antibody. Nuclei are counterstained (e.g., with DAPI), and images are captured via fluorescence microscopy.

  • KEAP1 Binding Assay: Biotin-tagged this compound is incubated with cell lysates. The complex is pulled down using streptavidin beads, and the presence of KEAP1 is detected by Western blotting.[11]

Sofalcone_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 KEAP1-Nrf2 Complex This compound->Keap1_Nrf2 Binds to KEAP1, Disrupts Complex Nrf2_cyto Nrf2 Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 Release & Translocation Keap1 KEAP1 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription HO1_protein HO-1 (HSP32) Protein HO1_gene->HO1_protein Expression Cytoprotection Cytoprotection (Antioxidant, Anti-inflammatory) HO1_protein->Cytoprotection Leads to

Caption: this compound disrupts the KEAP1-Nrf2 complex, activating HO-1.

Promotion of Angiogenesis and Growth Factor Release

The healing of a gastric ulcer is an active repair process that requires the formation of new blood vessels (angiogenesis) to supply oxygen and nutrients to the regenerating tissue.[12] this compound has been shown to stimulate the release of key angiogenic factors.

  • Vascular Endothelial Growth Factor (VEGF): this compound stimulates the release of VEGF from gastric fibroblasts.[12] This effect is believed to be mediated by the upstream pathways it activates. Prostaglandins are known to stimulate VEGF expression, and the Nrf2-HO-1 pathway has also been directly linked to increased VEGF production.[5][10][12]

  • Basic Fibroblast Growth Factor (bFGF): In ethanol-induced gastric damage models, this compound administration prevented the typical decrease in bFGF concentration, suggesting it helps maintain levels of this important growth factor during the healing process.[13] This effect was sensitive to indomethacin, again linking it to prostaglandin activity.[13]

Table 3: Effect of this compound on Growth Factors and Angiogenesis

Parameter MeasuredExperimental ModelTreatment GroupDoseResultReference
VEGF Release Primary culture of gastric fibroblastsThis compound-Stimulated VEGF release[12]
VEGF Production Rat gastric epithelial (RGM-1) cellsThis compound-Increased VEGF in culture medium[10]
bFGF Concentration Ethanol-induced damage in ratsThis compound + Ethanol100 mg/100g b.w.Prevented the decrease in bFGF seen with ethanol alone[13]

Enhancement of the Gastric Mucosal Barrier and Other Cytoprotective Actions

Beyond specific signaling pathways, this compound reinforces the physical and chemical defenses of the gastric mucosa.

  • Increased Mucus: this compound increases the thickness of the adherent mucus gel layer.[10][14] It also prevents the reduction in gastric macromolecular glycoproteins caused by damaging agents like ethanol and promotes the synthesis of these crucial mucus components in experimental gastritis.[15][16]

  • Increased Mucosal Blood Flow: The local release of vasodilators like prostaglandins, and potentially carbon monoxide from HO-1 activity, contributes to increased gastric mucosal blood flow, which is vital for protecting the mucosa from injury and for clearing noxious agents.[10]

  • Antioxidant Activity: this compound exhibits direct antioxidant properties by scavenging superoxide radicals and inhibiting lipid peroxidation, which is particularly relevant in ischemia-reperfusion models of gastric injury.[17]

  • Anti-Helicobacter pylori Effects: this compound has a direct bactericidal effect on H. pylori. It also inhibits the bacterium's adherence to gastric epithelial cells and reduces the subsequent production of the pro-inflammatory cytokine Interleukin-8 (IL-8), thereby mitigating a key driver of ulcer pathogenesis.[1][18]

Table 4: Summary of this compound's Protective Effects in Preclinical Models

Experimental ModelDamaging AgentTreatmentDoseProtective EffectReference
Rat Gastric Lesions0.6 N HCl, 100% EtOH, 0.2 N NaOHThis compound (p.o. / i.p.)100-300 mg/kgMarked suppression of lesions[3]
Rat Gastric DamageAbsolute EthanolThis compound (i.p.)30-300 mg/kgInhibition of gross damage[19]
Ischemia-Reperfusion InjuryCeliac artery clampThis compound (i.g.)-Significant inhibition of erosions and lipid peroxides[17]
H. pylori-infected miceIndomethacinThis compound-Improved ulcer size, reduced H. pylori colonies[18]
TCA-induced GastritisSodium TaurocholateThis compound (in meal)0.25% & 1.0%Shortened erosions, normalized mucosal thickness[20]

4.1 Experimental Protocol: Anti-H. pylori Activity Assessment

  • In Vivo Model: Gnotobiotic BALB/c mice are infected with a human strain of H. pylori. Gastric ulcers are induced with an agent like indomethacin. Mice are then treated with this compound.[18]

  • Assessment: Ulcer size is measured macroscopically. The stomach is homogenized to culture and quantify the number of viable H. pylori colonies.

  • In Vitro Adherence Model: A human gastric epithelial cell line (e.g., MKN45) is co-cultured with H. pylori in the presence or absence of this compound.[18]

  • Assessment: After incubation, non-adherent bacteria are washed away. The cells are lysed, and the number of adherent bacteria is determined by plating serial dilutions.

  • IL-8 Measurement: The supernatant from the co-culture is collected, and the concentration of IL-8 is measured by ELISA.[18]

Sofalcone_Overall_Mechanism cluster_direct Direct Actions cluster_downstream Downstream Cellular Effects This compound This compound A1 Inhibits 15-OH-PG-DH This compound->A1 A2 Binds to KEAP1 This compound->A2 A3 Inhibits H. pylori Adherence This compound->A3 A4 Scavenges Free Radicals This compound->A4 B3 ↑ Mucus & Glycoproteins This compound->B3 B1 ↑ Prostaglandin E2 A1->B1 B2 ↑ Nrf2 Activation A2->B2 B4 ↓ IL-8 Production A3->B4 Ulcer_Healing Gastric Ulcer Healing A4->Ulcer_Healing B6 ↑ VEGF / bFGF (Angiogenesis) B1->B6 Stimulates B1->Ulcer_Healing B5 ↑ HO-1 (HSP32) Expression B2->B5 Induces B3->Ulcer_Healing B4->Ulcer_Healing B5->B6 Stimulates B5->Ulcer_Healing B6->Ulcer_Healing

Caption: this compound's integrated mechanism for gastric ulcer healing.

Conclusion

The mechanism of action of this compound in promoting gastric ulcer healing is comprehensive and pleiotropic. It does not rely on a single pathway but rather orchestrates a multi-pronged approach to bolster mucosal defense and facilitate tissue repair. By inhibiting prostaglandin degradation, activating the cytoprotective Nrf2-HO-1 axis, enhancing the mucosal barrier, promoting angiogenesis through growth factor release, and exerting direct anti-H. pylori and antioxidant effects, this compound creates a favorable environment for the resolution of mucosal injury. This integrated mechanism distinguishes it from acid-suppressive agents and underscores its role as a potent cytoprotective and healing-promoting drug.

References

The Cytoprotective Effects of Sofalcone on Gastric Mucosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofalcone, a synthetic derivative of sophoradine, is a gastric mucosal protective agent with a multifaceted mechanism of action. This technical guide provides an in-depth analysis of the cytoprotective effects of this compound on the gastric mucosa, focusing on its molecular pathways, physiological responses, and the experimental evidence supporting its efficacy. Through a comprehensive review of preclinical and clinical data, this document elucidates the intricate signaling cascades and cellular changes modulated by this compound, offering valuable insights for researchers and professionals in the field of gastroenterology and drug development. Key mechanisms discussed include the upregulation of endogenous prostaglandins, activation of the Nrf2-heme oxygenase-1 antioxidant pathway, and enhancement of the gastric mucus barrier.

Introduction

Gastric mucosal integrity is maintained by a delicate balance between aggressive factors (e.g., acid, pepsin, noxious agents) and defensive mechanisms. Cytoprotective agents, like this compound, bolster these defenses without necessarily inhibiting gastric acid secretion. This compound has been clinically utilized for the treatment of gastritis and peptic ulcers, demonstrating its efficacy in protecting the gastric mucosa from various insults.[1][2] This guide delves into the core mechanisms underlying this compound's protective effects, supported by quantitative data and detailed experimental methodologies.

Core Cytoprotective Mechanisms of this compound

This compound exerts its gastroprotective effects through several interconnected pathways:

  • Modulation of Prostaglandin Metabolism: this compound significantly increases the levels of prostaglandin E2 (PGE2) in the gastric mucosa.[3][4] This is achieved not by increasing its synthesis, but by inhibiting the activity of 15-hydroxyprostaglandin dehydrogenase (15-OH-PG-DH), the enzyme responsible for PGE2 degradation.[3][5] Elevated PGE2 levels enhance mucosal blood flow, stimulate mucus and bicarbonate secretion, and inhibit inflammatory responses.

  • Activation of the Nrf2-Heme Oxygenase-1 (HO-1) Pathway: this compound is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[6][7] this compound covalently binds to Keap1, a repressor of Nrf2, leading to Nrf2's translocation to the nucleus.[7] In the nucleus, Nrf2 induces the expression of antioxidant enzymes, most notably heme oxygenase-1 (HO-1).[6][7] HO-1 induction plays a pivotal role in protecting gastric epithelial cells from oxidative stress and inflammation.[6] Furthermore, this pathway has been shown to increase the production of vascular endothelial growth factor (VEGF), promoting angiogenesis and ulcer healing.[6]

  • Enhancement of the Gastric Mucus Barrier: this compound strengthens the physical barrier of the gastric mucosa by increasing the thickness, viscosity, and hydrophobicity of the mucus gel layer.[6][8] It also favorably alters the composition of gastric mucus, increasing the content of protective sulfomucins and sialomucins, and enhancing the proportion of high molecular weight glycoproteins.[8]

  • Direct Antioxidant Activity: this compound possesses intrinsic antioxidant properties, including the ability to scavenge superoxide radicals and inhibit lipid peroxidation.[9] This direct antioxidant effect is particularly crucial in protecting the gastric mucosa from ischemia-reperfusion injury, where the generation of reactive oxygen species is a key pathogenic factor.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key molecular pathways modulated by this compound.

Sofalcone_Prostaglandin_Pathway This compound This compound PG_Dehydrogenase 15-hydroxyprostaglandin dehydrogenase (15-OH-PG-DH) This compound->PG_Dehydrogenase inhibits PGE2 Prostaglandin E2 (PGE2) PG_Dehydrogenase->PGE2 degrades Cytoprotection Gastric Mucosal Protection PGE2->Cytoprotection promotes

Caption: this compound's effect on prostaglandin metabolism.

Sofalcone_Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 binds to Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates to ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE binds to HO1_VEGF HO-1, VEGF, and other antioxidant genes ARE->HO1_VEGF activates transcription of Cytoprotection Antioxidant Response & Gastric Protection HO1_VEGF->Cytoprotection leads to

Caption: this compound's activation of the Nrf2-HO-1 pathway.

Experimental Workflows

The following diagrams outline common experimental protocols used to evaluate the cytoprotective effects of this compound.

Ethanol_Induced_Lesion_Model start Animal Fasting sofalcone_admin This compound Administration (e.g., 300 mg/kg, p.o.) start->sofalcone_admin necrotizing_agent Necrotizing Agent Administration (e.g., 100% Ethanol) sofalcone_admin->necrotizing_agent 1 hour post-treatment euthanasia Euthanasia and Stomach Excision necrotizing_agent->euthanasia 1 hour post-treatment analysis Lesion Index Calculation & Histological Analysis euthanasia->analysis Ischemia_Reperfusion_Model start Animal Preparation (Anesthesia) sofalcone_admin This compound Administration (Intragastric) start->sofalcone_admin ischemia Ischemia Induction (e.g., Celiac Artery Clamp for 30 min) sofalcone_admin->ischemia reperfusion Reperfusion (Clamp Removal for 60 min) ischemia->reperfusion analysis Assessment of Erosions & Lipid Peroxidation reperfusion->analysis

References

Unveiling the Antioxidant Shield: A Technical Guide to Sofalcone's Protective Properties in the Gastrointestinal Tract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the antioxidant properties of Sofalcone, a gastroprotective agent, within the gastrointestinal (GI) tract. This compound, a synthetic derivative of sophoradin, exhibits a multifaceted mechanism of action that culminates in the protection of the gastric mucosa from oxidative damage. This document collates available quantitative data, details key experimental protocols for investigating its antioxidant effects, and visualizes the core signaling pathways involved. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of cytoprotective therapies for GI disorders.

Introduction: The Role of Oxidative Stress in GI Pathophysiology and the Promise of this compound

The gastrointestinal mucosa is perpetually exposed to a variety of endogenous and exogenous factors that can induce oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of the biological system to detoxify these reactive intermediates. This oxidative onslaught is a key contributor to the pathogenesis of numerous GI disorders, including gastritis, peptic ulcers, and inflammatory bowel disease.

This compound has emerged as a promising therapeutic agent that reinforces the mucosal defense mechanisms, with a significant component of its efficacy attributed to its antioxidant properties. This guide delves into the scientific evidence underpinning these properties, providing a granular view of its mechanisms and the experimental frameworks used to elucidate them.

Mechanisms of Antioxidant Action

This compound's antioxidant activity is not monolithic but rather a constellation of interconnected mechanisms that work in concert to protect the GI mucosa.

  • Direct Radical Scavenging: this compound possesses the ability to directly neutralize free radicals, thereby mitigating their damaging effects on cellular components.

  • Induction of Endogenous Antioxidant Defenses: A cornerstone of this compound's antioxidant strategy is its ability to upregulate the expression of endogenous antioxidant enzymes. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

  • Inhibition of Lipid Peroxidation: By quenching free radicals and enhancing antioxidant defenses, this compound effectively inhibits the process of lipid peroxidation, a key event in oxidative damage to cellular membranes.

  • Modulation of Prostaglandin Metabolism: this compound has been shown to increase the levels of protective prostaglandins, such as PGE2, in the gastric mucosa by inhibiting their degradation. Prostaglandins play a crucial role in maintaining mucosal integrity and blood flow.

Quantitative Data on Antioxidant Efficacy

The following tables summarize the available quantitative data from preclinical studies investigating the antioxidant and protective effects of this compound in the GI tract.

Parameter Model System This compound Concentration/Dose Observed Effect Citation
Mucus Gel Thickness Rat Gastric Mucosa100 mg/kg (twice daily for 3 days)23% increase[1]
Sulfomucin Content Rat Gastric Mucosa100 mg/kg (twice daily for 3 days)54% increase[1]
Sialomucin Content Rat Gastric Mucosa100 mg/kg (twice daily for 3 days)25% increase[1]
H2O2 Secretion HL-60 CellsIC50: 82.1 μMDecrease in H2O2 secretion[2]
Model of Gastric Injury Species This compound Dose and Route Protective Effect Citation
Monocloramine-induced Lesions Rat30, 100, 300 mg/kg (oral)Dose-dependent suppression of lesions[2]
Ischemia-Reperfusion Injury RatIntragastric administration (dose not specified)Significant inhibition of erosion formation and lipid peroxide increase[3]
HCl- or EtOH-induced Lesions Rat100 mg/kg (i.p.) and 300 mg/kg (p.o.)Marked suppression of gastric lesions[4]
Enzyme/Mediator Model System This compound Dose Effect Citation
15-Hydroxyprostaglandin Dehydrogenase Rat Gastric Mucosa200 and 400 mg/kg (oral)Significant inhibition of activity[5]
Prostaglandin E2 (PGE2) Rat Gastric Mucosa200 and 400 mg/kg (oral)Increased content[5]

Key Signaling Pathway: The Nrf2-HO-1 Axis

A critical mechanism underlying this compound's antioxidant effect is the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound, through its electrophilic properties, is proposed to interact with Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1). The induction of HO-1 and other cytoprotective enzymes fortifies the cell's ability to combat oxidative stress.[6][7]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 interacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Keap1_inactive Inactive Keap1 Keap1_Nrf2->Keap1_inactive Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) HO1_gene->Antioxidant_Enzymes transcription Cytoprotection Cellular Protection (Antioxidant Effect) Antioxidant_Enzymes->Cytoprotection leads to Ischemia_Reperfusion_Workflow start Sprague-Dawley Rats anesthesia Anesthesia start->anesthesia laparotomy Midline Laparotomy anesthesia->laparotomy sofalcone_admin Intragastric this compound Administration laparotomy->sofalcone_admin clamp Clamp Celiac Artery (30 min Ischemia) reperfusion Remove Clamp (60 min Reperfusion) clamp->reperfusion euthanasia Euthanasia & Stomach Removal reperfusion->euthanasia sofalcone_admin->clamp assessment Assessment of Gastric Damage euthanasia->assessment lesion Gross Lesion Area Measurement assessment->lesion tbars TBARS Assay for Lipid Peroxidation assessment->tbars

References

How does Sofalcone inhibit Helicobacter pylori growth?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Inhibitory Mechanisms of Sofalcone Against Helicobacter pylori

Introduction

This compound, a synthetic derivative of sophoradin, is a chalcone-based compound utilized primarily as a gastroprotective agent for the treatment of gastric ulcers and gastritis.[1][2] Beyond its established role in enhancing mucosal defense mechanisms, such as increasing prostaglandin levels and mucus secretion, this compound exhibits a multifaceted inhibitory action against Helicobacter pylori, a key pathogenic bacterium implicated in various gastroduodenal diseases.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms through which this compound impedes H. pylori growth and colonization, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex interactions and workflows involved.

Core Mechanisms of Inhibition

This compound's anti-H. pylori activity is not attributed to a single mode of action but rather a combination of direct and indirect effects on both the bacterium and the host environment. These mechanisms collectively disrupt bacterial viability, virulence, and colonization capabilities.

Direct Antibacterial and Morphological Effects

This compound exerts a direct bactericidal effect on H. pylori.[4] Studies have determined its minimum inhibitory concentration (MIC) to be in the range of 55-222 μmol/L, demonstrating its intrinsic antibacterial properties.[4] In addition to inhibiting growth, this compound has been observed to induce morphological changes in the bacterium, further compromising its structural integrity and viability.[5]

Inhibition of Key Bacterial Enzymes

The survival and pathogenic activity of H. pylori are dependent on several key enzymes, which are primary targets for therapeutic intervention.

  • Urease Inhibition : H. pylori relies on the potent activity of its urease enzyme to neutralize the acidic gastric environment by producing ammonia, which is crucial for its colonization and survival.[6][7] this compound demonstrates significant anti-urease activity, disrupting this essential protective mechanism.[4] By inhibiting urease, this compound compromises the bacterium's ability to maintain a neutral microenvironment, rendering it more susceptible to gastric acid.[4][6]

  • H+,K+-ATPase Inhibition : this compound has been shown to inhibit the gastric H+,K+-ATPase, the proton pump responsible for gastric acid secretion.[8] This inhibition is competitive with respect to ATP, blocking the phosphorylation of the enzyme.[8] This action contributes to an anti-secretory effect, which can indirectly inhibit H. pylori by altering the gastric environment and may also explain some of this compound's gastroprotective properties.[8]

Disruption of Virulence and Colonization Factors

This compound interferes with critical processes that H. pylori uses to colonize the stomach and establish infection.

  • Inhibition of Motility and Chemotaxis : Motility is essential for H. pylori to travel through the viscous gastric mucus and reach the epithelial cell surface.[9][10] this compound effectively inhibits the chemotactic motility of H. pylori.[9] It has been shown to reduce the size of the swarming zone in motility agar and slow the bacterial swimming speed at concentrations of 22 and 222 μM.[9] Furthermore, it reduces the number of bacteria attracted to chemoattractants in a dose-dependent manner (0.2-222 μM), thereby impairing the bacterium's ability to colonize the gastric mucosa.[9]

  • Reduction of Adhesion : The adhesion of H. pylori to gastric epithelial cells is a critical step in establishing a persistent infection.[10] this compound has been found to reduce the adhesion of the bacterium to gastric mucin and epithelial cells, further hindering its ability to establish a foothold in the stomach.[4][5]

  • Inhibition of Lipolytic Activity : this compound also inhibits the lipolytic activity of H. pylori, another potential virulence mechanism.[5]

Modulation of the Host Inflammatory Response

H. pylori infection triggers a significant inflammatory response in the gastric mucosa, characterized by the production of pro-inflammatory cytokines.[11][12] this compound mitigates this inflammation by inhibiting the production of key cytokines. In studies using human monocytes stimulated by H. pylori water extract, this compound at concentrations of 10 μg/ml and 50 μg/ml significantly inhibited the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[11] This anti-inflammatory action can help reduce gastric mucosal damage associated with the infection.[1][11]

Caption: Multifaceted inhibitory mechanisms of this compound against H. pylori.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and clinical studies. The tables below summarize key findings.

Table 1: In Vitro Inhibitory Concentrations of this compound

Parameter Target Concentration Range Reference
Minimum Inhibitory Concentration (MIC) H. pylori Growth 55 - 222 µmol/L [4]
Motility Inhibition (Swarming) H. pylori Motility 22 - 222 µmol/L [9]
Chemotaxis Inhibition H. pylori Chemotaxis 0.2 - 222 µmol/L [9]

| Cytokine Inhibition | TNF-α and IL-1β Production | 10 - 50 µg/mL |[11] |

Table 2: Clinical Eradication Rates with this compound-Containing Regimens

Therapy Regimen Duration Eradication Rate Patient Group Reference
Rabeprazole + Amoxicillin + Clarithromycin 7 days 94% (Per Protocol) Patients with peptic ulcer and H. pylori infection [4]
Lansoprazole + Amoxicillin Not specified 76.5% Patients with peptic ulcer and H. pylori infection [6]
Omeprazole + Amoxicillin + Clarithromycin Not specified 85.0% (Intention-to-treat) H. pylori-positive patients [13]

| Clarithromycin | 3 weeks | 69.2% | Patients with H. pylori-positive gastroduodenal diseases |[14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the literature.

Protocol 1: Motility (Swarming) Assay

This assay evaluates the effect of this compound on the motility of H. pylori in a semi-solid medium.

  • H. pylori Culture : H. pylori strains (e.g., CPY3401, ATCC43504) are grown on Brucella agar plates supplemented with 3% horse serum under microaerobic conditions (85% N₂, 5% O₂, 10% CO₂).[9]

  • Preparation of Motility Agar : A motility medium is prepared using Brucella-serum broth containing 0.35% refined agar. This compound is incorporated into the agar at various concentrations (e.g., 22 µM, 222 µM) for the experimental groups, with a control group containing no this compound.[9]

  • Inoculation : H. pylori cells grown on the agar plates are collected and stabbed into the center of the motility agar plates.[9]

  • Incubation : The plates are incubated under microaerobic conditions for a defined period (e.g., 3-5 days).

  • Measurement : The diameter of the swarming zone (the area of bacterial migration from the inoculation point) is measured. A reduction in the zone size in the presence of this compound indicates inhibition of motility.[9]

start Start: H. pylori Culture (Brucella-Serum Agar) prep_agar Prepare Motility Agar (0.35%) - Control (No this compound) - Experimental (with this compound) start->prep_agar inoculate Stab-Inoculate Center of Agar with H. pylori prep_agar->inoculate incubate Incubate Plates (Microaerobic Conditions) inoculate->incubate measure Measure Diameter of Swarming Zone incubate->measure end End: Compare Zone Sizes measure->end HP H. pylori Monocyte Human Monocyte HP->Monocyte Stimulates Cytokines TNF-α & IL-1β (Pro-inflammatory Cytokines) Monocyte->Cytokines Produces This compound This compound This compound->Monocyte Inhibits Production Of Inflammation Gastric Mucosal Inflammation Cytokines->Inflammation Promotes

References

The Induction of the Nrf2-HO-1 Pathway by Sofalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofalcone, a synthetic derivative of sophoradin, is a gastroprotective agent with well-documented cytoprotective properties. Emerging research has elucidated a key molecular mechanism underlying its therapeutic effects: the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway. This technical guide provides an in-depth analysis of the induction of this pathway by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the core mechanisms and workflows. The information herein is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of Nrf2 activators.

Core Mechanism of Action

This compound activates the Nrf2-HO-1 pathway through a direct interaction with the Kelch-like ECH-associated protein 1 (Keap1), a cytosolic repressor of Nrf2.[1][2] this compound, being a chalcone, possesses an α,β-unsaturated carbonyl group that acts as a Michael acceptor.[1][2][3] This reactive group covalently binds to specific cysteine residues on Keap1.[1][2] This covalent modification induces a conformational change in Keap1, leading to the dissociation of the Nrf2-Keap1 complex.[1][2]

Once liberated from Keap1-mediated repression, Nrf2 translocates to the nucleus.[1][4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[3] A primary target and downstream effector of Nrf2 is Heme Oxygenase-1 (HO-1), a potent antioxidant and anti-inflammatory enzyme.[4][5][6] The upregulation of HO-1 is a hallmark of this compound-mediated cytoprotection.

Sofalcone_Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Covalent Binding (Michael Addition) Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Proteasomal_Degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal_Degradation Inhibition Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding Maf sMaf Maf->ARE HO1_gene HO-1 Gene ARE->HO1_gene Transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation Cytoprotection Cytoprotection & Anti-inflammation HO1_protein->Cytoprotection Leads to

Caption: this compound-induced Nrf2-HO-1 signaling pathway.

Quantitative Data Presentation

The following tables summarize the dose-dependent effects of this compound on key markers of Nrf2-HO-1 pathway activation, compiled from various in vitro studies.

Table 1: Effect of this compound on ARE-Luciferase Reporter Activity

Cell LineThis compound Concentration (µM)Incubation TimeFold Increase in Luciferase Activity (vs. Control)Reference
Huh-7572 hours~1.5[5]
Huh-71072 hours~2.0[5]
Huh-72072 hours~2.8[5]
Huh-73072 hours~3.5[5]

Table 2: Effect of this compound on HO-1 mRNA and Protein Expression

Cell LineThis compound Concentration (µM)Incubation TimeOutcome MeasureResult (vs. Control)Reference
RGM-11024 hoursHO-1 ProteinTime and concentration-dependent increase[4]
Huh-7572 hoursHO-1 mRNAConcentration-dependent increase[5]
Huh-71072 hoursHO-1 mRNAConcentration-dependent increase[5]
Huh-72072 hoursHO-1 mRNAConcentration-dependent increase[5]
Huh-73072 hoursHO-1 mRNAConcentration-dependent increase[5]
Huh-7572 hoursHO-1 ProteinConcentration-dependent increase[5]
Huh-71072 hoursHO-1 ProteinConcentration-dependent increase[5]
Huh-72072 hoursHO-1 ProteinConcentration-dependent increase[5]
Huh-73072 hoursHO-1 ProteinConcentration-dependent increase[5]
3T3-F442A AdipocytesNot specifiedNot specifiedHO-1 ProteinIncreased expression[6]

Table 3: Effect of this compound on Nrf2 Nuclear Translocation

Cell LineThis compound Concentration (µM)Incubation TimeOutcome MeasureResult (vs. Control)Reference
Human Colon Carcinoma CellsNot specifiedNot specifiedNuclear Nrf2Increased accumulation[1][2]
RGM-110Not specifiedNuclear Nrf2Increased translocation[4]
Huh-7572 hoursNuclear Nrf2Concentration-dependent increase[5]
Huh-71072 hoursNuclear Nrf2Concentration-dependent increase[5]
Huh-72072 hoursNuclear Nrf2Concentration-dependent increase[5]
Huh-73072 hoursNuclear Nrf2Concentration-dependent increase[5]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the induction of the Nrf2-HO-1 pathway by this compound.

Western Blot for Nrf2 Nuclear Translocation and HO-1 Protein Expression

This protocol allows for the quantification of Nrf2 in nuclear fractions and total HO-1 protein levels.

Western_Blot_Workflow start Cell Culture & this compound Treatment lysis Cell Lysis & Nuclear/Cytoplasmic Fractionation start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-Nrf2, anti-HO-1, anti-Lamin B, anti-β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis

Caption: Workflow for Western blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., Huh-7, RGM-1) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 5, 10, 20, 30 µM) or vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 24-72 hours).

  • Nuclear and Cytoplasmic Fractionation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a hypotonic buffer and separate the cytoplasmic fraction by centrifugation.

    • Extract the nuclear proteins from the remaining pellet using a high-salt nuclear extraction buffer.

    • For total HO-1, lyse cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the nuclear, cytoplasmic, and total cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, Lamin B (nuclear marker), and β-actin (cytoplasmic/loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software. Normalize Nrf2 levels to Lamin B and HO-1 levels to β-actin.

ARE-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.[5]

Luciferase_Assay_Workflow start Cell Seeding in 96-well Plate transfection Co-transfection with pARE-Luc and pRL-TK Plasmids start->transfection treatment This compound Treatment transfection->treatment lysis Cell Lysis treatment->lysis reagent_add Addition of Luciferase Assay Reagents lysis->reagent_add luminescence Measure Firefly & Renilla Luminescence reagent_add->luminescence analysis Data Normalization and Analysis luminescence->analysis

Caption: Workflow for ARE-luciferase reporter assay.

Methodology:

  • Cell Culture and Transfection:

    • Seed cells (e.g., Huh-7) in a 96-well plate.

    • Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple copies of the ARE (pARE-Luc) and a Renilla luciferase plasmid for normalization (e.g., pRL-TK) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 72 hours).[5]

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. Express the results as fold induction over the vehicle-treated control group.

Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding to the HO-1 Promoter

This protocol is used to demonstrate the direct binding of Nrf2 to the ARE within the HO-1 gene promoter in response to this compound treatment.

ChIP_Assay_Workflow start Cell Culture & this compound Treatment crosslinking Cross-linking of Proteins to DNA (Formaldehyde) start->crosslinking lysis_sonication Cell Lysis & Chromatin Shearing (Sonication) crosslinking->lysis_sonication immunoprecipitation Immunoprecipitation with anti-Nrf2 Antibody lysis_sonication->immunoprecipitation elution_reversal Elution & Reversal of Cross-links immunoprecipitation->elution_reversal dna_purification DNA Purification elution_reversal->dna_purification qpcr qPCR Analysis of HO-1 Promoter Region dna_purification->qpcr

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.

Methodology:

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound or vehicle control.

    • Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose beads.

    • Incubate the chromatin overnight at 4°C with an anti-Nrf2 antibody or a control IgG.

    • Capture the antibody-protein-DNA complexes with protein A/G agarose beads.

  • Elution and Reversal of Cross-links:

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin complexes from the beads.

    • Reverse the cross-links by heating at 65°C.

  • DNA Purification and Analysis:

    • Purify the DNA using a DNA purification kit.

    • Perform quantitative PCR (qPCR) using primers specific for the ARE-containing region of the HO-1 promoter.

    • Analyze the data as a percentage of input DNA to determine the enrichment of Nrf2 binding at the HO-1 promoter.

Conclusion

This compound is a potent inducer of the Nrf2-HO-1 signaling pathway. Its mechanism of action, involving the covalent modification of Keap1 and subsequent nuclear translocation of Nrf2, is well-supported by experimental evidence. The quantitative data consistently demonstrate a dose-dependent increase in HO-1 expression and Nrf2 transcriptional activity upon this compound treatment. The detailed protocols provided in this guide offer a robust framework for the continued investigation of this compound and other chalcone-based Nrf2 activators. This comprehensive understanding is crucial for the development of novel therapeutics targeting oxidative stress and inflammation-related diseases.

References

The Potential of Sofalcone for Inflammatory Bowel Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a growing need for novel therapeutic strategies. Sofalcone, a synthetic derivative of sophoradin, has demonstrated significant gastroprotective and anti-inflammatory properties. This technical guide provides an in-depth overview of the current research on this compound's potential as a therapeutic agent for IBD. We will delve into its primary mechanism of action, focusing on the activation of the Nrf2-HO-1 signaling pathway, and present available data from preclinical in vivo and in vitro studies. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound in IBD.

Core Mechanism of Action: Nrf2-HO-1 Pathway Activation

This compound's primary anti-inflammatory and cytoprotective effects in the context of intestinal inflammation are attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[1][2] Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation.

This compound, being an electrophilic compound, acts as a Michael acceptor.[1][2] It covalently binds to specific cysteine residues on KEAP1, leading to a conformational change in the KEAP1 protein. This modification disrupts the KEAP1-Nrf2 interaction, preventing the degradation of Nrf2. As a result, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including HO-1. The induction of HO-1 and other antioxidant enzymes helps to mitigate oxidative stress and inflammation, which are key pathological features of IBD.

Below is a diagram illustrating the signaling pathway of this compound-mediated Nrf2 activation.

DNBS_Colitis_Workflow cluster_prep Preparation cluster_induction Colitis Induction & Treatment cluster_monitoring Monitoring & Assessment Animal_Selection Select Male Wistar Rats Acclimatization Acclimatize for 1 week Animal_Selection->Acclimatization Fasting Fast for 24 hours Acclimatization->Fasting Anesthesia Anesthetize Rats Fasting->Anesthesia DNBS_instillation Intracolonic Instillation of DNBS in Ethanol Anesthesia->DNBS_instillation Sofalcone_admin Rectal Administration of this compound DNBS_instillation->Sofalcone_admin Concurrent or Post-treatment Daily_monitoring Daily Monitoring: - Weight loss - Stool consistency - Rectal bleeding Sofalcone_admin->Daily_monitoring Euthanasia Euthanize at Day 7 Daily_monitoring->Euthanasia Colon_excision Excise Colon Euthanasia->Colon_excision Macroscopic_scoring Macroscopic Scoring Colon_excision->Macroscopic_scoring Histology Histological Analysis Colon_excision->Histology Biochemical_assays Biochemical Assays: - MPO activity - Cytokine levels Colon_excision->Biochemical_assays

References

The Synergistic Interplay of Sofalcone and Growth Factors in Tissue Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofalcone, a synthetic derivative of sophoradin, is a gastroprotective agent widely utilized in the treatment of gastritis and peptic ulcers. Its therapeutic efficacy is attributed to a multifaceted mechanism of action that extends beyond mere cytoprotection. A growing body of evidence highlights this compound's significant interaction with endogenous growth factors, positioning it as a potent modulator of tissue repair and regeneration. This technical guide provides an in-depth analysis of the molecular pathways through which this compound elicits its effects, with a particular focus on its interplay with Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling cascades to serve as a comprehensive resource for researchers in the field of tissue repair and drug development.

Introduction: The Multifaceted Role of this compound in Tissue Repair

This compound's mechanism of action in tissue repair is complex, involving a combination of cytoprotective, anti-inflammatory, and antioxidant properties.[1] A pivotal aspect of its regenerative capacity lies in its ability to influence the expression and activity of crucial growth factors that orchestrate the healing process. This guide will delve into the specific molecular interactions between this compound and these growth factors, providing a foundational understanding for future research and therapeutic development.

Interaction with Vascular Endothelial Growth Factor (VEGF)

The most well-documented interaction of this compound with a growth factor is its ability to upregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a critical step in tissue repair as it ensures the delivery of oxygen and nutrients to the site of injury.

The Nrf2-Heme Oxygenase-1 (HO-1) Signaling Pathway

This compound's induction of VEGF is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[3][4]

  • Nrf2 Activation: this compound treatment leads to the nuclear translocation of Nrf2.[3] In the cytoplasm, Nrf2 is normally kept inactive by binding to Kelch-like ECH-associated protein 1 (KEAP1). This compound has been shown to covalently bind to KEAP1, leading to the dissociation of the Nrf2-KEAP1 complex and allowing Nrf2 to move into the nucleus.[4]

  • HO-1 Upregulation: Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of the gene encoding for Heme Oxygenase-1 (HO-1), a potent antioxidant and cytoprotective enzyme, leading to its increased expression.[3][5]

  • VEGF Production: The subsequent increase in HO-1 activity stimulates the production and release of VEGF.[3][5]

The following diagram illustrates this signaling cascade:

G This compound This compound KEAP1 KEAP1 This compound->KEAP1 binds to & inhibits Nrf2_cyto Nrf2 (cytoplasm) KEAP1->Nrf2_cyto sequestration Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates HO1_protein HO-1 Protein HO1_gene->HO1_protein transcription & translation VEGF VEGF HO1_protein->VEGF stimulates production Angiogenesis Angiogenesis & Tissue Repair VEGF->Angiogenesis promotes

This compound-induced VEGF expression via the Nrf2/HO-1 pathway.
Quantitative Data on this compound-Induced VEGF and HO-1 Expression

Studies on rat gastric epithelial (RGM-1) cells have demonstrated that this compound increases HO-1 expression in a time- and concentration-dependent manner, which correlates with increased VEGF production.[5]

ParameterCell LineThis compound ConcentrationTime PointObserved EffectReference
HO-1 mRNA Expression RGM-1Concentration-dependent-Increased expression[5]
HO-1 Protein Expression RGM-1Time-dependent-Increased expression[5]
Nrf2 Nuclear Translocation RGM-110 µM-Induced translocation[3]
VEGF Production RGM-1--Increased production in culture medium[3][5]
HO-1 mRNA Expression Primary Human Trophoblasts & HUVECsDose-dependent24 hoursSignificantly increased expression[6]
HO-1 Protein Expression Primary Human Trophoblasts & HUVECsDose-dependent-Potently increased protein levels[6]

Note: Specific fold-change values and statistical significance are detailed in the full-text articles and should be consulted for precise quantitative analysis.

Experimental Protocols
  • Cell Line: Rat gastric epithelial (RGM-1) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: Cells are seeded and allowed to adhere. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations (e.g., 5-30 µM) for specified time periods (e.g., 24 hours) to assess its effects on gene and protein expression.

  • Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against HO-1, Nrf2, and a loading control (e.g., GAPDH or β-actin).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the experimental workflow for Western blot analysis:

G start RGM-1 Cells + this compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer PVDF Membrane Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (HO-1, Nrf2, GAPDH) block->primary secondary Secondary Antibody Incubation (HRP) primary->secondary detect ECL Detection secondary->detect end Protein Band Analysis detect->end

Workflow for Western blot analysis of HO-1 and Nrf2.

Interaction with Basic Fibroblast Growth Factor (bFGF)

This compound's influence on basic Fibroblast Growth Factor (bFGF), another key player in tissue regeneration, has also been investigated, particularly in the context of ethanol-induced gastric mucosal damage.

Prostanoid-Related Mechanism

Research suggests that this compound's beneficial effects on the healing of ethanol-induced gastric lesions may be mediated through an indomethacin-sensitive, prostanoid-related increase in bFGF concentration.[1] Prostanoids, such as prostaglandins, are known to be involved in gastric mucosal defense and repair. However, a study in a rat model of ethanol-induced gastric damage found that while this compound strongly influenced healing, it did not significantly alter the bFGF content at the measured time points of 3.5 and 12.5 hours after administration.[1] This suggests a more complex or time-dependent interaction that requires further investigation.

Quantitative Data on this compound and bFGF

Currently, available studies have not provided quantitative data demonstrating a direct and significant alteration of bFGF concentrations following this compound administration in the models studied.[1]

ParameterAnimal ModelThis compound AdministrationTime PointsObserved Effect on bFGFReference
bFGF Concentration Male Wistar rats with ethanol-induced gastric damage100 mg/100 g b.w. (aqueous solution)3.5 and 12.5 hours post-administrationNo significant alteration in bFGF content[1]
Experimental Protocols
  • Animal Model: Male Wistar rats.

  • Induction of Damage: 50% ethanol is administered via an orogastric tube.

  • This compound Administration: 30 minutes after ethanol administration, an aqueous solution of this compound (100 mg/100 g b.w.) or a saline control is administered in the same manner.

  • Sample Collection: Gastric tissue samples are collected at various time points (e.g., 1, 3, and 12 hours) after this compound treatment for histochemical and biochemical analysis.

Interaction with Other Growth Factors (EGF, PDGF, TGF-β)

While Epidermal Growth Factor (EGF), Platelet-Derived Growth Factor (PDGF), and Transforming Growth Factor-beta (TGF-β) are known to be critically involved in the various stages of wound healing, including cell proliferation, migration, and matrix deposition, current research available through the conducted searches does not establish a direct regulatory link between this compound and these specific growth factors. Future research is warranted to explore potential interactions and their implications for this compound's therapeutic effects.

Conclusion

This compound's role in tissue repair is significantly enhanced by its interaction with key growth factors. The upregulation of VEGF through the Nrf2/HO-1 signaling pathway is a well-defined mechanism that contributes to angiogenesis and healing. While its interplay with bFGF is suggested to be part of its therapeutic effect, the direct mechanistic link requires further elucidation. The potential for this compound to interact with other growth factors like EGF, PDGF, and TGF-β remains an open area for investigation. A deeper understanding of these complex interactions will be instrumental in optimizing the therapeutic application of this compound and in the development of novel regenerative therapies. This guide provides a solid framework for researchers to build upon in their exploration of this compound's full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Sofalcone in Combination Therapy for Helicobacter pylori Eradication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofalcone, a synthetic derivative of sophoradin, is a mucosal protective agent that has demonstrated significant potential as an adjunct in combination therapies for the eradication of Helicobacter pylori (H. pylori).[1][2] Its multifaceted mechanism of action, which includes direct anti-H. pylori activity and enhancement of the gastric mucosal defense, makes it a compelling candidate for improving the efficacy of standard antibiotic regimens.[2][3] These application notes provide a comprehensive overview of the use of this compound in H. pylori eradication, including its mechanism of action, clinical efficacy data, and detailed protocols for relevant in vitro and in vivo studies.

Mechanism of Action

This compound's efficacy in H. pylori eradication stems from a dual approach: direct action against the bacterium and indirect protection and healing of the gastric mucosa.

Direct Anti-Helicobacter pylori Effects:

  • Bactericidal Activity: this compound exhibits direct bactericidal effects against H. pylori, with a minimum inhibitory concentration (MIC) ranging from 55 to 222 μmol/L.[1]

  • Anti-Urease Activity: It inhibits the activity of urease, an enzyme crucial for H. pylori survival in the acidic gastric environment.[1]

  • Inhibition of Motility and Adhesion: this compound has been shown to inhibit the chemotactic motility of H. pylori, which is essential for its colonization of the gastric mucosa.[4] It also reduces the adhesion of the bacterium to gastric epithelial cells.[1][2]

Mucosal Protective and Healing Effects:

  • Enhancement of Mucosal Barrier: this compound strengthens the gastric mucosal barrier by increasing the thickness and quality of the mucus layer.

  • Antioxidant and Anti-inflammatory Properties: this compound possesses antioxidant properties that protect the gastric mucosa from oxidative stress-induced damage.[5] It also exhibits anti-inflammatory effects.

  • Activation of the Nrf2-HO-1 Pathway: this compound activates the Nuclear factor-erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[6] This pathway plays a critical role in cellular defense against oxidative stress and inflammation, thereby contributing to gastroprotection. This compound, with its α,β-unsaturated carbonyl group, acts as a Michael acceptor and covalently binds to Keap1, a repressor of Nrf2. This binding leads to the dissociation of the Nrf2-Keap1 complex, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant and cytoprotective genes, including HO-1.[6][7]

Clinical Efficacy of this compound in Combination Therapy

Clinical studies have demonstrated that the addition of this compound to standard triple therapy regimens for H. pylori eradication significantly improves cure rates.

| Table 1: Efficacy of this compound in Combination Therapy for H. pylori Eradication | | :--- | :--- | :--- | :--- | | Treatment Regimen (7 days) | Number of Patients | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) | | Triple Therapy (Control) | 55 | 78.2% | 81.1% | | Rabeprazole (10 mg twice daily) | | | | | Amoxicillin (750 mg twice daily) | | | | | Clarithromycin (200 mg twice daily) | | | | | Quadruple Therapy with this compound | 54 | 87.0% | 94.0% | | Rabeprazole (10 mg twice daily) | | | | | Amoxicillin (750 mg twice daily) | | | | | Clarithromycin (200 mg twice daily) | | | | | this compound (100 mg thrice daily) | | | |

Data from Isomoto et al. (2005).[1]

| Table 2: Comparative Efficacy of this compound-Containing Quadruple Therapy | | :--- | :--- | :--- | :--- | | Treatment Regimen | Number of Patients | Eradication Rate (Intention-to-Treat) | Incidence of Side Effects | | OAC (Triple Therapy) | 31 | 74.2% | 9.6% | | Omeprazole (20 mg q.d.) | | | | | Amoxicillin (500 mg t.i.d.) | | | | | Clarithromycin (200 mg t.i.d.) | | | | | OACS (Quadruple Therapy with this compound) | 41 | 85.0% | 7.5% | | Omeprazole (20 mg q.d.) | | | | | Amoxicillin (500 mg t.i.d.) | | | | | Clarithromycin (200 mg t.i.d.) | | | | | this compound (100 mg t.i.d.) | | | |

Data from a preliminary study on a novel quadruple eradication therapy.[8]

| Table 3: In Vitro Activity of this compound against H. pylori | | :--- | :--- | | Parameter | Value/Effect | | Minimum Inhibitory Concentration (MIC) | 55 - 222 µmol/L[1] | | Chemotactic Motility | Reduced with increasing concentrations (0.2 - 222 µM)[4] | | Swarming Zone | Reduced in the presence of 22 and 222 µM this compound[4] | | Bacterial Swimming Speed | Slower in the presence of 22 and 222 µM this compound[4] |

Experimental Protocols

Helicobacter pylori Culture and Minimum Inhibitory Concentration (MIC) Testing

Objective: To determine the in vitro susceptibility of H. pylori to this compound.

Materials:

  • H. pylori strains (e.g., ATCC 43504)

  • Brucella agar or Columbia agar supplemented with 5-10% horse or sheep blood

  • Brucella broth or Mueller-Hinton broth supplemented with 5% fetal bovine serum

  • This compound stock solution

  • Microtiter plates (96-well)

  • Microaerobic incubator (5% O₂, 10% CO₂, 85% N₂)

  • Spectrophotometer

Protocol:

  • Bacterial Culture: Culture H. pylori on supplemented agar plates in a microaerobic environment at 37°C for 3-5 days.

  • Inoculum Preparation: Harvest the bacterial cells and suspend them in supplemented broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Prepare serial two-fold dilutions of this compound in the supplemented broth in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plates in a microaerobic environment at 37°C for 72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of H. pylori.

Urease Activity Assay

Objective: To assess the inhibitory effect of this compound on H. pylori urease activity.

Materials:

  • H. pylori lysate or purified urease

  • Urea solution

  • Phosphate buffer (pH 6.8)

  • Phenol red indicator

  • This compound at various concentrations

  • Spectrophotometer

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, urea solution, and phenol red indicator.

  • Inhibitor Addition: Add different concentrations of this compound to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the H. pylori lysate or purified urease.

  • Incubation: Incubate the mixture at 37°C.

  • Measurement: Measure the change in absorbance at 560 nm over time. The production of ammonia from urea hydrolysis by urease will increase the pH, causing a color change of the phenol red indicator.

  • Analysis: Calculate the percentage of urease inhibition by comparing the rate of reaction in the presence of this compound to that of a control without the inhibitor.

Bacterial Adhesion Assay

Objective: To quantify the effect of this compound on the adhesion of H. pylori to gastric epithelial cells.

Materials:

  • Gastric epithelial cell line (e.g., AGS cells)

  • Cell culture medium

  • H. pylori suspension

  • This compound at various concentrations

  • Phosphate-buffered saline (PBS)

  • Saponin solution for cell lysis

  • Reagents for quantifying bacteria (e.g., by plating for CFU counting or using a colorimetric assay)

Protocol:

  • Cell Culture: Culture the gastric epithelial cells to confluence in multi-well plates.

  • Pre-treatment (optional): Pre-treat the epithelial cells or the bacteria with various concentrations of this compound.

  • Infection: Add the H. pylori suspension to the epithelial cell monolayers and incubate for a defined period (e.g., 2 hours).

  • Washing: Gently wash the monolayers with PBS to remove non-adherent bacteria.

  • Cell Lysis: Lyse the epithelial cells with a saponin solution to release the adherent bacteria.

  • Quantification: Quantify the number of adherent bacteria by plating the lysate and counting the colony-forming units (CFU) or by using a suitable colorimetric or fluorescent assay.

  • Analysis: Compare the number of adherent bacteria in the this compound-treated groups to the untreated control to determine the percentage of adhesion inhibition.

Visualizations

Sofalcone_Mechanism_of_Action cluster_direct Direct Anti-H. pylori Effects cluster_indirect Mucosal Protective Effects This compound This compound H_pylori Helicobacter pylori This compound->H_pylori Bactericidal (MIC: 55-222 µM) Urease Urease This compound->Urease Inhibition Motility Motility This compound->Motility Inhibition Adhesion Adhesion This compound->Adhesion Inhibition H_pylori->Urease H_pylori->Motility H_pylori->Adhesion Sofalcone_indirect This compound Keap1 Keap1 Sofalcone_indirect->Keap1 Covalent Binding (Michael Addition) Nrf2 Nrf2 Keap1->Nrf2 Sequestration ARE Antioxidant Response Element Nrf2->ARE Translocation & Binding HO1 Heme Oxygenase-1 ARE->HO1 Gene Transcription Cytoprotection Cytoprotection HO1->Cytoprotection Leads to

Caption: Dual mechanism of this compound against H. pylori.

Experimental_Workflow_MIC start Start culture Culture H. pylori (3-5 days, microaerobic) start->culture inoculum Prepare Inoculum (0.5 McFarland) culture->inoculum dilution Serial Dilution of this compound in 96-well plate inoculum->dilution inoculate Inoculate plate with H. pylori suspension dilution->inoculate incubation Incubate (72h, 37°C, microaerobic) inoculate->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic end End read_mic->end

Caption: Workflow for MIC determination of this compound.

Logical_Relationship This compound This compound hp H. pylori This compound->hp Direct Bactericidal Effect eradication H. pylori Eradication mucosal_defense Enhanced Mucosal Defense This compound->mucosal_defense Strengthens antibiotics Standard Antibiotics (e.g., Amoxicillin, Clarithromycin) antibiotics->hp Bactericidal Effect mucosal_defense->eradication Contributes to

Caption: this compound's synergistic role in H. pylori eradication.

References

Application Notes and Protocols for Studying Nrf2-HO-1 Pathway Activation by Sofalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofalcone, a synthetic derivative of sophoradin, is a gastroprotective agent that has demonstrated significant cytoprotective effects.[1][2][3][4] Emerging research has identified its mechanism of action to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[1][2][3][4] This pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of a suite of antioxidant and cytoprotective enzymes, most notably HO-1.[1][2][3][4]

These application notes provide a comprehensive guide for researchers interested in studying the activation of the Nrf2-HO-1 pathway by this compound. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations to facilitate experimental design and interpretation.

Data Presentation

The following tables summarize the quantitative effects of this compound on the Nrf2-HO-1 pathway, including dose-dependent induction of Nrf2 target gene mRNA expression, enhancement of Nrf2-mediated transcriptional activity, and the resulting increase in HO-1 protein expression.

Table 1: Dose-Dependent Induction of Nrf2 Target Gene mRNA Expression by this compound

Cell TypeTarget GeneThis compound Concentration (µM)Fold Increase in mRNA Expression (vs. Vehicle Control)
Primary Human Umbilical Vein Endothelial Cells (HUVECs) HO-110~1.5
20~2.0
50~2.5
NQO110~1.2
20~1.5
50~1.8
TXN10~1.3
20~1.6
50~2.0
GCLC10~1.4
20~1.8
50~2.2
Primary Human Trophoblasts HO-110~1.4
20~1.8
50~2.3
Human Uterine Microvascular (UtMV) Cells HO-110~1.3
20~1.7
50~2.1

* Indicates a statistically significant increase (P<0.05) as reported in the source study. Data synthesized from a study by Cui, et al. (2015).

Table 2: Enhancement of Nrf2-Mediated Transcriptional Activity by this compound

Cell LineReporter SystemThis compound Concentration (µM)Fold Increase in Luciferase Activity (vs. Vehicle Control)
Huh-7 p3xARE-Luc Reporter5~1.5
10~2.0
20~2.8
30~3.5 *

* Indicates a statistically significant increase (P<0.01) as reported in the source study. Data synthesized from a study by Lin, et al. (2023).[5]

Table 3: Effect of this compound on HO-1 and Nrf2 Protein Expression

Cell Type/TissueProteinThis compound TreatmentObserved Effect
Primary HUVECs HO-110, 20, 50 µM for 24 hoursDose-dependent increase in protein expression.
HUVECs Nuclear Nrf250 µM for 6 hoursMarked increase in nuclear protein levels.
Human Colon Carcinoma Cells HO-1Not specifiedIncreased protein expression.[1][3]
Rat Colonic Mucosa Nuclear Nrf2 & HO-1Rectal administrationIncreased nuclear accumulation and protein levels.[1][3]

Signaling Pathways and Experimental Workflows

Nrf2_HO1_Pathway Nrf2_cyto Nrf2_cyto Nrf2_nu Nrf2_nu Nrf2_cyto->Nrf2_nu Translocation This compound This compound

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_data Data Analysis & Interpretation start Seed appropriate cell line (e.g., HUVECs, Huh-7) treat Treat with this compound (Dose-response & time-course) start->treat rna RNA Isolation & qPCR (HO-1, NQO1, GCLC, TXN mRNA) treat->rna protein Protein Lysis & Western Blot (Total & Nuclear Extracts for HO-1 & Nrf2 protein) treat->protein if Immunofluorescence (Nrf2 Nuclear Translocation) treat->if luciferase ARE-Luciferase Reporter Assay treat->luciferase data Quantify fold change, EC50/IC50 values, and statistical significance rna->data protein->data if->data luciferase->data

Experimental Protocols

The following are detailed protocols for key experiments to assess the activation of the Nrf2-HO-1 pathway by this compound.

Western Blot for HO-1 and Nuclear Nrf2

This protocol is for the detection and quantification of HO-1 protein expression in total cell lysates and Nrf2 protein in nuclear extracts.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit (e.g., NE-PER™)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-HO-1 (1:1000 dilution)

    • Rabbit anti-Nrf2 (1:1000 dilution)

    • Rabbit anti-Lamin B1 (nuclear marker, 1:1000 dilution)

    • Mouse anti-β-actin (loading control, 1:5000 dilution)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. For total protein, lyse cells in RIPA buffer. For nuclear extracts, use a commercial kit following the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantification: Perform densitometric analysis of the bands using software like ImageJ. Normalize HO-1 to β-actin and nuclear Nrf2 to Lamin B1.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

This protocol measures the mRNA expression levels of Nrf2 target genes such as HMOX1, NQO1, GCLC, and TXN.

Materials:

  • RNA isolation kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • qPCR primers for target genes and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR detection system

Primer Sequences (Human):

  • HMOX1 : Forward: 5'-AAGACTGCGTTCCTGCTCAAC-3', Reverse: 5'-AAAGCCCTACAGCAACTGTCG-3'

  • NQO1 : Forward: 5'-AGAGCCCTGATTGTACTGTG-3', Reverse: 5'-ATCCAGACATTCAGGGTCAC-3'

  • GCLC : Forward: 5'-AATCTGCCACCATGTCCG-3', Reverse: 5'-GCAGGTTGGACAGCAGGT-3'

  • GAPDH : Forward: 5'-GAAGGTGAAGGTCGGAGTC-3', Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

Procedure:

  • RNA Isolation and cDNA Synthesis: Following this compound treatment, isolate total RNA from cells. Synthesize cDNA from an equal amount of RNA for each sample.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • Thermal Cycling: Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Calculate the relative mRNA expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Immunofluorescence for Nrf2 Nuclear Translocation

This protocol visualizes the translocation of Nrf2 from the cytoplasm to the nucleus.

Materials:

  • Cells cultured on glass coverslips

  • 4% paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBST)

  • Primary antibody: Rabbit anti-Nrf2 (1:200 dilution)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:500 dilution)

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence or confocal microscope

Procedure:

  • Cell Fixation and Permeabilization: After this compound treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking and Antibody Incubation: Block non-specific binding with blocking solution for 1 hour. Incubate with the primary anti-Nrf2 antibody overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash with PBST and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using antifade medium. Visualize the cells using a fluorescence or confocal microscope. Increased Nrf2 signal within the DAPI-stained nucleus indicates translocation.

ARE-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.

Materials:

  • Cell line (e.g., Huh-7 or HEK293T)

  • ARE-luciferase reporter plasmid (e.g., p3xARE-Luc)

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • This compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound for a specified duration (e.g., 24-72 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of Nrf2 transcriptional activity relative to the vehicle-treated control.

Conclusion

This compound is a potent activator of the Nrf2-HO-1 signaling pathway. The protocols and data presented in these application notes provide a robust framework for researchers to investigate the cytoprotective and anti-inflammatory effects of this compound mediated through this pathway. By employing these methodologies, scientists and drug development professionals can further elucidate the therapeutic potential of this compound in diseases associated with oxidative stress and inflammation.

References

Application Notes and Protocols: Investigating the Cytoprotective Properties of Sofalcone In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sofalcone, a synthetic derivative of sophoradin, as a tool to investigate cytoprotection in vitro. This compound has demonstrated significant protective effects against cellular damage through multiple mechanisms, including anti-inflammatory, antioxidant, and prostaglandin-regulating activities.

Mechanism of Action

This compound exerts its cytoprotective effects through several key signaling pathways:

  • Upregulation of Heme Oxygenase-1 (HO-1) via the Nrf2-KEAP1 Pathway: this compound activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), leading to its translocation to the nucleus.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, most notably HO-1.[1][2] HO-1 catabolizes heme into biliverdin (an antioxidant), free iron, and carbon monoxide, which collectively contribute to cellular protection against oxidative stress.[2] this compound has been shown to covalently bind to Keap1, a repressor of Nrf2, leading to the dissociation of the Nrf2-Keap1 complex and subsequent Nrf2 activation.[1]

  • Inhibition of Pro-inflammatory Mediators: this compound has been shown to suppress the production of several pro-inflammatory molecules. In co-culture systems of macrophages and adipocytes, this compound significantly reduces the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1).[3] It also inhibits TNF-α and interleukin-1 beta (IL-1β) production in human monocytes stimulated by Helicobacter pylori extract.[4]

  • Modulation of Prostaglandin Metabolism: this compound increases the levels of Prostaglandin E2 (PGE2), a key gastroprotective mediator.[5][6][7] It achieves this by inhibiting the enzyme 15-hydroxyprostaglandin dehydrogenase (15-OH-PG-DH), which is responsible for the degradation of prostaglandins.[5][7][8]

  • Antioxidant Activity: this compound exhibits direct antioxidant properties by scavenging superoxide radicals.[9] This activity contributes to its ability to protect against ischemia-reperfusion induced gastric mucosal injury.[9]

  • Induction of Heat Shock Proteins (HSPs): Chalcone derivatives, the class of compounds to which this compound belongs, have been shown to modulate the expression of heat shock proteins, such as Hsp40 and Hsp70.[10][11][12] These proteins act as molecular chaperones, assisting in protein folding and protecting cells from stress-induced damage.

Signaling Pathway Diagrams

Sofalcone_Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Inhibits (Binding to Keap1) Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus ARE ARE Nrf2_n->ARE Binds HO1_gene HO-1 Gene ARE->HO1_gene Activates HO1_protein HO-1 Protein HO1_gene->HO1_protein Expression Cytoprotection Cytoprotection (Antioxidant) HO1_protein->Cytoprotection Sofalcone_PG_Pathway This compound This compound PG_Dehydrogenase 15-hydroxyprostaglandin dehydrogenase (15-OH-PG-DH) This compound->PG_Dehydrogenase Inhibits PGE2_metabolite Inactive Metabolites PG_Dehydrogenase->PGE2_metabolite PGE2 Prostaglandin E2 (PGE2) PGE2->PG_Dehydrogenase Degradation Cytoprotection Cytoprotection (Gastric Mucosa) PGE2->Cytoprotection Experimental_Workflow A 1. Cell Seeding B 2. This compound Pre-treatment (Varying concentrations) A->B C 3. Induction of Cytotoxicity (e.g., H₂O₂, LPS) B->C D 4. Incubation C->D E 5. Endpoint Assays D->E F Cell Viability (MTT Assay) E->F G Inflammatory Markers (ELISA for TNF-α, IL-1β) E->G H Oxidative Stress Markers (ROS measurement) E->H I Protein Expression (Western Blot for HO-1) E->I

References

Application of Sofalcone in Studies of NSAID-Induced Gastric Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sofalcone, a gastroprotective agent, in preclinical research focused on nonsteroidal anti-inflammatory drug (NSAID)-induced gastric injury. The information compiled herein is intended to facilitate the design and execution of experiments aimed at evaluating the therapeutic potential and mechanisms of action of this compound.

Introduction to this compound and its Gastroprotective Effects

This compound, a synthetic derivative of sophoradin, is an anti-ulcer agent known for its robust protective effects on the gastric mucosa.[1][2] Its multifaceted mechanism of action makes it a valuable compound for studying the amelioration of gastric lesions induced by NSAIDs. NSAIDs are widely used for their anti-inflammatory and analgesic properties, but their use is frequently associated with gastrointestinal complications, including gastric ulcers and bleeding.[3][4] The primary mechanism of NSAID-induced gastric injury involves the inhibition of cyclooxygenase (COX) enzymes, leading to a deficiency in prostaglandins that are crucial for maintaining gastric mucosal integrity.[4][5]

This compound's protective effects are attributed to several key mechanisms, including the enhancement of mucosal defense factors, antioxidant properties, and modulation of inflammatory pathways.[1] It has been shown to increase the production of mucus and bicarbonate, forming a protective barrier against gastric acid.[1] Furthermore, this compound can scavenge free radicals and upregulate antioxidant enzymes, thereby mitigating oxidative stress, a significant contributor to NSAID-induced mucosal damage.[1][6]

Key Mechanistic Pathways of this compound

This compound exerts its gastroprotective effects through multiple signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.

Prostaglandin Metabolism

This compound has been shown to increase the levels of prostaglandin E2 (PGE2) in the gastric mucosa.[7][8] It achieves this not by increasing synthesis but by inhibiting the enzyme 15-hydroxyprostaglandin dehydrogenase (15-OH-PG-DH), which is responsible for the degradation of prostaglandins.[7][8] This action helps to counteract the prostaglandin deficiency caused by NSAIDs.

Nrf2/HO-1 Antioxidant Pathway

A significant aspect of this compound's cytoprotective action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) pathway.[9][10] this compound covalently binds to Keap1, leading to the dissociation and nuclear translocation of Nrf2.[10] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant genes, including HO-1.[9][10] HO-1 induction plays a critical role in protecting gastric cells from oxidative stress.[9]

Sofalcone_Nrf2_HO1_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Binds & Disrupts Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation HO1_protein HO-1 Protein Antioxidant_Response Antioxidant Response (Cell Protection) HO1_protein->Antioxidant_Response ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds HO1_gene HO-1 Gene ARE->HO1_gene Activates HO1_mRNA HO-1 mRNA HO1_gene->HO1_mRNA Transcription HO1_mRNA->HO1_protein Translation

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
Anti-inflammatory Effects

This compound has been observed to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in human monocytes.[11] This anti-inflammatory action can contribute to the reduction of gastric mucosal inflammation associated with NSAID use.

Quantitative Data on this compound's Efficacy

The following tables summarize quantitative data from various preclinical and clinical studies, demonstrating the efficacy of this compound in mitigating gastric injury.

Table 1: Effect of this compound on Prostaglandin E2 Levels and 15-OH-PG-DH Activity in Rats

Treatment GroupDose (mg/kg)Change in PGE2 ContentInhibition of 15-OH-PG-DH ActivityReference
This compound200Significant IncreaseSignificant Inhibition[7]
This compound400Significant IncreaseSignificant Inhibition[7]

Table 2: Clinical Efficacy of this compound in Ulcer Healing

Treatment GroupDurationUlcer Healing Rate (ITT)Ulcer Healing Rate (PP)Reference
This compound (300 mg/day)8 weeks71.9%71.9%[12]
Cimetidine (800 mg/day)8 weeks71.9%71.0%[12]
ITT: Intention-to-Treat; PP: Per-Protocol

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentConcentration (µg/ml)Inhibition of TNF-α ProductionInhibition of IL-1β ProductionReference
This compound10SignificantSignificant[11]
This compound50SignificantSignificant[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their study design.

In Vivo Model of NSAID-Induced Gastric Injury

This protocol describes a common method for inducing gastric ulcers in rats using indomethacin, a potent NSAID.

Experimental_Workflow_In_Vivo cluster_preparation Animal Preparation cluster_treatment Treatment Protocol cluster_evaluation Evaluation of Gastric Injury Animal_Acclimatization Acclimatize Rats (e.g., Sprague-Dawley) for 1 week Fasting Fast rats for 24 hours (water ad libitum) Animal_Acclimatization->Fasting Grouping Divide rats into groups: - Vehicle Control - Indomethacin Control - this compound + Indomethacin Fasting->Grouping Sofalcone_Admin Administer this compound (e.g., 200 mg/kg, p.o.) Grouping->Sofalcone_Admin Indomethacin_Admin Administer Indomethacin (e.g., 30 mg/kg, s.c.) 1 hour after this compound Sofalcone_Admin->Indomethacin_Admin Euthanasia Euthanize rats 4 hours after Indomethacin administration Indomethacin_Admin->Euthanasia Stomach_Excision Excise and open stomach along the greater curvature Euthanasia->Stomach_Excision Ulcer_Scoring Score gastric lesions (e.g., ulcer index) Stomach_Excision->Ulcer_Scoring Biochemical_Analysis Collect tissue for biochemical assays (PGE2, MDA, etc.) Stomach_Excision->Biochemical_Analysis Histology Process tissue for histological examination (H&E staining) Stomach_Excision->Histology

References

Sofalcone Treatment Protocol for Inhibiting H. pylori Motility: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of Sofalcone in inhibiting the motility of Helicobacter pylori, a key factor in its colonization of the gastric mucosa. The information presented herein is intended to guide researchers and drug development professionals in designing and interpreting experiments related to the anti-motility effects of this compound.

Helicobacter pylori is a flagellated bacterium whose motility is essential for its pathogenesis, enabling it to move through the viscous gastric mucus layer and attach to the epithelial cells.[1] Inhibition of this motility is a promising strategy for the eradication of H. pylori.[1] this compound, a synthetic analog of sophoradin, has demonstrated multiple therapeutic effects against H. pylori, including the inhibition of its motility.[2][3]

Mechanism of Action

While the precise mechanism of this compound's anti-motility effect on H. pylori is not fully elucidated, current evidence suggests a multifactorial action. This compound has been shown to inhibit chemotactic motility, reduce the swarming capacity, and decrease the swimming speed of the bacterium.[1] One plausible, though not yet directly confirmed, mechanism is the interference with the energy source for flagellar rotation. This compound is known to inhibit gastric H+,K+-ATPase by competing with ATP.[4] As flagellar motility is an energy-dependent process driven by a proton motive force, which is maintained by ATP-dependent ion pumps, inhibition of ATP availability could directly impact the function of the flagellar motor.

Furthermore, this compound's inhibitory effects on chemotaxis suggest an interaction with the bacterial signaling cascade that controls flagellar rotation in response to chemical gradients.[1] This system in H. pylori involves chemoreceptors and the CheA/CheW/CheY signaling proteins.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative data available on the inhibitory effects of this compound on H. pylori motility.

ParameterThis compound ConcentrationResultReference
Chemotaxis Inhibition 0.2 - 222 µMIncreasing inhibition of chemotaxis towards 1 µM flurofamide.[1]
222 µM90% reduction in bacterial chemotaxis compared to untreated cells.[7]
Swarming Motility 22 µMReduction in the size of the swarming zone in motility agar.[1]
222 µMReduction in the size of the swarming zone in motility agar.[1][7]
Swimming Speed 22 µMSlower bacterial swimming speed in Brucella broth.[1]
222 µMSlower bacterial swimming speed in Brucella broth.[1]
Bactericidal Activity 55 - 222 µmol/LMinimum Inhibitory Concentration (MIC) for direct bactericidal effect.[3]

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on H. pylori motility are provided below.

H. pylori Culture
  • Strains: H. pylori strains such as CPY3401 and ATCC43504 can be used.[1]

  • Growth Medium: Grow bacteria on Brucella agar plates or in Brucella broth supplemented with 3% horse serum.[1]

  • Culture Conditions: Incubate under microaerobic conditions (85% N₂, 5% O₂, 10% CO₂) at 37°C.[1]

Swarming Motility Assay

This assay assesses the ability of H. pylori to move across a semi-solid surface.

  • Media Preparation: Prepare motility agar containing 0.35% refined agar in Brucella-serum broth.[1] Incorporate desired concentrations of this compound (e.g., 22 µM and 222 µM) into the agar.[1]

  • Inoculation: Grow H. pylori cells on Brucella-serum agar plates.[1] Using a sterile inoculating needle or pipette tip, stab-inoculate the bacteria into the center of the motility agar plates.

  • Incubation: Incubate the plates under microaerobic conditions at 37°C for a defined period (e.g., 3-7 days).

  • Measurement: Measure the diameter of the swarming zone (halo of bacterial growth) from the point of inoculation.[1] A reduction in the diameter in the presence of this compound indicates inhibition of swarming motility.[1]

Chemotaxis Assay

This assay quantifies the directed movement of bacteria in response to a chemical attractant.

  • Cell Preparation: Harvest H. pylori cells and suspend them in 10 mM potassium phosphate buffer (pH 7.0) containing 3% polyvinylpyrrolidone.[1]

  • Chemoattractant: Use a known chemoattractant for H. pylori, such as 1 µM flurofamide.[1]

  • Assay Procedure: A common method is the capillary assay. A capillary tube containing the chemoattractant and varying concentrations of this compound is placed in the bacterial suspension.

  • Quantification: After an incubation period, the number of bacteria that have migrated into the capillary tube is determined by plating serial dilutions or by direct counting. A decrease in the number of bacteria in the capillaries containing this compound indicates inhibition of chemotaxis.[1]

Swimming Speed Assay

This method directly observes and measures the speed of individual bacterial cells in a liquid environment.

  • Sample Preparation: Prepare a suspension of H. pylori in Brucella broth with and without this compound (e.g., 22 µM and 222 µM).[1]

  • Microscopy: Observe the bacterial swimming behavior in the fluid environment under dark-field microscopy.[1]

  • Data Acquisition and Analysis: Record videos of the swimming bacteria. Use motion analysis software to track individual bacteria and calculate their swimming speeds. A slower average swimming speed in the presence of this compound indicates an inhibitory effect.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the impact of this compound on H. pylori motility.

G cluster_prep Preparation cluster_assays Motility Assays cluster_analysis Data Analysis cluster_results Results culture H. pylori Culture (Brucella Agar/Broth) swarming Swarming Motility Assay (0.35% Agar) culture->swarming chemotaxis Chemotaxis Assay (Capillary Method) culture->chemotaxis swimming Swimming Speed Assay (Dark-field Microscopy) culture->swimming sofalcone_prep This compound Stock Solution Preparation sofalcone_prep->swarming sofalcone_prep->chemotaxis sofalcone_prep->swimming measure_swarm Measure Swarming Zone Diameter swarming->measure_swarm count_bacteria Count Migrated Bacteria chemotaxis->count_bacteria track_speed Track and Calculate Swimming Speed swimming->track_speed inhibition_data Quantitative Inhibition Data measure_swarm->inhibition_data count_bacteria->inhibition_data track_speed->inhibition_data

Caption: Experimental workflow for evaluating this compound's effect on H. pylori motility.

Proposed Signaling Pathway of Motility Inhibition

The following diagram depicts the known chemotaxis signaling pathway in H. pylori and the proposed inhibitory action of this compound. The exact molecular target of this compound within this pathway remains to be fully elucidated.

G cluster_input Environmental Signals cluster_pathway H. pylori Chemotaxis Pathway cluster_output Bacterial Response Chemoattractants Chemoattractants MCPs Chemoreceptors (MCPs) Chemoattractants->MCPs binds CheA CheA MCPs->CheA activates CheW CheW CheW->CheA couples CheY CheY CheA->CheY phosphorylates Flagellar_Motor Flagellar Motor CheY->Flagellar_Motor regulates rotation Motility Chemotactic Motility Flagellar_Motor->Motility drives This compound This compound This compound->Motility Inhibits (Mechanism under investigation)

Caption: Proposed inhibition of H. pylori chemotaxis signaling pathway by this compound.

References

Application Notes and Protocols: Investigating the Pro-Angiogenic Effects of Sofalcone in Ulcer Healing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofalcone, a synthetic derivative of sophoradin, is a gastroprotective agent utilized in the treatment of gastric ulcers.[1] Its therapeutic efficacy is attributed to a multifaceted mechanism of action that includes the enhancement of mucosal defense mechanisms and the promotion of ulcer repair.[1] A critical process in the healing of ulcers is angiogenesis, the formation of new blood vessels from pre-existing ones, which is essential for supplying oxygen and nutrients to the regenerating tissue. This compound has been demonstrated to stimulate angiogenesis, thereby accelerating ulcer healing.

These application notes provide a comprehensive guide for researchers on how to study the pro-angiogenic effects of this compound in the context of ulcer healing. This document outlines the underlying signaling pathways, detailed experimental protocols for both in vivo and in vitro models, and a framework for data presentation.

Molecular Mechanism of this compound-Induced Angiogenesis

This compound promotes angiogenesis primarily through the upregulation of Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates vasculogenesis and angiogenesis. The key signaling cascade initiated by this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

  • Nrf2 Activation: this compound activates the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress.[2]

  • HO-1 Upregulation: This activation leads to the increased expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and pro-angiogenic properties.[2]

  • VEGF Production: Subsequently, the upregulation of HO-1 stimulates the production and secretion of VEGF from gastric epithelial cells.[2]

Additionally, this compound has been shown to increase the levels of Prostaglandin E2 (PGE2) in the gastric mucosa.[3][4] PGE2 is a known mediator of angiogenesis and may contribute to the overall pro-healing effects of this compound.

Signaling Pathway Diagram

Sofalcone_Angiogenesis_Pathway This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 induces PGE2 Prostaglandin E2 (PGE2) Increase This compound->PGE2 increases HO1 Heme Oxygenase-1 (HO-1) Upregulation Nrf2->HO1 leads to VEGF VEGF Production and Secretion HO1->VEGF stimulates Angiogenesis Angiogenesis VEGF->Angiogenesis promotes Ulcer_Healing Ulcer Healing Angiogenesis->Ulcer_Healing accelerates PGE2->Angiogenesis contributes to

Caption: this compound-induced pro-angiogenic signaling pathway.

Data Presentation

Table 1: Expected In Vitro Effects of this compound on Pro-Angiogenic Factors

ParameterCell LineThis compound ConcentrationIncubation TimeExpected OutcomeCitation(s)
VEGF Production Rat Gastric Epithelial (RGM-1) Cells1 - 100 µM6 - 24 hoursConcentration- and time-dependent increase in VEGF secretion.[2]
PGE2 Levels Primary Rabbit Gastric Mucosal Cells10 - 100 µM1 - 6 hoursDose- and time-dependent increase in PGE2 levels.[3]
Endothelial Tube Formation Human Umbilical Vein Endothelial Cells (HUVECs)Conditioned media from this compound-treated gastric cells4 - 12 hoursIncreased formation of capillary-like structures (tube length, branch points).N/A

Table 2: Expected In Vivo Effects of this compound on Angiogenesis in Ulcer Healing

ParameterAnimal ModelThis compound DosageTreatment DurationExpected OutcomeCitation(s)
Microvessel Density (CD31/CD34 staining) Acetic Acid-Induced Gastric Ulcer in Rats100 - 300 mg/kg/day (oral)7 - 14 daysSignificant increase in microvessel density at the ulcer margin.N/A
Ulcer Area Reduction Acetic Acid-Induced Gastric Ulcer in Rats100 - 300 mg/kg/day (oral)7 - 14 daysDose-dependent reduction in ulcer size compared to control.[5]
Gastric Mucosal Blood Flow Rat Model100 - 300 mg/kg (oral)Acute (1-6 hours)Increase in mucosal blood flow.[6]

Experimental Protocols

In Vivo Study: Acetic Acid-Induced Gastric Ulcer Model in Rats

This model is widely used to induce chronic gastric ulcers that closely resemble human ulcers in their pathology and healing process.

InVivo_Workflow start Start ulcer_induction Induce Gastric Ulcer (Acetic Acid Method) start->ulcer_induction treatment Daily Oral Administration (this compound or Vehicle) ulcer_induction->treatment euthanasia Euthanize Animals (Day 7 and 14) treatment->euthanasia stomach_collection Collect Stomach Tissue euthanasia->stomach_collection ulcer_measurement Measure Ulcer Area stomach_collection->ulcer_measurement tissue_processing Process Tissue for Immunohistochemistry stomach_collection->tissue_processing end End ulcer_measurement->end ihc Immunohistochemistry (CD31/CD34) tissue_processing->ihc analysis Quantify Microvessel Density ihc->analysis analysis->end

Caption: Workflow for the in vivo study of this compound.

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Acetic acid (100%)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Formalin (10% neutral buffered)

  • Paraffin

  • Microtome

  • Microscope slides

  • Primary antibody: anti-CD31 or anti-CD34

  • Secondary antibody and detection system (e.g., HRP-conjugated)

  • DAB chromogen

  • Hematoxylin

  • Ulcer Induction:

    • Anesthetize rats and perform a midline laparotomy to expose the stomach.

    • Inject 0.05 mL of 100% acetic acid into the subserosal layer of the anterior gastric wall.

    • Alternatively, apply a filter paper soaked in acetic acid to the serosal surface for a defined period.

    • Close the abdominal incision.

  • Treatment:

    • Divide rats into a control group (vehicle) and treatment groups (e.g., 100, 200, 300 mg/kg this compound).

    • Administer this compound or vehicle orally once daily for 7 or 14 days, starting 24 hours after ulcer induction.

  • Sample Collection and Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Excise the stomachs and measure the ulcer area (in mm²).

    • Fix the stomach tissue in 10% neutral buffered formalin.

  • Immunohistochemistry for Microvessel Density:

    • Embed the fixed tissues in paraffin and cut 4-5 µm sections.

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

    • Block endogenous peroxidase activity.

    • Incubate sections with the primary antibody (anti-CD31 or anti-CD34) overnight at 4°C.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-peroxidase complex.

    • Visualize with DAB chromogen and counterstain with hematoxylin.

    • Quantify microvessel density by counting the number of stained vessels in several high-power fields at the ulcer margin.

In Vitro Study: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in response to angiogenic stimuli.

InVitro_Workflow start Start gastric_cells Culture Gastric Epithelial Cells (e.g., RGM-1) start->gastric_cells prepare_matrigel Coat 96-well Plate with Matrigel start->prepare_matrigel sofalcone_treatment Treat with this compound (various concentrations and times) gastric_cells->sofalcone_treatment collect_media Collect Conditioned Media sofalcone_treatment->collect_media measure_vegf Measure VEGF Concentration (ELISA) collect_media->measure_vegf seed_huvecs Seed HUVECs on Matrigel with Conditioned Media collect_media->seed_huvecs end End measure_vegf->end prepare_matrigel->seed_huvecs incubation Incubate for 4-12 hours seed_huvecs->incubation imaging Image Tube Formation (Microscopy) incubation->imaging quantification Quantify Tube Length and Branch Points imaging->quantification quantification->end

Caption: Workflow for the in vitro endothelial cell tube formation assay.

  • Rat gastric epithelial cells (RGM-1) or other suitable cell line

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture media and supplements

  • This compound

  • Matrigel or other basement membrane matrix

  • 96-well plates

  • VEGF ELISA kit

  • Inverted microscope with a camera

  • Preparation of Conditioned Media:

    • Culture gastric epithelial cells to near confluence.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle for different time points (e.g., 6, 12, 24 hours).

    • Collect the cell culture supernatant (conditioned media) and centrifuge to remove cell debris.

    • Measure the concentration of VEGF in the conditioned media using an ELISA kit.

  • Tube Formation Assay:

    • Thaw Matrigel on ice and coat the wells of a 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

    • Harvest HUVECs and resuspend them in the conditioned media collected in the previous step.

    • Seed the HUVECs onto the Matrigel-coated wells.

    • Incubate for 4-12 hours at 37°C.

  • Analysis:

    • Visualize and capture images of the tube-like structures using an inverted microscope.

    • Quantify angiogenesis by measuring the total tube length and/or the number of branch points using image analysis software.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the pro-angiogenic effects of this compound in the context of ulcer healing. By elucidating the molecular mechanisms and quantifying the biological responses, researchers can further validate the therapeutic potential of this compound and explore its application in other angiogenesis-dependent regenerative processes. It is recommended that each laboratory optimizes the described protocols for their specific experimental conditions and reagents.

References

Application Notes and Protocols: Assessing Sofalcone's Effect on Gastric Mucus Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofalcone, a synthetic derivative of sophoradine, is a gastroprotective agent known to enhance the mucosal defense mechanisms of the stomach. Its multifaceted mechanism of action involves the potentiation of the gastric mucosal barrier, a critical element in protecting the stomach lining from endogenous and exogenous aggressors. A key component of this barrier is the mucus layer, a viscoelastic gel that provides a first line of defense. This document provides detailed protocols for assessing the effect of this compound on gastric mucus production, a crucial step in the preclinical and clinical evaluation of this and similar gastroprotective compounds.

The provided methodologies focus on two primary endpoints: the quantitative analysis of gastric mucus content using Alcian blue staining and the measurement of mucus gel thickness. Furthermore, this document elucidates the underlying signaling pathways implicated in this compound's mechanism of action.

Data Presentation: Quantitative Effects of this compound on Gastric Mucus

The following tables summarize the quantitative effects of this compound on various parameters of gastric mucus production and composition, as reported in preclinical studies.

Table 1: Effect of this compound on Gastric Mucus Gel Thickness and Composition in Rats

ParameterControl GroupThis compound-Treated Group (100 mg/kg, twice daily for 3 days)Percentage Change
Mucus Gel ThicknessBaseline23% increase+23%[1]
Sulfomucin ContentBaseline54% increase+54%[1]
Sialomucin ContentBaseline25% increase+25%[1]
High Molecular Weight Mucus Glycoprotein30% of total mucin50% of total mucin+67%[1]
Carbohydrate ContentBaseline30% increase+30%[1]
Total Lipid ContentBaseline18% increase+18%[1]
Covalently Bound Fatty AcidsBaseline67% increase+67%[1]
Protein ContentBaseline10% decrease-10%[1]

Table 2: Effect of this compound on Gastric Prostaglandin E2 (PGE2) Levels

TreatmentDosageEffect on PGE2 Levels
This compound (oral)200 and 400 mg/kgSignificant increase in PGE2 content in rat gastric mucosa[2]
This compound (intraperitoneal)100 mg/kgIncreased PGE2-like activity in both fundus and antrum of rat stomach[3]

Experimental Protocols

Protocol 1: Quantification of Gastric Mucus using Alcian Blue Staining

This protocol is adapted from the Corne's technique and its subsequent modifications for the quantitative estimation of gastric wall mucus.

Principle:

Alcian blue is a cationic dye that forms a complex with the anionic components of mucus glycoproteins. The amount of dye extracted from the stained gastric mucosa is proportional to the amount of mucus.

Materials:

  • Alcian Blue 8GX

  • Sucrose solution (0.25 M)

  • Sodium acetate buffer (0.1 M, pH 5.8)

  • Magnesium chloride solution (0.5 M) or 30% dioctyl sodium sulfosuccinate (DSS) solution

  • Spectrophotometer

Procedure:

  • Animal Preparation and Treatment:

    • House rats under standard laboratory conditions and fast for 24 hours before the experiment, with free access to water.

    • Administer this compound or vehicle control orally or intraperitoneally at the desired dosage and time course.

  • Tissue Collection:

    • Euthanize the animals by cervical dislocation.

    • Excise the stomach, open it along the greater curvature, and gently rinse with ice-cold saline to remove any gastric contents.

  • Staining:

    • Immerse the glandular portion of the stomach in 0.1% Alcian blue 8GX solution in 0.1 M sodium acetate buffer (pH 5.8) for 2 hours.

  • Removal of Excess Dye:

    • Wash the stomachs twice with 0.25 M sucrose solution, for 15 and 45 minutes, respectively, to remove uncomplexed dye.

  • Dye Extraction:

    • Transfer each stomach to 10 mL of 0.5 M magnesium chloride solution and shake for 2 hours at 30-minute intervals. Alternatively, for increased dye recovery, use 30% dioctyl sodium sulfosuccinate (DSS) solution for extraction[4].

  • Quantification:

    • Centrifuge the resulting blue solution.

    • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

    • The amount of Alcian blue extracted per gram of wet glandular tissue is calculated.

Protocol 2: Measurement of Gastric Mucus Gel Thickness

This protocol describes a method for the direct measurement of the adherent gastric mucus gel layer thickness using light microscopy.

Principle:

The transparent mucus gel layer can be visualized and measured on fresh, unfixed gastric mucosal sections under a microscope.

Materials:

  • Dissecting microscope

  • Light microscope with a calibrated eyepiece graticule

  • Glass chamber

  • 0.9% NaCl solution (saline)

  • Biopsy punch

Procedure:

  • Animal Preparation and Treatment:

    • Follow the same procedure as in Protocol 1 for animal preparation and this compound administration.

  • Tissue Collection and Preparation:

    • Following euthanasia, excise the stomach and open it along the greater curvature.

    • Place the stomach on a chilled platform with the mucosal side up.

    • Using a biopsy punch, obtain full-thickness sections from the glandular part of the stomach[5][6].

    • From the biopsy specimen, carefully cut a thin, transverse slice of the mucosa (approximately 1 mm thick)[5][6].

  • Mounting:

    • Immediately place the mucosal slice in a specially designed glass chamber filled with 0.9% NaCl solution[5][6].

    • Seal the chamber with a coverslip, avoiding air bubbles.

  • Measurement:

    • Mount the chamber on the stage of a light microscope.

    • Focus on the mucosal slice and identify the distinct, translucent mucus layer on the epithelial surface.

    • Using the calibrated eyepiece graticule, measure the thickness of the mucus layer at multiple points along the section to obtain an average thickness[7].

Signaling Pathways and Mechanisms of Action

This compound's gastroprotective effects, including the enhancement of mucus production, are mediated through complex signaling pathways.

Prostaglandin E2 (PGE2) Synthesis Pathway

This compound has been shown to increase the levels of PGE2 in the gastric mucosa. PGE2 is a key cytoprotective prostaglandin that stimulates the secretion of both mucus and bicarbonate. This compound's mechanism in elevating PGE2 levels involves the inhibition of 15-hydroxyprostaglandin dehydrogenase (15-OH-PGDH), the primary enzyme responsible for PGE2 degradation[2][8][9].

PGE2_Pathway This compound This compound 15-OH-PGDH 15-OH-PGDH This compound->15-OH-PGDH inhibits PGE2 PGE2 15-OH-PGDH->PGE2 degrades Mucus & Bicarbonate Secretion Mucus & Bicarbonate Secretion PGE2->Mucus & Bicarbonate Secretion stimulates Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 interacts with Nrf2_inactive Nrf2 Keap1->Nrf2_inactive sequesters Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active released Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus translocates to ARE ARE HO1_gene HO-1 Gene ARE->HO1_gene activates HO1_protein HO-1 Protein HO1_gene->HO1_protein expresses Cytoprotection Cytoprotection HO1_protein->Cytoprotection Nrf2_nucleus->ARE binds to Experimental_Workflow cluster_analysis Mucus Analysis start Start: Animal Acclimatization & Fasting treatment Treatment Administration (this compound vs. Vehicle) start->treatment euthanasia Euthanasia & Stomach Excision treatment->euthanasia mucus_thickness Protocol 2: Mucus Gel Thickness Measurement euthanasia->mucus_thickness alcian_blue Protocol 1: Alcian Blue Staining & Quantification euthanasia->alcian_blue data_analysis Data Analysis & Interpretation mucus_thickness->data_analysis alcian_blue->data_analysis end Conclusion data_analysis->end

References

Sofalcone as a Therapeutic Agent for Chronic Gastritis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofalcone, a synthetic derivative of sophoradin, is a gastroprotective agent investigated for its therapeutic potential in the management of chronic gastritis and associated conditions. Its multifaceted mechanism of action, encompassing cytoprotection, anti-inflammatory effects, antioxidant properties, and activity against Helicobacter pylori, makes it a compelling candidate for further research and drug development. These application notes provide a comprehensive overview of this compound's pharmacological effects and detailed protocols for key preclinical and clinical experimental models.

Mechanism of Action

This compound exerts its therapeutic effects through several distinct but interconnected pathways:

  • Cytoprotection: this compound enhances the gastric mucosal defense mechanisms by increasing the production of mucus and bicarbonate.[1] It has been shown to increase mucus gel thickness, providing a physical barrier against endogenous and exogenous irritants.

  • Anti-inflammatory Activity: The compound exhibits anti-inflammatory properties by inhibiting the infiltration and activity of neutrophils, key mediators in the inflammatory cascade associated with gastritis.[1]

  • Antioxidant Effects: this compound mitigates oxidative stress in the gastric mucosa through direct free-radical scavenging and by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[2][3] This pathway plays a crucial role in cellular defense against oxidative damage.

  • Prostaglandin Regulation: this compound increases the levels of protective prostaglandin E2 (PGE2) in the gastric mucosa by inhibiting the enzyme 15-hydroxyprostaglandin dehydrogenase (15-OH-PG-DH), which is responsible for PGE2 degradation.[4][5]

  • Anti-Helicobacter pylori Activity: this compound demonstrates direct antibacterial effects against H. pylori, a primary cause of chronic gastritis.[6][7] It also inhibits the adhesion of the bacterium to the gastric mucin.[6]

Signaling Pathways

Nrf2-Heme Oxygenase-1 Signaling Pathway

This compound activates the Nrf2-HO-1 pathway, a key regulator of cellular antioxidant responses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound KEAP1 KEAP1 This compound->KEAP1 Covalently binds to (inactivation) Nrf2 Nrf2 KEAP1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation and binding HO1 Heme Oxygenase-1 (HO-1) (and other cytoprotective genes) ARE->HO1 Gene transcription Cytoprotection Cellular Protection (Reduced Oxidative Stress) HO1->Cytoprotection Leads to

Caption: this compound activates the Nrf2-HO-1 pathway by binding to KEAP1.

Prostaglandin E2 Metabolism Pathway

This compound modulates prostaglandin E2 levels in the gastric mucosa.

Prostaglandin_Pathway This compound This compound PG_Dehydrogenase 15-hydroxyprostaglandin dehydrogenase (15-OH-PG-DH) This compound->PG_Dehydrogenase Inhibits Inactive_Metabolites Inactive Metabolites PG_Dehydrogenase->Inactive_Metabolites Produces PGE2 Prostaglandin E2 (PGE2) PGE2->PG_Dehydrogenase Metabolized by Mucosal_Protection Increased Mucosal Protection (Mucus/Bicarbonate secretion, Blood flow) PGE2->Mucosal_Protection Promotes

Caption: this compound increases PGE2 levels by inhibiting its degradation.

Data Presentation

Preclinical Efficacy of this compound in Animal Models of Gastritis
Experimental ModelKey ParametersResults with this compound TreatmentReference
Taurocholate-Induced Gastritis (Rats) Mucosal ThicknessNormalized mucosal thickness after 1 month of treatment.[4]
Total Length of ErosionsShortened total length of erosions.[4]
Collagenous FibersReduced collagenous fibers in the gastric mucosa.[4]
Prostaglandin E2 (PGE2) ContentPrevented the decrease in PGE2 content.[5]
15-hydroxy-PG-dehydrogenase ActivityPrevented the increase in enzyme activity.[5]
Ischemia-Reperfusion Injury (Rats) Total Area of ErosionsSignificantly inhibited the increase in erosion area.[8]
Lipid Peroxides in Gastric MucosaSignificantly inhibited the increase in lipid peroxides.[8]
Necrotizing Agent-Induced Gastric Lesions (Rats) 0.6 N HCl- or 100% EtOH-induced lesionsMarkedly suppressed gastric lesions.[9]
0.2 N NaOH-induced gastric lesionsSignificantly suppressed gastric lesions.[9]
Clinical Efficacy of this compound in Combination Therapy for H. pylori Eradication
Treatment GroupNumber of Patients (Per Protocol)H. pylori Eradication Ratep-value (vs. Triple Therapy)Reference
Triple Therapy (Rabeprazole, Amoxicillin, Clarithromycin) 5381.1%-[7]
Triple Therapy + this compound 5094.0%<0.05[7]
Triple Therapy + Polaprezinc 5384.9%Not Significant[7]
Treatment GroupNumber of Patients (Intention-to-Treat)H. pylori Eradication RateReference
OAC (Omeprazole, Amoxicillin, Clarithromycin) 3174.2%[10]
OACS (OAC + this compound) 4185.0%[10]

Experimental Protocols

Preclinical Models

This model simulates chronic gastritis induced by bile acid reflux.

Taurocholate_Protocol start Start induction Induction of Gastritis: Administer 5 mmol/l Sodium Taurocholate (TCA) in drinking water to rats for 6 months. start->induction treatment Treatment Phase (1 month): Divide rats into groups: - Control (Gastritis + Vehicle) - this compound (e.g., 0.25% and 1.0% in standard meal) induction->treatment evaluation Evaluation: - Histological analysis of gastric mucosa (mucosal thickness, erosions, collagen fibers) - Biochemical analysis (PGE2 levels, 15-OH-PG-DH activity) treatment->evaluation end End evaluation->end

Caption: Workflow for the taurocholate-induced gastritis model.

Materials:

  • Male Wistar rats

  • Sodium taurocholate (TCA)

  • This compound

  • Standard rat chow

  • Histological processing reagents (formalin, paraffin, etc.)

  • ELISA kits for PGE2 measurement

  • Enzyme activity assay kits for 15-OH-PG-DH

Procedure:

  • Induction of Gastritis:

    • House male Wistar rats under standard laboratory conditions.

    • Provide drinking water containing 5 mmol/l sodium taurocholate ad libitum for 6 months to induce chronic erosive and atrophic gastritis.[4]

  • Treatment:

    • After the 6-month induction period, divide the rats into treatment and control groups.

    • Administer this compound mixed into the standard meal at concentrations of 0.25% and 1.0% for one month.[4] The control group receives the standard meal without this compound.

  • Evaluation:

    • At the end of the treatment period, euthanize the animals.

    • Excise the stomachs and process for histological examination.

    • Measure the total length of erosions.

    • Assess mucosal thickness and the extent of collagen fiber deposition through microscopic analysis.[4]

    • Homogenize a portion of the gastric mucosa for biochemical analysis.

    • Determine the concentration of PGE2 using a specific ELISA kit.[5]

    • Measure the activity of 15-OH-PG-DH using an appropriate enzyme assay.[5]

This model assesses the protective effects of this compound against gastric damage caused by a temporary disruption of blood flow.

Ischemia_Reperfusion_Protocol start Start pretreatment Pretreatment: Administer this compound or Vehicle to rats. start->pretreatment ischemia Ischemia (30 minutes): Clamp the celiac artery. pretreatment->ischemia reperfusion Reperfusion (60 minutes): Remove the clamp to restore blood flow. ischemia->reperfusion evaluation Evaluation: - Macroscopic assessment of gastric erosions - Measurement of lipid peroxides in gastric mucosa reperfusion->evaluation end End evaluation->end

Caption: Workflow for the ischemia-reperfusion gastric injury model.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Anesthetic agent (e.g., pentobarbital)

  • Surgical instruments, including a microvascular clamp

  • Reagents for lipid peroxidation assay (e.g., thiobarbituric acid reactive substances - TBARS assay)

Procedure:

  • Animal Preparation and Pretreatment:

    • Fast male Sprague-Dawley rats for 24 hours with free access to water.

    • Administer this compound or vehicle (control) intragastrically prior to the induction of ischemia.

  • Induction of Ischemia-Reperfusion:

    • Anesthetize the rats.

    • Perform a midline laparotomy to expose the celiac artery.

    • Induce ischemia by clamping the celiac artery for 30 minutes.[8]

    • Initiate reperfusion by removing the clamp, and maintain for 60 minutes.[8]

  • Evaluation:

    • At the end of the reperfusion period, euthanize the animals and excise the stomachs.

    • Measure the total area of gastric erosions.

    • Homogenize a sample of the gastric mucosa to measure the levels of lipid peroxides as an indicator of oxidative stress.[8]

Clinical Trial Protocol

This protocol outlines a randomized controlled trial to assess the efficacy of this compound in improving H. pylori eradication rates when added to a standard triple therapy regimen.

Study Design: A prospective, randomized, controlled clinical trial.

Patient Population: Outpatients with peptic ulcer disease and confirmed H. pylori infection.

Treatment Regimens (7-day duration):

  • Group A (Triple Therapy): Rabeprazole (10 mg twice daily), Amoxicillin (750 mg twice daily), and Clarithromycin (200 mg twice daily).[7]

  • Group B (Triple Therapy + this compound): The same triple therapy as Group A, plus this compound (100 mg thrice daily).[7]

Methodology:

  • Patient Randomization: Randomly assign eligible patients to one of the treatment groups.

  • Treatment Administration: Administer the assigned medications for a duration of 7 days.

  • Assessment of Eradication:

    • At least 4 weeks after the cessation of treatment, assess the eradication of H. pylori.

    • The primary method for confirming eradication is the ¹³C-urea breath test.[7]

  • Data Analysis:

    • Compare the H. pylori eradication rates between the treatment groups using appropriate statistical methods (e.g., chi-squared test).

    • Conduct both per-protocol and intention-to-treat analyses.[7]

Conclusion

This compound demonstrates significant therapeutic potential for chronic gastritis through its diverse mechanisms of action. The provided protocols offer standardized methods for preclinical and clinical evaluation of this compound and similar gastroprotective agents. Further research is warranted to fully elucidate its clinical utility and to explore its application in other inflammatory and oxidative stress-related gastrointestinal disorders.

References

Application Notes and Protocols for Antibacterial Research Utilizing Sofalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. New therapeutic agents with novel mechanisms of action are urgently needed to combat multidrug-resistant pathogens. Sofalcone, a synthetic derivative of sophoradin, and its analogues belong to the chalcone family of compounds.[1] Chalcones, characterized by an open-chain flavonoid structure, have demonstrated a broad spectrum of biological activities, including antibacterial properties.[2][3] This document provides detailed application notes and protocols for the investigation of this compound derivatives as potential antibacterial agents.

Recent studies have highlighted the potent antibacterial activity of amphiphilic this compound derivatives, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] The primary mechanism of action for many of these derivatives is the rapid disruption of the bacterial cell membrane, a target that is less prone to the development of resistance.[4] Furthermore, some evidence suggests that this compound can also inhibit bacterial protein synthesis by targeting ribosomal proteins.[5] These multifaceted mechanisms make this compound derivatives a promising scaffold for the development of novel antibiotics.

This guide will cover the synthesis of these compounds, present their antibacterial efficacy through compiled quantitative data, detail essential experimental protocols for their evaluation, and provide visual representations of experimental workflows and mechanisms of action.

Data Presentation: Antibacterial Activity of this compound and Chalcone Derivatives

The antibacterial efficacy of this compound and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various chalcone derivatives, including those structurally related to this compound, against a panel of Gram-positive and Gram-negative bacteria.

Table 1: MIC of Amphiphilic this compound Derivatives against Gram-Positive Bacteria

Compound IDModificationsS. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)Reference
This compound->128>128[4]
Derivative 14Two arginine residues44-8[4]
Derivative XSpecify modificationDataDataRef
Derivative YSpecify modificationDataDataRef

Table 2: MIC of Chalcone Derivatives against Various Bacterial Strains

Compound IDBacterial StrainMIC (µg/mL)Reference
Chalcone AStaphylococcus aureus64[3]
Chalcone BStaphylococcus aureus32[3]
Chalcone CEscherichia coli128[6]
Chalcone DEscherichia coli64[6]
Chalcone EPseudomonas aeruginosa>128[7]
Chalcone FBacillus subtilis16[7]

Experimental Protocols

I. Synthesis of an Amphiphilic this compound Derivative (Representative Protocol)

This protocol describes a general method for the synthesis of amphiphilic this compound derivatives, which often involves a Claisen-Schmidt condensation followed by modifications to introduce charged moieties.

Materials:

  • Substituted 2-hydroxyacetophenone

  • Substituted benzaldehyde

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Reagents for the introduction of amphiphilic groups (e.g., protected amino acids, alkyl chains)

  • Appropriate solvents for reaction and purification (e.g., dichloromethane, methanol)

  • Silica gel for column chromatography

Procedure:

  • Claisen-Schmidt Condensation:

    • Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of KOH or NaOH while stirring.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

    • Collect the precipitated chalcone by filtration, wash with cold water, and dry.

  • Introduction of Amphiphilic Moieties:

    • The synthesized chalcone can be further modified. For example, to add arginine residues, the hydroxyl groups on the chalcone can be alkylated with a protected arginine precursor.

    • Subsequent deprotection yields the final amphiphilic this compound derivative.

  • Purification:

    • Purify the final compound using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

    • Characterize the purified compound by NMR and mass spectrometry to confirm its structure and purity.

II. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add a specific volume of the compound stock solution to the first well of each row to achieve the highest desired concentration, and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a microplate reader.

III. Bacterial Membrane Disruption Assay

This assay helps to determine if the antibacterial mechanism of a this compound derivative involves damaging the bacterial cell membrane.

Materials:

  • Bacterial suspension (prepared as in the MIC assay)

  • Propidium Iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorometer

Procedure:

  • Preparation of Bacterial Suspension:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Centrifuge the culture, wash the pellet with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.5).

  • Assay Setup:

    • In a 96-well black plate, add the bacterial suspension to each well.

    • Add the this compound derivatives at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a positive control (a known membrane-disrupting agent like a polymyxin) and a negative control (no compound).

    • Add PI to each well to a final concentration of 10 µg/mL.

  • Measurement:

    • Immediately measure the fluorescence (excitation ~535 nm, emission ~617 nm) at time zero.

    • Incubate the plate at 37°C and measure the fluorescence at regular intervals (e.g., every 15 minutes for 2 hours).

  • Data Analysis: An increase in fluorescence over time indicates that PI is entering the cells through a damaged membrane and intercalating with DNA. The rate and extent of the fluorescence increase are proportional to the degree of membrane disruption.

Visualizations

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Stock_Solution Prepare this compound Derivative Stock Solution (in DMSO) Serial_Dilution Perform 2-fold Serial Dilution of Derivative in 96-well Plate Stock_Solution->Serial_Dilution Bacterial_Culture Culture Bacteria to Log Phase (0.5 McFarland) Inoculum_Dilution Dilute Bacterial Culture to 5x10^5 CFU/mL Bacterial_Culture->Inoculum_Dilution Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Dilution->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Reading Read MIC (Visually or OD600) Incubation->Reading

Caption: Workflow for MIC determination via broth microdilution.

Mechanism_of_Action_Membrane_Disruption cluster_bacterium Bacterial Cell Outer_Membrane Outer Membrane (Gram-negative) Cell_Wall Peptidoglycan Cell Wall Inner_Membrane Cytoplasmic Membrane Membrane_Disruption Membrane Disruption & Pore Formation Inner_Membrane->Membrane_Disruption Cytoplasm Cytoplasm (Ions, Metabolites, DNA, Ribosomes) Sofalcone_Derivative Amphiphilic This compound Derivative Sofalcone_Derivative->Inner_Membrane Interaction & Insertion Leakage Leakage of Cellular Contents Membrane_Disruption->Leakage Cell_Lysis Cell Lysis & Bacterial Death Leakage->Cell_Lysis

Caption: Proposed mechanism of action: bacterial membrane disruption.

References

Troubleshooting & Optimization

Navigating Sofalcone Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of Sofalcone, a thorough understanding of its side effect profile in clinical trials is paramount for experimental design and data interpretation. This guide provides a comprehensive overview of common adverse events associated with this compound, presented in a clear question-and-answer format to address potential issues encountered during your research.

Frequently Asked Questions (FAQs)

What are the most frequently reported side effects of this compound in clinical trials?

The most consistently reported side effects in clinical trials involving this compound are gastrointestinal in nature. These include diarrhea or soft stools, heartburn, and nausea.[1] Additionally, skin rash has been observed.[1] Other potential side effects, although less consistently quantified in clinical trials, include allergic reactions (such as rash, itching, swelling, dizziness, and difficulty breathing), headaches, dizziness, and drowsiness.[2]

Is there quantitative data available on the incidence of these side effects?

Yes, a significant clinical trial investigating this compound in combination with rabeprazole, amoxicillin, and clarithromycin for Helicobacter pylori infection provided quantitative data on adverse events. The findings are summarized in the table below. It is important to note that this data reflects the use of this compound as part of a combination therapy.

Common Side Effects of this compound in a Combination Therapy Clinical Trial

Adverse EventThis compound + Triple Therapy (Group B) (n=54)Triple Therapy Alone (Group A) (n=55)Polaprezinc + Triple Therapy (Group C) (n=56)
Diarrhea or Soft Stool7 (13.0%)8 (14.5%)9 (16.1%)
Heartburn4 (7.4%)1 (1.8%)1 (1.8%)
Nausea1 (1.8%)1 (1.8%)0 (0%)
Skin RashNot specified in breakdown for Group BNot specified in breakdown for Group ANot specified in breakdown for Group C
Total Patients with Adverse Events 12 10 11

Data extracted from a clinical trial investigating this compound for H. pylori infection.[1]

What is the typical experimental protocol for assessing this compound's side effects in a clinical setting?

In a notable randomized clinical trial, outpatients with peptic ulcers and confirmed H. pylori infection were enrolled.[1] The study involved three treatment groups:

  • Group A (Control): A triple therapy regimen consisting of rabeprazole (10 mg twice daily), clarithromycin (200 mg twice daily), and amoxicillin (750 mg twice daily).

  • Group B (this compound): The same triple therapy as Group A, supplemented with this compound (100 mg thrice daily).

  • Group C (Polaprezinc): The same triple therapy as Group A, supplemented with polaprezinc (150 mg twice daily).

The treatment duration was 7 days.[1] Adverse events were recorded for each group. While the specific methodology for soliciting and grading adverse events is not detailed in the publication, standard clinical trial practices for monitoring and reporting adverse events would have been followed.

Troubleshooting Guide

This section provides a logical workflow for addressing common side effects that may be observed during your experiments with this compound.

Troubleshooting_Sofalcone_Side_Effects cluster_observe Observation cluster_identify Identification & Initial Action cluster_triage Triage & Management cluster_action Resolution Pathway Observe Observe Adverse Event in Experimental Subject Identify Identify the Specific Side Effect Observe->Identify Document Document Severity, Frequency, and Duration Identify->Document GI Gastrointestinal (Diarrhea, Nausea, Heartburn) Document->GI Derm Dermatological (Skin Rash, Itching) Document->Derm Neuro Neurological (Headache, Dizziness) Document->Neuro Systemic Systemic/Allergic (Swelling, Dyspnea) Document->Systemic Monitor Continue Monitoring (If Mild) GI->Monitor Adjust Consider Dose Adjustment or Discontinuation Derm->Adjust Neuro->Adjust Intervene Immediate Intervention/ Discontinuation Systemic->Intervene

Troubleshooting workflow for observed side effects.

How should I manage gastrointestinal side effects like diarrhea or nausea?

For mild to moderate gastrointestinal discomfort, the following steps are recommended:

  • Documentation: Record the onset, duration, severity, and frequency of the symptoms. Note any potential confounding factors (e.g., diet, other medications).

  • Supportive Care: Advise subjects to maintain adequate hydration. For nausea, administering this compound with food may be considered, if consistent with the experimental protocol.

  • Monitoring: Continue to monitor the subject closely. If symptoms worsen or persist, a reduction in dosage or discontinuation of the agent may be necessary, depending on the study's protocol.

What is the appropriate response to a skin rash?

The appearance of a skin rash requires careful evaluation:

  • Assess Severity: Determine if the rash is localized or widespread, and whether it is accompanied by other symptoms such as itching or swelling.

  • Consider Allergic Reaction: A rash can be a sign of a hypersensitivity reaction.[2] If the rash is severe, or accompanied by systemic symptoms like difficulty breathing, this should be treated as a serious adverse event requiring immediate medical attention and discontinuation of the drug.

  • Mild Rash: For a mild, localized rash, continue to monitor the subject. Consider the use of topical emollients for symptomatic relief, ensuring they do not interfere with experimental measurements.

What actions should be taken for neurological side effects such as headache or dizziness?

  • Evaluate Impact: Assess the severity of the headache or dizziness and its impact on the subject's daily activities.

  • Rule Out Other Causes: Consider other potential causes for these symptoms.

  • Cautionary Measures: Advise subjects to avoid activities that require high alertness, such as operating machinery, until the symptoms subside. If symptoms are persistent or severe, dose adjustment or discontinuation should be considered as per the protocol.

References

Technical Support Center: Enhancing Sofalcone Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Sofalcone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to the oral bioavailability of this compound?

A1: The primary challenge to the oral bioavailability of this compound is its poor aqueous solubility. As a lipophilic compound, its dissolution in the gastrointestinal fluids is limited, which is a rate-limiting step for its absorption into the bloodstream.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: The most promising strategies focus on improving the solubility and dissolution rate of this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution.

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range, through techniques like creating solid lipid nanoparticles (SLNs), increases the surface area for dissolution.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can increase its solubility in water.

Q3: Which animal models are suitable for in vivo bioavailability studies of this compound formulations?

A3: Rats and rabbits are commonly used animal models for preclinical oral bioavailability studies.[1][2][3] They provide valuable pharmacokinetic data, such as Cmax, Tmax, and AUC, to compare different formulations.

Q4: What analytical methods are used to quantify this compound in plasma samples?

A4: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the standard method for quantifying this compound in plasma.[4] These methods offer high sensitivity, specificity, and accuracy.

Troubleshooting Guides

Formulation Strategy: Solid Dispersions
Problem Possible Cause(s) Suggested Solution(s)
Low drug loading in the solid dispersion. - Poor miscibility of this compound with the chosen polymer.- Suboptimal drug-to-polymer ratio.- Screen different hydrophilic polymers (e.g., PVP K30, HPMC, PEG 6000) to find one with better miscibility.- Optimize the drug-to-polymer ratio. Start with ratios like 1:1, 1:2, and 1:5 and evaluate the dissolution profile.[5]
Solid dispersion is not amorphous; drug remains crystalline. - Incomplete dissolution of the drug in the solvent during preparation.- Drug recrystallization during solvent evaporation or cooling.- Ensure complete dissolution of both this compound and the polymer in the common solvent before evaporation.- Use a rapid solvent evaporation technique (e.g., spray drying) or rapid cooling (quenching) in the fusion method to prevent recrystallization.
Inconsistent in vitro dissolution results. - Inhomogeneity of the solid dispersion.- Agglomeration of solid dispersion particles in the dissolution medium.- Ensure thorough mixing during preparation.- Incorporate a surfactant in the dissolution medium to improve wettability and prevent agglomeration.
Poor in vivo performance despite good in vitro dissolution. - Drug precipitation in the gastrointestinal tract upon dilution.- First-pass metabolism.- Incorporate precipitation inhibitors in the formulation.- Investigate the metabolic profile of this compound to identify potential metabolic pathways that could be saturated or bypassed.
Formulation Strategy: Nanoformulations (Solid Lipid Nanoparticles)
Problem Possible Cause(s) Suggested Solution(s)
Large particle size and high polydispersity index (PDI). - Inefficient homogenization or sonication.- Inappropriate lipid or surfactant concentration.- Optimize the homogenization speed and time, or the sonication amplitude and duration.- Adjust the concentration of the solid lipid and surfactant. A higher surfactant concentration can lead to smaller particle sizes.
Low drug entrapment efficiency. - Poor solubility of this compound in the melted lipid.- Drug partitioning into the external aqueous phase during preparation.- Select a lipid in which this compound has higher solubility.- Optimize the formulation by adjusting the drug-to-lipid ratio.
Particle aggregation during storage. - Insufficient surface charge (low zeta potential).- Ostwald ripening.- Use a surfactant that imparts a higher surface charge to the nanoparticles.- Store the nanoparticle suspension at a lower temperature to reduce particle growth.
Burst release of the drug. - Drug adsorbed on the nanoparticle surface.- Poor entrapment of the drug within the lipid core.- Wash the nanoparticles after preparation to remove surface-adsorbed drug.- Optimize the formulation and preparation process to ensure better drug encapsulation.
Formulation Strategy: Cyclodextrin Complexation
Problem Possible Cause(s) Suggested Solution(s)
Low complexation efficiency. - Poor fit of the this compound molecule within the cyclodextrin cavity.- Suboptimal stoichiometry.- Screen different types of cyclextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the best fit.- Determine the optimal drug-to-cyclodextrin molar ratio through phase solubility studies. A 1:1 molar ratio is often a good starting point.[6]
Incomplete dissolution of the complex. - Presence of uncomplexed this compound.- Aggregation of the complexes.- Purify the complex to remove any uncomplexed drug.- Add hydrophilic polymers to the formulation to prevent aggregation.
Drug precipitation upon dilution. - Reversible nature of the complexation.- Displacement of the drug from the cyclodextrin cavity by other molecules.- Use modified cyclodextrins with higher binding constants.- Avoid co-administration with substances that can compete for the cyclodextrin cavity.

Data Presentation: Illustrative Pharmacokinetic Parameters

Table 1: Comparison of Oral Bioavailability of a Poorly Soluble Drug as a Solid Dispersion vs. Unformulated Drug in Rabbits.

FormulationCmax (µg/mL)Tmax (h)AUC₀₋₂₄ (µg·h/mL)Relative Bioavailability (%)
Unformulated Drug1.2 ± 0.34.0 ± 1.012.5 ± 3.1100
Solid Dispersion4.8 ± 0.92.0 ± 0.548.2 ± 9.5385.6

Data adapted from a study on albendazole solid dispersion in rabbits.[1]

Table 2: Comparison of Oral Bioavailability of a Poorly Soluble Drug as a Cyclodextrin Complex vs. Unformulated Drug in Rats.

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₁₂ (ng·h/mL)Relative Bioavailability (%)
Unformulated Drug150 ± 302.0 ± 0.5850 ± 150100
β-Cyclodextrin Complex450 ± 701.0 ± 0.32210 ± 350260

Data adapted from a study on β-caryophyllene/β-cyclodextrin inclusion complex in rats.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound with Polyvinylpyrrolidone K30 (PVP K30) to enhance its dissolution rate.

Materials:

  • This compound

  • PVP K30

  • Ethanol (analytical grade)

  • Mortar and pestle

  • Vacuum oven

  • Sieves

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:5 weight ratio.[5]

  • Dissolve the weighed this compound and PVP K30 in a minimal amount of ethanol in a beaker with constant stirring until a clear solution is obtained.

  • Place the beaker in a vacuum oven at 40°C to evaporate the ethanol completely.

  • Scrape the dried solid dispersion from the beaker.

  • Pulverize the solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve (e.g., #60 mesh) to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare this compound-loaded SLNs to improve its oral bioavailability.

Materials:

  • This compound

  • Glyceryl monostearate (GMS) (Solid lipid)

  • Poloxamer 188 (Surfactant)

  • Ethanol

  • Distilled water

  • High-shear homogenizer

  • Probe sonicator

Procedure:

  • Oil Phase Preparation: Dissolve a specific amount of this compound and GMS in ethanol by heating the mixture to 70°C (above the melting point of GMS).

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 in distilled water and heat to 70°C.

  • Emulsification: Add the hot oil phase to the hot aqueous phase under high-shear homogenization at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes) to form a coarse oil-in-water emulsion.

  • Sonication: Immediately subject the coarse emulsion to probe sonication at a specific power output for a defined time (e.g., 10 minutes) to reduce the particle size to the nanometer range.

  • Cooling: Cool the resulting nanoemulsion in an ice bath to solidify the lipid, forming the SLNs.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 3: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method

Objective: To prepare an inclusion complex of this compound with β-cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin

  • Ethanol

  • Water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and β-cyclodextrin in a 1:1 molar ratio.[6]

  • Place the β-cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a paste.

  • Gradually add the this compound powder to the paste and knead thoroughly for a specified time (e.g., 60 minutes).

  • During kneading, add small quantities of the water-ethanol mixture if the paste becomes too dry.

  • Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved.

  • Pulverize the dried complex and store it in a desiccator.

Protocol 4: In Vivo Bioavailability Study in Rabbits

Objective: To compare the oral bioavailability of a novel this compound formulation with that of unformulated this compound.

Materials:

  • New Zealand white rabbits

  • This compound (unformulated)

  • Test formulation of this compound

  • Oral gavage needles

  • Centrifuge tubes with anticoagulant (e.g., heparin)

  • HPLC system

Procedure:

  • Fast the rabbits overnight (approximately 12 hours) with free access to water.

  • Divide the rabbits into two groups: a control group (receiving unformulated this compound) and a test group (receiving the new formulation).

  • Administer a single oral dose of the respective formulation to each rabbit via oral gavage. The dose should be equivalent in terms of the amount of this compound.

  • Collect blood samples (approximately 1 mL) from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C or lower until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated HPLC method.[4][8]

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, and AUC) for each group and determine the relative bioavailability of the test formulation compared to the unformulated drug.

Mandatory Visualizations

G cluster_formulation Bioavailability Enhancement Strategies cluster_outcome Outcome This compound Poorly Soluble This compound SolidDispersion Solid Dispersion (e.g., with PVP K30) This compound->SolidDispersion Increased Dissolution Nanoformulation Nanoformulation (e.g., SLNs) This compound->Nanoformulation Increased Surface Area Cyclodextrin Cyclodextrin Complexation This compound->Cyclodextrin Increased Solubility EnhancedBioavailability Enhanced Oral Bioavailability SolidDispersion->EnhancedBioavailability Nanoformulation->EnhancedBioavailability Cyclodextrin->EnhancedBioavailability

Caption: Strategies for enhancing the oral bioavailability of this compound.

G Start Start: This compound and Polymer Dissolve Dissolve in Common Solvent Start->Dissolve Evaporate Solvent Evaporation Dissolve->Evaporate Dry Drying Evaporate->Dry Pulverize Pulverization & Sieving Dry->Pulverize SD This compound Solid Dispersion Pulverize->SD

Caption: Workflow for preparing this compound solid dispersion.

G cluster_nrf2 This compound's Mechanism of Action This compound This compound Keap1 Keap1 This compound->Keap1 Covalently Binds Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE ARE (Antioxidant Response Element) Nrf2->ARE Activates Cytoprotective Cytoprotective Gene Expression (e.g., HO-1) ARE->Cytoprotective

Caption: Signaling pathway of this compound's cytoprotective action.[9]

References

Technical Support Center: Developing Effective Drug Delivery Systems for Sofalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the experimental development of drug delivery systems for Sofalcone.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formulation of this compound.

1.1. Physicochemical Properties and Solubility

Q1: What are the key physicochemical properties of this compound that I should consider during formulation development?

A1: this compound is a synthetic chalcone derivative with poor water solubility, which presents a significant challenge for oral drug delivery.[1][2] Key properties are summarized in the table below. Its low aqueous solubility and potential for degradation under certain conditions necessitate the use of advanced formulation strategies to enhance bioavailability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₇H₃₀O₆[3]
Molecular Weight450.52 g/mol [3]
AppearanceCrystalline solid[4]
Solubility in DMSO10 mM * 1 mL[1]
Solubility in Corn Oil (with 10% DMSO)≥ 2.75 mg/mL[1]

Q2: How can I improve the solubility of this compound for my formulation?

A2: Several strategies can be employed to enhance the solubility of this compound:

  • Co-solvents: Utilizing a mixture of solvents can improve solubility. For in vivo studies, a common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then disperse it in an oil-based vehicle such as corn oil.[1]

  • Advanced formulations: Techniques such as solid dispersions, self-emulsifying drug delivery systems (SEDDS), nanoparticles, and liposomes are effective for improving the solubility and bioavailability of poorly water-soluble drugs like this compound.

1.2. Formulation Strategies

Q3: What are the most promising drug delivery systems for this compound?

A3: Given its poor solubility, the most promising drug delivery systems for this compound include:

  • Solid Dispersions: These systems disperse this compound in a hydrophilic polymer matrix at a molecular level, enhancing its dissolution rate.[4]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This can significantly improve the oral absorption of lipophilic drugs.[5][6]

  • Mucoadhesive and Floating Systems: These gastro-retentive drug delivery systems prolong the residence time of the formulation in the stomach, which can be beneficial for a drug like this compound that acts locally on the gastric mucosa.[7][8][9][10][11][12][13]

1.3. Analytical Methods

Q4: What analytical methods are suitable for quantifying this compound in my formulations?

A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used method for the quantification of this compound.[5][14][15][16] A validated stability-indicating RP-UHPLC method has also been developed.[5] Key parameters for a typical HPLC method are provided in the experimental protocols section.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation of this compound.

2.1. Low Drug Loading or Encapsulation Efficiency

Problem: I am experiencing low drug loading in my solid dispersion/nanoparticle/liposome formulation.

Table 2: Troubleshooting Low Drug Loading/Encapsulation Efficiency

Possible CauseRecommended Solution
Poor solubility of this compound in the chosen solvent or lipid phase. - Screen various pharmaceutically acceptable solvents or lipids to identify one with higher solubilizing capacity for this compound. - For lipid-based systems, consider using a combination of oils and surfactants (e.g., Labrasol, Transcutol) to improve solubilization.[5][6] - For solid dispersions, ensure the chosen polymer (e.g., PVP K30, Soluplus) and solvent can form a true solution with this compound.[4][17]
Drug precipitation during the formulation process. - Optimize the process parameters. For solvent evaporation methods, control the rate of solvent removal. - In nanoprecipitation, ensure rapid and efficient mixing of the drug solution into the anti-solvent. - For SEDDS, ensure the drug remains solubilized in the oil/surfactant mixture upon storage.
Suboptimal drug-to-carrier/lipid ratio. - Systematically vary the drug-to-carrier/lipid ratio to determine the optimal loading capacity. Exceeding the saturation point will lead to drug expulsion.[18]
Phase separation or instability of the formulation. - For emulsions and liposomes, select appropriate surfactants or stabilizers and optimize their concentration. - Ensure the homogenization or sonication process is sufficient to produce stable particles.

2.2. Formulation Instability

Problem: My this compound formulation is showing signs of physical or chemical instability (e.g., crystal growth, degradation).

Table 3: Troubleshooting Formulation Instability

Possible CauseRecommended Solution
Recrystallization of amorphous this compound in solid dispersions. - Select a polymer with a high glass transition temperature (Tg) that can effectively inhibit molecular mobility.[19] - Ensure the drug and polymer are miscible. Perform thermal analysis (DSC) to confirm a single Tg. - Store the formulation in a low-humidity environment, as moisture can act as a plasticizer and promote recrystallization.[20]
Chemical degradation of this compound. - Conduct forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress to identify potential degradation pathways and products.[3][5][11][21] - Protect the formulation from light and oxygen by using appropriate packaging. - Incorporate antioxidants into the formulation if oxidative degradation is a concern.
Particle aggregation in nanoparticulate systems. - Optimize the surface charge of the nanoparticles by selecting appropriate stabilizers. A zeta potential of ±30 mV is generally considered stable.[20][22] - Use polymers or surfactants that provide steric hindrance to prevent aggregation.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments.

3.1. Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).[4]

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).

    • Once a thin film is formed, continue drying under vacuum for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Characterization:

    • Drug Content: Dissolve a known amount of the solid dispersion in a suitable solvent and quantify the this compound content using a validated HPLC method.

    • In Vitro Dissolution: Perform dissolution studies in a relevant medium (e.g., phosphate buffer pH 6.8) and compare the release profile to that of pure this compound.

    • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of this compound in the dispersion.

3.2. Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Materials: this compound, Oil (e.g., Capryol 90), Surfactant (e.g., Labrasol), Co-surfactant (e.g., Transcutol HP).

  • Procedure:

    • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Ternary Phase Diagram Construction: Prepare a series of blank SEDDS formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of an emulsion to identify the self-emulsifying region.

    • Formulation Preparation: Based on the phase diagram, select an optimized ratio of excipients. Dissolve the required amount of this compound in the oil/surfactant/co-surfactant mixture with gentle heating and vortexing until a clear solution is obtained.[5]

  • Characterization:

    • Self-Emulsification Time and Droplet Size Analysis: Add a small amount of the SEDDS formulation to a stirred aqueous medium and measure the time taken for emulsification. Determine the globule size and polydispersity index (PDI) of the resulting emulsion using a particle size analyzer.[22]

    • In Vitro Drug Release: Perform in vitro release studies using a dialysis bag method in a suitable dissolution medium.

3.3. HPLC Method for Quantification of this compound

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[14]

    • Mobile Phase: A mixture of 0.1 M Ammonium acetate buffer (pH 5.6) and acetonitrile in a 50:50 (v/v) ratio.[14]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 348 nm.[14]

    • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) and perform serial dilutions to create calibration standards.

Section 4: Signaling Pathways and Experimental Workflows

This section provides visual representations of key biological pathways and experimental processes.

Caption: this compound activates the Nrf2 signaling pathway, leading to increased expression of cytoprotective genes.

Sofalcone_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB_nucleus NF-κB NFkB NF-κB IkB->NFkB Releases This compound This compound This compound->IKK Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, MCP-1) NFkB_nucleus->Inflammatory_Genes Upregulates

Caption: this compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Sofalcone_SEDDS_Workflow cluster_formulation Formulation Development cluster_characterization Characterization Solubility 1. Solubility Screening (Oils, Surfactants, Co-surfactants) Phase_Diagram 2. Ternary Phase Diagram Construction Solubility->Phase_Diagram Optimization 3. Formulation Optimization (Drug Loading) Phase_Diagram->Optimization Emulsification 4. Self-Emulsification Assessment Optimization->Emulsification Droplet_Size 5. Droplet Size & PDI Analysis Emulsification->Droplet_Size Release 6. In Vitro Drug Release Study Droplet_Size->Release

Caption: Experimental workflow for the development and characterization of a this compound SEDDS formulation.

References

Technical Support Center: Overcoming Sofalcone Solubility Issues in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Sofalcone in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

A1: this compound is a synthetic derivative of chalcone, a class of compounds known for their various biological activities.[1] In research, it is often used as an anti-ulcer and mucosal protective agent.[2] Its mechanism of action involves the activation of the Nrf2-heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in cellular protection against oxidative stress and inflammation.[2][3][4]

Q2: What are the primary solubility issues with this compound?

A2: this compound is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media. It is practically insoluble in water and ethanol.[2] This can lead to precipitation when a concentrated stock solution is added to the culture medium, making it difficult to achieve the desired working concentration and affecting experimental reproducibility.

Q3: What is the recommended solvent for dissolving this compound?

A3: The most effective and commonly used solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[2][5] It can solubilize this compound at high concentrations, allowing for the preparation of a concentrated stock solution.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxic effects.[6][7] However, some sensitive cell lines may require even lower concentrations, such as 0.1%.[8][9] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to assess any potential effects of the solvent on your cells.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Problem Potential Cause Solution
Immediate precipitation upon adding this compound stock to media 1. The concentration of this compound in the final medium is too high, exceeding its solubility limit. 2. The DMSO stock solution was added too quickly or without sufficient mixing, creating localized high concentrations.1. Lower the final working concentration of this compound. 2. Prepare an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) serum-containing medium before adding it to the final culture volume. This allows for a more gradual change in solvent polarity. 3. Add the this compound solution dropwise to the culture medium while gently swirling the plate or tube to ensure rapid and thorough mixing.
Precipitation observed after a period of incubation 1. Temperature fluctuations in the incubator can cause the compound to fall out of solution. 2. Evaporation of the culture medium, leading to an increase in the effective concentration of this compound.1. Ensure the incubator maintains a stable temperature. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. 3. Ensure proper humidification of the incubator to minimize evaporation from the culture plates.
Cell death or morphological changes observed at expected non-toxic this compound concentrations 1. The final DMSO concentration is too high for the specific cell line being used. 2. The precipitate itself is causing physical stress or toxic effects on the cells.1. Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cell line. Aim to keep the final DMSO concentration below this limit, ideally at or below 0.1% if possible.[8][9] 2. If precipitation is observed, troubleshoot the solubility issue using the steps above before treating the cells.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (≥ 221.97 mM)[10]
Dimethylformamide (DMF)12 mg/mL[5]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[5]
WaterInsoluble (< 0.1 mg/mL)[10]
EthanolInsoluble[2]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₇H₃₀O₆[1]
Molecular Weight450.5 g/mol [1]
AppearancePowder[2]
Storage (as solid)-20°C for up to 3 years[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution, add 221.97 µL of DMSO to 10 mg of this compound).

  • Gently vortex the tube until the this compound is completely dissolved. If necessary, brief sonication or warming to 37°C can aid in dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. Stored at -80°C, the stock solution is stable for up to 2 years; at -20°C, it is stable for up to 1 year.[10]

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C), complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentration.

    • Important: To avoid precipitation, it is recommended to perform the dilution in a stepwise manner. For example, first, dilute the stock solution 1:100 in media, and then further dilute this intermediate solution to the final concentration.

  • Add the diluted this compound solution to your cell culture plates or flasks, ensuring gentle mixing.

  • Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

Mandatory Visualizations

Sofalcone_Solubilization_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting start Weigh this compound Powder dissolve Dissolve in 100% DMSO start->dissolve vortex Vortex/Sonicate until dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw one aliquot store->thaw intermediate Prepare intermediate dilution in pre-warmed media thaw->intermediate final_dilution Prepare final dilution intermediate->final_dilution add_to_cells Add to cell culture (dropwise with mixing) final_dilution->add_to_cells end Experiment add_to_cells->end precipitate Precipitation Occurs? add_to_cells->precipitate check_conc Lower final concentration precipitate->check_conc slow_add Add stock solution slower/ with better mixing precipitate->slow_add check_dmso Verify final DMSO % is tolerable precipitate->check_dmso

Caption: Experimental workflow for preparing and using this compound in cell culture.

Nrf2_Signaling_Pathway cluster_nucleus Nuclear Translocation & Transcription This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Covalently binds to Keap1 Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Conformational change Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 released Ub Ubiquitin Proteasome Degradation Keap1_Nrf2->Ub Normal state: Nrf2 ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Nucleus Nucleus Nucleus ARE ARE (Antioxidant Response Element) Gene_Expression Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Initiates transcription of Cell_Protection Cellular Protection (Anti-oxidant, Anti-inflammatory) Gene_Expression->Cell_Protection Nrf2_n->ARE Binds to

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

References

Technical Support Center: Optimizing Sofalcone Dosage for Gastritis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing Sofalcone in gastritis treatment studies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of this compound in treating gastritis?

A1: this compound is a synthetic flavonoid derivative that functions as a mucosal protective agent through a multi-faceted mechanism.[1] Its primary actions include enhancing the gastric mucosal barrier by increasing mucus and bicarbonate production.[1] It also exhibits anti-inflammatory effects by inhibiting neutrophil activity and scavenges free radicals to reduce oxidative stress.[1] Furthermore, this compound can upregulate vascular endothelial growth factor (VEGF) to improve blood flow for tissue repair, inhibit the activity of Helicobacter pylori, and modulate the prostaglandin pathway by increasing protective prostaglandin E2 (PGE2) levels.[1][2]

Q2: What are the recommended starting dosages for preclinical studies in rat models of gastritis?

A2: Based on published studies, oral dosages for rats typically range from 100 mg/kg to 300 mg/kg. In studies involving diet administration, concentrations of 0.25% and 1.0% this compound in a standard meal have proven effective in treating experimentally induced gastritis.[3] For intraperitoneal administration, a dose of 100 mg/kg has been shown to be effective.[2]

Q3: What is a typical clinical dosage of this compound for gastritis treatment in humans?

A3: In clinical trials, a common dosage for this compound is 100 mg administered three times daily (t.i.d.), for a total daily dose of 300 mg.[4] This dosage has been used in conjunction with other medications for the eradication of H. pylori and for promoting the healing of gastric ulcers.[4][5][6]

Q4: How does this compound affect the physical properties of gastric mucus?

A4: Administration of this compound has been shown to significantly enhance the protective qualities of gastric mucus. In a rat model, a dosage of 100 mg/kg twice daily for three days resulted in a 23% increase in mucus gel thickness, a 54% increase in sulfomucins, and a 25% increase in sialomucins.[7] These changes were accompanied by a 16% increase in H+ retardation capacity and a twofold increase in viscosity, strengthening the gastric mucosal barrier.[7]

Q5: Is this compound effective against Helicobacter pylori?

A5: Yes, this compound has demonstrated direct bactericidal effects against H. pylori.[4] It also exhibits anti-urease activity and reduces the adhesion of the bacterium to gastric epithelial cells.[4][8] In a clinical trial, adding this compound (100 mg t.i.d.) to a standard triple therapy regimen (rabeprazole, amoxicillin, and clarithromycin) significantly increased the H. pylori eradication rate on a per-protocol basis.[4]

Troubleshooting Guides

Problem: Inconsistent results in a taurocholate-induced gastritis model.

  • Possible Cause: Variability in the induction of gastritis. The duration of sodium taurocholate (TCA) administration is critical; studies have shown that atrophic changes and decreased mucus synthesis are more pronounced after 6 months of TCA administration compared to 3 months.[9][10]

  • Solution: Ensure a consistent and sufficiently long induction period (e.g., 6 months) with TCA to establish significant atrophic gastritis before commencing this compound treatment. Monitor mucosal thickness and inflammatory cell infiltration to confirm the gastritis model's severity.[9]

Problem: this compound administration does not significantly reduce gastric lesions in an acute ulcer model.

  • Possible Cause: The timing of administration and the choice of necrotizing agent may influence the outcome. The protective effect of this compound against 0.6 N HCl-induced lesions was most significant when administered 60 minutes prior to the insult.[2]

  • Solution: Optimize the timing of this compound administration relative to the induction of gastric lesions. For acute models using necrotizing agents like HCl or ethanol, a pretreatment time of 60 minutes is recommended.[2] Also, confirm the dose is adequate; oral doses up to 300 mg/kg have been shown to be effective in rats.[2]

Problem: Difficulty in assessing the cellular proliferative activity in response to this compound.

  • Possible Cause: The method of assessing cell proliferation may not be sensitive enough.

  • Solution: Employ [3H]thymidine autoradiography to assess cellular proliferative activity. This method has been successfully used to demonstrate that this compound administration significantly increases the labeling indices in the gastric mucosa of rats with TCA-induced gastritis, particularly in the pyloric glands.[9]

Data Presentation

Table 1: Summary of Preclinical this compound Dosages and Effects in Rat Models

Gastritis ModelThis compound DosageAdministration RouteDurationKey FindingsReference
Sodium Taurocholate (TCA)-induced0.25% and 1.0% in diet (116.3 and 486.1 mg/kg/week)Oral1 monthShortened total length of erosions, normalized mucosal thickness.[3]
Necrotizing Agent (0.6 N HCl, 100% EtOH)300 mg/kgOralSingle doseMarkedly suppressed gastric lesions.[2]
Necrotizing Agent (0.6 N HCl, 0.2N NaOH)100 mg/kgIntraperitonealSingle doseMarkedly suppressed gastric lesions.[2]
Monochloramine-induced30, 100, and 300 mg/kgOralPretreatmentDose-dependent suppression of bloody lesions in the gastric mucosa.[11]
Healthy Rats (Mucus Study)100 mg/kg, twice dailyNot specified3 daysIncreased mucus gel thickness, viscosity, and protective mucin content.[7]

Table 2: Summary of Clinical this compound Dosages and Outcomes

ConditionThis compound DosageTreatment RegimenDurationKey OutcomesReference
H. pylori Infection100 mg, t.i.d.Combined with rabeprazole, amoxicillin, and clarithromycin7 daysIncreased H. pylori eradication rate compared to triple therapy alone.[4]
Gastric Ulcer Healing300 mg/dayAdministered after 1 week of H. pylori eradication therapy7 weeksUlcer healing rate equivalent to cimetidine (800 mg/day).[5][6]

Experimental Protocols

Protocol 1: Induction and Treatment of Taurocholate-Induced Gastritis in Rats

  • Animal Model: Male Wistar rats.

  • Induction of Gastritis: Administer 5 mmol/L of sodium taurocholate (TCA) in the drinking water for a period of 6 months to induce erosive and atrophic gastritis.[3][9]

  • Treatment Groups:

    • Control Group: Standard rat meal.

    • This compound Group 1: Standard meal containing 0.25% this compound.[3]

    • This compound Group 2: Standard meal containing 1.0% this compound.[3]

  • Treatment Duration: 1 month.

  • Endpoint Analysis:

    • Histopathology: At the end of the treatment period, euthanize the animals and collect stomach tissues. Perform histological analysis to measure the total length of erosions, mucosal thickness, and the extent of collagenous fiber deposition.[3]

    • Cell Proliferation: For a more detailed analysis of mucosal repair, administer [3H]thymidine before euthanasia and perform autoradiography on gastric tissue sections to determine the labeling indices of generative cells.[9]

Protocol 2: Evaluation of this compound in an Acute Necrotizing Agent-Induced Gastric Lesion Model

  • Animal Model: Male Wistar rats.

  • Pretreatment:

    • Administer this compound orally at doses of 30, 100, or 300 mg/kg, or intraperitoneally at 100 mg/kg.[2][11]

    • Administer the vehicle to the control group.

  • Induction of Gastric Lesions: 60 minutes after pretreatment, orally administer a necrotizing agent such as 0.6 N HCl or 100% ethanol.[2]

  • Endpoint Analysis:

    • Euthanize the rats 1 hour after the administration of the necrotizing agent.

    • Dissect the stomach and score the gastric lesions based on their number and severity (e.g., total length of bloody lesions).[11]

Mandatory Visualization

Sofalcone_Mechanism_of_Action cluster_outcomes This compound This compound H_pylori H. pylori This compound->H_pylori Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., Neutrophils) This compound->Inflammatory_Stimuli Inhibits Oxidative_Stress Oxidative Stress (Free Radicals) This compound->Oxidative_Stress Scavenges Mucus_Bicarb Mucus & Bicarbonate Production This compound->Mucus_Bicarb Stimulates PGE2 Prostaglandin E2 (PGE2) Synthesis This compound->PGE2 Increases VEGF VEGF Expression This compound->VEGF Upregulates Nrf2 Nrf2 Activation This compound->Nrf2 Activates Gastric_Mucosa Gastric Mucosa Bacterial_Load Reduced Bacterial Load & Adhesion Inflammation Reduced Inflammation Healing Enhanced Mucosal Healing & Repair Barrier Strengthened Mucosal Barrier Mucus_Bicarb->Barrier PGE2->Barrier VEGF->Healing Nrf2->Healing (Antioxidant Response) Experimental_Workflow_TCA_Gastritis Start Start: Select Male Wistar Rats Induction Gastritis Induction (6 months of 5 mmol/L TCA in drinking water) Start->Induction Grouping Randomize into Treatment Groups Induction->Grouping Control Control Group (Standard Diet) Grouping->Control Sofalcone_Low This compound Group 1 (0.25% in Diet) Grouping->Sofalcone_Low Sofalcone_High This compound Group 2 (1.0% in Diet) Grouping->Sofalcone_High Treatment Treatment Period (1 Month) Control->Treatment Sofalcone_Low->Treatment Sofalcone_High->Treatment Euthanasia Euthanasia & Stomach Collection Treatment->Euthanasia Analysis Endpoint Analysis Euthanasia->Analysis Histo Histopathology (Erosion length, Mucosal thickness) Analysis->Histo Autorad Autoradiography ([3H]thymidine labeling index) Analysis->Autorad

References

Technical Support Center: Investigating Helicobacter pylori Resistance to Sofalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential resistance of Helicobacter pylori to Sofalcone.

Frequently Asked Questions (FAQs)

Q1: Is resistance of H. pylori to this compound a common problem?

A1: Currently, resistance of H. pylori to this compound is not considered a significant clinical problem.[1] this compound is a mucoprotective agent that exhibits multiple effects against H. pylori, including direct antibacterial activity, inhibition of urease, and reduction of bacterial adhesion to gastric epithelial cells.[1][2][3] This multi-targeted mechanism is thought to be a reason for the low likelihood of resistance development.[1] It is often used in combination with other antibiotics, which can further reduce the chances of treatment failure.[1][4]

Q2: What is the proposed mechanism of action of this compound against H. pylori?

A2: this compound's mechanism of action is multifaceted.[3] It has a direct bactericidal effect and also inhibits key survival mechanisms of H. pylori.[1][2] Key actions include:

  • Direct Antibacterial Activity: this compound has a minimum inhibitory concentration (MIC) of 55-222 μmol/L against H. pylori.[1]

  • Urease Inhibition: It exhibits anti-urease activity, which is crucial for the bacterium's survival in the acidic gastric environment.[1][5]

  • Inhibition of Adhesion: this compound reduces the adhesion of H. pylori to gastric mucin and epithelial cells.[2][3]

  • Inhibition of Motility: It has been shown to inhibit the chemotactic motility of H. pylori, which is essential for colonization.[6]

  • Induction of Morphological Changes: this compound can induce morphological changes in the bacterium.[2]

Q3: How does this compound affect H. pylori heat shock proteins (HSPs)?

A3: While direct studies on this compound's effect on H. pylori HSPs are limited, it's known that H. pylori infection can lead to a decrease in the expression of host gastric mucosal HSPs like HSP70.[7][8] Some gastroprotective agents can preserve or induce HSPs, which in turn helps in protecting gastric cells from damage caused by H. pylori.[7] H. pylori itself possesses HSPs, such as GroEL and DnaK, which are crucial for its survival and pathogenesis, including resistance to stress and potentially antibiotics.[9][10] Investigating whether this compound interferes with the function of these bacterial HSPs could be a potential area of research.

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against H. pylori in vitro.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inoculum Preparation Ensure a standardized inoculum is prepared using a McFarland standard (e.g., 1.0) and that the final bacterial concentration in the assay is consistent.
Growth Medium Use a suitable medium such as Mueller-Hinton agar with 5% sheep blood or Brucella agar supplemented with horse serum.[6][11] The performance of different media can vary.
Incubation Conditions Maintain strict microaerobic conditions (e.g., 5% O2, 10% CO2, 85% N2) and a constant temperature of 37°C.[6]
This compound Stability Prepare fresh stock solutions of this compound for each experiment, as its stability in solution over time may vary.
Reading of Results Read the MIC at a consistent time point (e.g., 72 hours).[11] The definition of "no growth" should be standardized.
Problem 2: Difficulty in assessing this compound's effect on H. pylori urease activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Assay Sensitivity Use a sensitive and validated urease activity assay. The rapid urease test (RUT) principle can be adapted for in vitro studies.[12]
Bacterial Lysis Ensure that the bacterial cells are properly lysed to release the urease enzyme for the assay.
Substrate Concentration Use an optimal concentration of urea as the substrate in the reaction mixture.
pH Measurement Use a calibrated pH meter or a reliable pH indicator to accurately measure the change in pH resulting from urease activity.
Controls Include appropriate positive (no this compound) and negative (no bacteria) controls in your experimental setup.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound using Agar Dilution

The agar dilution method is considered the gold standard for antimicrobial susceptibility testing of H. pylori.[13][14][15]

  • Preparation of this compound Plates:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of twofold dilutions of this compound.

    • Add the appropriate volume of each dilution to molten Mueller-Hinton agar supplemented with 5% sheep blood to achieve the desired final concentrations.

    • Pour the agar into Petri dishes and allow them to solidify. Prepare a control plate without this compound.

  • Inoculum Preparation:

    • Harvest H. pylori from a fresh culture plate (grown for 48-72 hours).

    • Suspend the bacteria in sterile saline or Brucella broth to a turbidity equivalent to a 1.0 McFarland standard.

  • Inoculation:

    • Using a multipoint inoculator, spot-inoculate the bacterial suspension onto the surface of the this compound-containing and control agar plates.

  • Incubation:

    • Incubate the plates at 37°C under microaerobic conditions for 72 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of H. pylori.

Protocol 2: Urease Activity Inhibition Assay
  • Preparation of H. pylori Lysate:

    • Grow H. pylori in Brucella broth supplemented with 5% fetal bovine serum.

    • Harvest the bacterial cells by centrifugation.

    • Wash the pellet with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS and lyse them by sonication on ice.

    • Centrifuge the lysate to remove cell debris and collect the supernatant containing the urease enzyme.

  • Urease Inhibition Assay:

    • Prepare different concentrations of this compound.

    • In a 96-well plate, add the H. pylori lysate, this compound dilutions, and a urea solution containing a pH indicator (e.g., phenol red).

    • Include a positive control (lysate with urea, no this compound) and a negative control (lysate without urea).

    • Incubate the plate at 37°C and monitor the color change over time. Urease activity will increase the pH, causing a color change of the indicator.

    • Measure the absorbance at a specific wavelength to quantify the color change and calculate the percentage of urease inhibition.

Visualizations

Sofalcone_Mechanism_of_Action cluster_this compound This compound cluster_Outcome Outcome This compound This compound Urease Urease Activity This compound->Urease Inhibits Adhesion Adhesion to Epithelial Cells This compound->Adhesion Inhibits Motility Chemotactic Motility This compound->Motility Inhibits Growth Bacterial Growth This compound->Growth Inhibits (Bactericidal) Survival Decreased Bacterial Survival and Colonization

Caption: Multifaceted inhibitory action of this compound on H. pylori.

MIC_Determination_Workflow start Start prep_plates Prepare Agar Plates with Serial Dilutions of this compound start->prep_plates prep_inoculum Prepare Standardized H. pylori Inoculum (McFarland 1.0) start->prep_inoculum inoculate Spot-Inoculate Plates prep_plates->inoculate prep_inoculum->inoculate incubate Incubate under Microaerobic Conditions (37°C, 72h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by agar dilution.

Troubleshooting_Logic cluster_mic MIC Assay cluster_urease Urease Assay issue Inconsistent Experimental Results? mic_inoculum Check Inoculum Standardization issue->mic_inoculum MIC urease_lysate Ensure Complete Cell Lysis issue->urease_lysate Urease mic_media Verify Media Preparation and this compound Stability mic_inoculum->mic_media mic_conditions Confirm Incubation Conditions mic_media->mic_conditions urease_assay Validate Assay Sensitivity and Controls urease_lysate->urease_assay urease_ph Calibrate pH Measurement urease_assay->urease_ph

Caption: Troubleshooting logic for common experimental issues.

References

Troubleshooting unexpected results in Sofalcone cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Sofalcone technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results in this compound cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic derivative of sophoradin, a natural phenol.[1] It is clinically used as a gastroprotective agent for treating gastritis and gastric ulcers.[2][3] Its mechanism of action is multifaceted, involving cytoprotective, anti-inflammatory, and antioxidant effects.[1][4] this compound enhances the gastric mucosal barrier by increasing mucus and bicarbonate secretion, modulates prostaglandin metabolism, and can induce the expression of protective proteins like Heme oxygenase-1 (HO-1).[4][5][6] It has also been shown to have an inhibitory effect on Helicobacter pylori.[4][7]

Q2: Which cell-based assays are commonly used to study the effects of this compound?

Common assays include:

  • Cell Viability and Cytotoxicity Assays (e.g., MTT, Calcein-AM): To assess the protective effects of this compound against cellular damage.

  • Anti-inflammatory Assays (e.g., ELISA for cytokines, Western Blot for NF-κB): To measure this compound's ability to reduce the inflammatory response in cells.

  • Cytoprotection Assays: To evaluate the enhancement of the mucosal barrier and cellular resilience.

  • Gene and Protein Expression Assays (e.g., qPCR, Western Blot): To study the effect of this compound on the expression of specific proteins like HO-1, VEGF, and components of the NF-κB pathway.[5][8][9]

  • H. pylori Adherence and Motility Assays: To investigate this compound's direct effects on the bacterium.[7][10]

Q3: What are the known signaling pathways affected by this compound?

This compound is known to modulate several key signaling pathways:

  • Nrf2-HO-1 Pathway: this compound can activate the Nrf2 transcription factor, leading to the upregulation of the antioxidant enzyme Heme oxygenase-1 (HO-1).[5][11][12]

  • Prostaglandin Metabolism: It can increase the levels of protective prostaglandins, such as PGE2, by inhibiting their degradation.[6][13][14]

  • NF-κB Pathway: this compound has been shown to have inhibitory effects on the NF-κB signaling pathway, which is a key regulator of inflammation.[9]

  • VEGF Signaling: It may stimulate the release of Vascular Endothelial Growth Factor (VEGF), promoting angiogenesis and tissue repair.[8]

  • HMGB1-TLR4 Axis: Recent studies suggest this compound can covalently target High Mobility Group Box 1 (HMGB1), blocking its interaction with Toll-like receptor 4 (TLR4) and subsequent inflammation.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT Assay)

Question: I am observing higher than expected cell viability, or my results are not reproducible when using an MTT assay with this compound.

This could be due to several factors related to both the assay itself and the properties of this compound.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Direct Reduction of MTT by this compound This compound, as an antioxidant, may directly reduce the MTT reagent, leading to a false positive signal for cell viability. Run a control with this compound in cell-free media to check for direct reduction.[15][16] If interference is observed, consider using a different viability assay that does not rely on redox potential, such as the Calcein-AM assay or an ATP-based assay.[17]
"Edge Effects" in Microplates The outer wells of a microplate are prone to evaporation, which can concentrate this compound and affect cell growth.[15] To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental samples.[15]
Inconsistent Cell Seeding Uneven cell numbers across wells will lead to high variability.[18] Ensure the cell suspension is thoroughly mixed before and during plating.
Phenol Red Interference Phenol red in the culture medium can interfere with absorbance readings in colorimetric assays.[15] Use phenol red-free medium for the duration of the assay.
Incomplete Solubilization of Formazan Crystals If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.[18] Ensure complete dissolution by thorough pipetting after adding the solubilization buffer.
Issue 2: Weak or No Signal in Western Blot for Target Protein Expression

Question: I am trying to detect the upregulation of HO-1 after this compound treatment, but I am getting a very weak or no signal on my Western Blot.

Several factors in the Western Blotting workflow could be responsible for this issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Antibody Concentration The primary or secondary antibody concentration may be too low.[19] Optimize the antibody dilutions by performing a titration.
Insufficient Protein Load The amount of protein loaded onto the gel may be too low to detect the target.[19] Increase the amount of protein loaded per well.
Poor Protein Transfer The transfer of proteins from the gel to the membrane may have been inefficient.[19] Confirm successful transfer by staining the membrane with Ponceau S after transfer.[19]
Incorrect Incubation Times The incubation time for the primary antibody may be too short.[20] Increase the primary antibody incubation time, for example, to overnight at 4°C.[20]
Inactive Reagents The detection reagents may have expired or been stored improperly.[20] Use fresh detection reagents.
Issue 3: High Background in ELISA for Cytokine Detection

Question: My ELISA results for inflammatory cytokines (e.g., IL-8) show high background, making it difficult to interpret the effect of this compound.

High background in an ELISA can obscure the true signal and is often due to non-specific binding.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficient Washing or Blocking Inadequate washing or blocking allows for non-specific binding of antibodies. Increase the number and duration of wash steps and optimize the blocking time and concentration of the blocking agent.
Excessive Antibody Concentration Too high a concentration of the primary or secondary antibody can lead to non-specific binding.[21] Perform an antibody titration to determine the optimal concentration.
Cross-Reactivity of Antibodies The detection antibody may be cross-reacting with other components in the sample.[21] Ensure the antibodies are specific for the target cytokine.
Contaminated Reagents Contamination of buffers or reagents can lead to a high background signal. Use fresh, sterile buffers and reagents.
Plate Stacking During Incubation Stacking plates during incubation can lead to uneven temperature distribution and inconsistent results.[22] Incubate plates separately to ensure uniform temperature.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells (medium only) and express the results as a percentage of the untreated control.

Protocol 2: Western Blot for HO-1 Expression
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against HO-1 (at the optimized dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Sofalcone_Signaling_Pathways cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound KEAP1 KEAP1 This compound->KEAP1 Binds to HMGB1 HMGB1 This compound->HMGB1 Inhibits Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates Nrf2_KEAP1 Nrf2-KEAP1 Complex Nrf2 Nrf2 Nrf2_KEAP1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates NFkB_IkB NF-kB-IkB Complex IKK->NFkB_IkB Phosphorylates IkB IkB IkB NFkB_IkB->IkB Degrades NFkB NF-kB NFkB_IkB->NFkB Releases NFkB_nuc NF-kB NFkB->NFkB_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Inflammatory_Genes Inflammatory Genes NFkB_nuc->Inflammatory_Genes Activates HO1 HO-1 (Cytoprotection) ARE->HO1 Expression Cytokines Pro-inflammatory Cytokines Inflammatory_Genes->Cytokines Expression

Caption: Key signaling pathways modulated by this compound.

Troubleshooting_Workflow Start Unexpected Assay Result Check_Controls Review Assay Controls (Positive, Negative, Vehicle) Start->Check_Controls Check_Protocol Verify Protocol Adherence Check_Controls->Check_Protocol Controls OK? Optimize_Parameters Optimize Assay Parameters (e.g., concentrations, times) Check_Controls->Optimize_Parameters Controls Failed Check_Reagents Check Reagent Quality and Preparation Check_Protocol->Check_Reagents Protocol Followed? Check_Protocol->Optimize_Parameters Deviation Found Check_Cells Assess Cell Health and Culture Conditions Check_Reagents->Check_Cells Reagents OK? Check_Reagents->Optimize_Parameters Issue Found Compound_Interference Test for Direct Compound Interference with Assay Check_Cells->Compound_Interference Cells Healthy? Check_Cells->Optimize_Parameters Issue Found Compound_Interference->Optimize_Parameters No Interference? Alternative_Assay Consider an Alternative Assay Method Compound_Interference->Alternative_Assay Interference Found Resolved Issue Resolved Optimize_Parameters->Resolved Optimization Successful? Alternative_Assay->Resolved

Caption: Logical workflow for troubleshooting unexpected results.

References

Potential drug interactions with Sofalcone in combination therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug interactions with Sofalcone in combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic derivative of sophoradin, a chalcone compound. It is primarily known for its gastroprotective effects. Its multifaceted mechanism of action includes:

  • Enhancement of Gastric Mucosal Defense: this compound increases the production of gastric mucus, which acts as a protective barrier against stomach acid.[1]

  • Anti-inflammatory and Antioxidant Properties: It exhibits anti-inflammatory effects and can scavenge free radicals.

  • Activation of the Nrf2-HO-1 Pathway: this compound is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4] This pathway plays a crucial role in cellular defense against oxidative stress by inducing the expression of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1).

Q2: What are the potential pharmacokinetic interactions to consider when co-administering this compound with other drugs?

While direct clinical data on this compound's pharmacokinetic interactions are limited, its classification as a chalcone and an Nrf2 activator suggests potential interactions through modulation of drug-metabolizing enzymes and transporters.

  • Cytochrome P450 (CYP) Enzymes: As an Nrf2 activator, this compound could potentially influence the expression of certain CYP enzymes. Nrf2 activation has been shown to have a minimal direct effect on most major CYP genes, but it can increase the expression of some, such as CYP2A5, CYP2C50, CYP2C54, and CYP2G1 in mice, while decreasing CYP2U1.[5] Researchers should be cautious when co-administering this compound with drugs that are sensitive substrates of these specific CYP isoforms.

  • Drug Transporters: Nrf2 activation can induce the expression of efflux transporters like P-glycoprotein (P-gp, ABCB1), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP).[6] This could potentially decrease the systemic exposure of co-administered drugs that are substrates of these transporters. Some chalcone derivatives have been shown to inhibit P-glycoprotein.[7][8][9]

Q3: Are there any known pharmacodynamic interactions with this compound?

Yes, particularly in the context of its clinical use.

  • H. pylori Eradication Therapy: Clinical studies have shown that adding this compound to triple therapy regimens (including a proton pump inhibitor and two antibiotics) can significantly increase the eradication rate of Helicobacter pylori.[7] For example, a quadruple therapy of this compound, rabeprazole, amoxicillin, and clarithromycin demonstrated a high eradication rate.[7]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): While direct clinical interaction studies are not extensively reported, this compound's cytoprotective and anti-inflammatory properties suggest a potential beneficial interaction by mitigating NSAID-induced gastric mucosal injury.

Q4: I am not observing the expected cytoprotective effect of this compound in my in vitro model. What could be the reason?

Several factors could contribute to this:

  • Cell Line Choice: The expression and functionality of the Nrf2 pathway can vary significantly between different cell lines. Ensure your chosen cell line has a responsive Nrf2 system.

  • Concentration and Incubation Time: The concentration of this compound and the duration of treatment may need optimization to achieve sufficient Nrf2 activation and subsequent cytoprotective effects.

  • Experimental Model: The nature of the insult used to induce damage in your model (e.g., type of NSAID, concentration of ethanol) can influence the observable protective effect of this compound.

Troubleshooting Guides

Issue 1: Inconsistent results in CYP450 inhibition assays.
Potential Cause Troubleshooting Step
This compound Solubility Issues Ensure complete solubilization of this compound in the reaction buffer. Use of a co-solvent like DMSO may be necessary, but its final concentration should be kept low (<0.5%) to avoid affecting enzyme activity.
Non-specific Binding Pre-incubate this compound with the microsomes to assess for time-dependent inhibition, which can differentiate from non-specific binding.
Incorrect Substrate Concentration Use a substrate concentration at or below the Michaelis-Menten constant (Km) for the specific CYP isoform to ensure sensitivity to competitive inhibition.
Issue 2: Difficulty interpreting P-glycoprotein (P-gp) interaction data.
Potential Cause Troubleshooting Step
Distinguishing Between Substrate and Inhibitor A bidirectional transport assay is necessary. If the efflux ratio (B-to-A / A-to-B permeability) is significantly greater than 1 and is reduced by a known P-gp inhibitor, this compound is likely a substrate. If this compound reduces the transport of a known P-gp substrate, it is an inhibitor.
Cytotoxicity of this compound High concentrations of this compound may be cytotoxic to the cell monolayer, leading to a compromised barrier and inaccurate transport results. Determine the non-toxic concentration range of this compound on your cell line (e.g., Caco-2, MDCK-MDR1) before conducting transport studies.
Low Efflux Ratio The expression level of P-gp in your cell line may be too low. Ensure the cell line has robust P-gp expression and function, confirmed with a positive control substrate and inhibitor.

Quantitative Data Summary

Note: Direct experimental data on the interaction of this compound with human CYP enzymes and P-glycoprotein is limited in the public domain. The following tables provide data for other chalcone derivatives as a potential reference, highlighting the need for direct experimental evaluation of this compound.

Table 1: P-glycoprotein (P-gp) Inhibitory Activity of Selected Chalcone Derivatives

Chalcone DerivativeCell LineIC50 (µM)Reference
Chalcone Derivative 1CCRF.CEM.VCR10000.042[10]
Chalcone Derivative 2ABCG2-transfected HEK293< 0.5[8]
Chalcone Derivative 3MCF-7/DOX65.69
Licoisoflavone BHuman Liver Microsomes4.9 (for CYP2C9)[11]

Table 2: Effect of this compound in Combination Therapy for H. pylori Eradication

Treatment RegimenEradication Rate (Intention-to-Treat)Eradication Rate (Per Protocol)Reference
Rabeprazole + Amoxicillin + Clarithromycin78.2%81.1%[7]
Rabeprazole + Amoxicillin + Clarithromycin + this compound87.0%94.0%[7]
Omeprazole + Amoxicillin + Clarithromycin (Standard Dose)74.2%-[6]
Omeprazole + Amoxicillin + Clarithromycin (Standard Dose) + this compound85.0%-[6]

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms using human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • This compound stock solution (in DMSO)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare Reagents: Prepare working solutions of HLM, NADPH regenerating system, probe substrates, and a dilution series of this compound.

  • Pre-incubation (for time-dependent inhibition assessment): In a 96-well plate, mix HLM and the this compound dilution series. Pre-incubate at 37°C for a defined period (e.g., 30 minutes).

  • Initiate Reaction: Add the specific probe substrate and the NADPH regenerating system to start the enzymatic reaction. For direct inhibition, add all components simultaneously without pre-incubation.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction: Stop the reaction by adding the quenching solution.

  • Sample Processing: Centrifuge the plate to pellet the protein.

  • Analysis: Analyze the supernatant for the formation of the substrate-specific metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: Bidirectional Transport Assay for P-glycoprotein (P-gp) Interaction

This protocol describes a method to determine if this compound is a substrate or inhibitor of P-gp using a polarized cell monolayer system (e.g., Caco-2 or MDCK-MDR1 cells).

Materials:

  • Polarized cell monolayers (e.g., Caco-2 or MDCK-MDR1 cells grown on permeable supports)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • This compound solution

  • Known P-gp substrate (e.g., Digoxin)

  • Known P-gp inhibitor (e.g., Verapamil)

  • Scintillation cocktail and counter (if using a radiolabeled substrate) or LC-MS/MS system

  • Transwell plates

Procedure:

  • Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on permeable supports until a confluent and polarized monolayer is formed. Verify monolayer integrity (e.g., by measuring transepithelial electrical resistance, TEER).

  • To Determine if this compound is a Substrate:

    • Add this compound to either the apical (A) or basolateral (B) chamber of the Transwell plate.

    • At specified time points, collect samples from the receiver chamber (B for A-to-B transport, and A for B-to-A transport).

    • Measure the concentration of this compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests this compound is a P-gp substrate.

  • To Determine if this compound is an Inhibitor:

    • Pre-incubate the cell monolayers with different concentrations of this compound on both the apical and basolateral sides.

    • Add a known P-gp substrate (e.g., radiolabeled Digoxin) to the apical chamber.

    • At specified time points, collect samples from the basolateral chamber.

    • Measure the amount of the substrate transported.

    • A decrease in the transport of the known substrate in the presence of this compound indicates inhibition. Calculate the IC50 value.

Visualizations

Sofalcone_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Sequestration Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

Caption: this compound activates the Nrf2 signaling pathway.

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound dilution series D Mix HLM and this compound (or vehicle control) A->D B Prepare Human Liver Microsomes (HLM) B->D C Prepare Probe Substrate and NADPH system E Add Probe Substrate and NADPH system C->E D->E Start Reaction F Incubate at 37°C E->F G Quench reaction F->G H Analyze metabolite formation by LC-MS/MS G->H I Calculate % Inhibition and determine IC50 H->I

Caption: Experimental workflow for CYP450 inhibition assay.

Pgp_Interaction_Workflow cluster_setup Setup cluster_substrate_test Substrate Assessment cluster_inhibitor_test Inhibitor Assessment A Culture polarized cell monolayer (e.g., Caco-2) B Verify monolayer integrity (TEER measurement) A->B C Add this compound to Apical (A) or Basolateral (B) side B->C G Pre-incubate with this compound B->G D Sample from receiver side over time C->D E Quantify this compound (LC-MS/MS) D->E F Calculate Efflux Ratio (Papp B-A / Papp A-B) E->F H Add known P-gp substrate to Apical side G->H I Sample from Basolateral side H->I J Quantify substrate I->J K Determine IC50 J->K

Caption: Workflow for P-glycoprotein interaction assessment.

References

Sofalcone Clinical Trial Data: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the current clinical trial data for Sofalcone, with a focus on its limitations. The information is presented in a question-and-answer format to address specific issues and inquiries that may arise during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound based on current research?

A1: this compound exhibits a multi-faceted mechanism of action that contributes to its gastroprotective and anti-ulcer effects. It is not reliant on a single pathway, but rather a combination of cytoprotective and anti-inflammatory actions. Key mechanisms include:

  • Enhancement of Mucosal Defense: this compound increases the production of gastric mucus and bicarbonate, which are crucial for protecting the stomach lining from acid.

  • Anti-inflammatory Properties: It has been shown to inhibit the infiltration and activity of neutrophils, key players in the inflammatory response in the gastric mucosa.

  • Antioxidant Activity: this compound acts as a free radical scavenger, reducing oxidative stress and subsequent cellular damage in the gastric lining.

  • Induction of Protective Genes: It upregulates the expression of cytoprotective genes like heme oxygenase-1 (HO-1) through the activation of the Nrf2 signaling pathway.

  • Anti-Helicobacter pylori Activity: this compound has demonstrated a direct bactericidal effect against H. pylori, inhibits its adhesion to gastric epithelial cells, and reduces its production of inflammatory toxins.[1]

Q2: What are the main limitations of the existing clinical trial data for this compound?

A2: While several studies have demonstrated the efficacy of this compound, particularly in the context of Helicobacter pylori eradication and ulcer healing, the collective data has several limitations that researchers should consider:

  • Small Sample Sizes: Many of the published studies on this compound have been conducted with relatively small patient cohorts.[1] This can limit the statistical power of the findings and the generalizability of the results to a broader population.

  • Limited Long-Term Data: The majority of available clinical trial data focuses on short-term outcomes, typically over a few weeks to a couple of months.[3] There is a lack of robust data on the long-term efficacy and safety of this compound.

  • Specific Patient Populations: There is a need for further studies in specific patient populations, such as those with clarithromycin-resistant H. pylori infections.[1] The efficacy of this compound in these more challenging cases is not well-established.

  • Comparison with Modern Therapies: Many of the comparative trials have used older drugs like cimetidine as the comparator.[3] There is a scarcity of head-to-head trials comparing this compound with current standard-of-care treatments, such as proton pump inhibitors (PPIs).

Q3: What are the common adverse events associated with this compound in clinical trials?

A3: Based on available clinical trial data, this compound is generally well-tolerated. The reported adverse events are typically mild and self-limiting. The most common side effects include:

  • Diarrhea or soft stools

  • Heartburn

  • Nausea

  • Skin rash

In a study by Isomoto et al. (2005), these adverse events were reported in a small percentage of patients and led to discontinuation of treatment in only one case due to a skin rash.[1]

Troubleshooting Guide

Issue: Difficulty replicating the reported H. pylori eradication rates in our experimental model.

Possible Causes and Solutions:

  • Bacterial Strain Differences: The anti-H. pylori efficacy of this compound may vary between different strains, particularly those with antibiotic resistance.

    • Recommendation: Characterize the antibiotic susceptibility profile of the H. pylori strain used in your experiments. Consider testing this compound's efficacy against clinically relevant resistant strains.

  • In Vitro vs. In Vivo Discrepancies: The in vivo environment is complex. The reported clinical efficacy of this compound is often in combination with other drugs, such as proton pump inhibitors and antibiotics.

    • Recommendation: If using an in vivo model, ensure that the dosing regimen and combination therapies reflect those used in the clinical trials. For in vitro studies, be aware that these may not fully recapitulate the in vivo synergistic effects.

  • Method of Eradication Assessment: The timing and method of assessing H. pylori eradication are critical.

    • Recommendation: Follow established protocols for H. pylori detection, such as the 13C-urea breath test, rapid urease test, and histology, as described in the methodologies of published trials. Ensure that the assessment is performed at an appropriate time point post-treatment to avoid false negatives.

Issue: Observing lower than expected ulcer healing rates in an animal model.

Possible Causes and Solutions:

  • Model-Specific Differences: The ulcer healing process can vary significantly between different animal models (e.g., acetic acid-induced vs. ethanol-induced ulcers).

    • Recommendation: Carefully select an animal model that is most relevant to the clinical indication you are studying. Ensure that the ulcer induction method and the assessment of healing are standardized and validated.

  • Dosage and Administration: The pharmacokinetic and pharmacodynamic properties of this compound can differ between species.

    • Recommendation: Conduct dose-ranging studies to determine the optimal therapeutic dose in your specific animal model. The route and frequency of administration should also be optimized.

  • Confounding Factors: The presence of other factors, such as ongoing inflammation or infection, can impair ulcer healing.

    • Recommendation: Ensure that your experimental model is well-controlled and that any potential confounding variables are accounted for in the study design and analysis.

Quantitative Data Summary

Table 1: Efficacy of this compound in H. pylori Eradication (in Combination Therapy)

StudyTreatment GroupNEradication Rate (Intention-to-Treat)Eradication Rate (Per-Protocol)
Isomoto et al. (2005)Rabeprazole + Clarithromycin + Amoxicillin5578.2%81.1%
This compound + Rabeprazole + Clarithromycin + Amoxicillin5487.0% 94.0%
Sakaki et al. (2002)Omeprazole + Amoxicillin + Clarithromycin (OAC)3174.2%-
This compound + OAC (OACS)4185.0% -

Table 2: Efficacy of this compound in Gastric Ulcer Healing

StudyTreatment GroupNDurationUlcer Healing Rate (Intention-to-Treat)Ulcer Healing Rate (Per-Protocol)
Higuchi et al. (2010)This compound 328 weeks71.9% 71.9%
Cimetidine328 weeks71.9%71.0%

Key Experimental Protocols

1. Isomoto et al. (2005): this compound in H. pylori Eradication

  • Study Design: Prospective, open, randomized, controlled trial.

  • Patient Population: 165 consecutive outpatients with peptic ulcer and H. pylori infection.

  • Treatment Arms:

    • Group A: Rabeprazole (10 mg b.d.), clarithromycin (200 mg b.d.), and amoxicillin (750 mg b.d.) for 7 days.

    • Group B: this compound (100 mg t.i.d.) plus the triple therapy in Group A for 7 days.

    • Group C: Polaprezinc (150 mg b.d.) plus the triple therapy in Group A for 7 days.

  • Diagnosis of H. pylori Infection: Presence of H. pylori was confirmed by serology (anti-H. pylori IgG antibody), rapid urease test, and histology (Giemsa staining) from biopsy specimens from the antrum and corpus. Infection was diagnosed if at least two of these tests were positive.

  • Assessment of Eradication: Eradication was considered successful if a 13C-urea breath test was negative at least 4 weeks after the cessation of the eradication regimen.

2. Higuchi et al. (2010): this compound in Gastric Ulcer Healing

  • Study Design: Randomized, controlled, comparative trial.

  • Patient Population: 64 patients with H. pylori-positive active gastric ulcer of at least 10 mm in diameter.

  • Treatment Protocol:

    • All patients received 1 week of H. pylori eradication therapy.

    • Patients were then randomized to receive 7 weeks of either this compound (300 mg/day) or cimetidine (800 mg/day).

  • Assessment of Ulcer Healing: Ulcer healing was assessed endoscopically after 8 weeks of treatment.

Visualizations

Sofalcone_Mechanism_of_Action This compound This compound Gastric_Mucosa Gastric Mucosa This compound->Gastric_Mucosa Targets Mucus_Bicarb Increased Mucus & Bicarbonate Production Gastric_Mucosa->Mucus_Bicarb Neutrophil_Inhibition Inhibition of Neutrophil Activity Gastric_Mucosa->Neutrophil_Inhibition Free_Radical_Scavenging Free Radical Scavenging Gastric_Mucosa->Free_Radical_Scavenging Nrf2_Activation Nrf2 Pathway Activation Gastric_Mucosa->Nrf2_Activation H_pylori_Inhibition Anti-H. pylori Activity Gastric_Mucosa->H_pylori_Inhibition Cytoprotection Cytoprotection & Ulcer Healing Mucus_Bicarb->Cytoprotection Neutrophil_Inhibition->Cytoprotection Free_Radical_Scavenging->Cytoprotection HO1_Expression Increased HO-1 Expression Nrf2_Activation->HO1_Expression HO1_Expression->Cytoprotection H_pylori_Inhibition->Cytoprotection

Caption: Multifaceted mechanism of action of this compound.

Clinical_Trial_Limitations Sofalcone_Data Current this compound Clinical Trial Data Limitations Key Limitations Sofalcone_Data->Limitations Small_Sample Small Sample Sizes Limitations->Small_Sample Study_Design Suboptimal Study Designs (e.g., open-label) Limitations->Study_Design Short_Term Focus on Short-Term Outcomes Limitations->Short_Term Specific_Populations Lack of Data in Specific Patient Populations Limitations->Specific_Populations Modern_Comparators Limited Comparison to Modern Therapies (e.g., PPIs) Limitations->Modern_Comparators

Caption: Overview of limitations in this compound clinical trial data.

References

Sofalcone Compounds: A Technical Guide to Long-Term Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Sofalcone, ensuring the compound's integrity through proper long-term storage and handling is paramount to the success and reproducibility of experiments. This technical support center provides a comprehensive guide in a question-and-answer format to address potential issues and offer best practices for the long-term storage of this compound compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

Solid this compound powder is stable for extended periods when stored under the correct conditions. For optimal long-term stability, it is recommended to store the solid compound at -20°C for up to 3 years.[1]

Q2: How should I prepare and store this compound stock solutions?

It is crucial to use a suitable solvent and appropriate storage temperatures to maintain the stability of this compound stock solutions. Dimethyl sulfoxide (DMSO) is a commonly recommended solvent.[2][3] Due to the hygroscopic nature of DMSO, which can affect solubility, it is imperative to use a fresh, anhydrous grade of the solvent.[2][3]

Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C for up to 1 year or at -80°C for up to 2 years.[2]

Q3: What solvents are suitable for dissolving this compound?

This compound exhibits good solubility in several organic solvents. The following table summarizes the solubility of this compound in common laboratory solvents.

SolventSolubility
Dimethyl sulfoxide (DMSO)≥ 100 mg/mL (≥ 221.97 mM)[2]
Dimethylformamide (DMF)Information not available

Q4: Is this compound sensitive to light?

Yes, this compound is known to be susceptible to photolytic degradation.[4] Therefore, it is essential to protect both the solid compound and its solutions from light exposure during storage and handling. Use amber vials or wrap containers with aluminum foil to minimize light-induced degradation.

Troubleshooting Guide

Issue 1: Precipitation is observed in the this compound stock solution upon thawing.

  • Possible Cause 1: Solvent hygroscopicity. If the DMSO used was not anhydrous, the absorbed water can reduce the solubility of this compound, leading to precipitation.

    • Solution: Always use fresh, high-purity, anhydrous DMSO for preparing stock solutions.[2][3]

  • Possible Cause 2: Exceeded solubility limit. The concentration of the stock solution may be too high for the storage temperature.

    • Solution: Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a slightly more dilute stock solution.

  • Possible Cause 3: Improper storage. Repeated freeze-thaw cycles can lead to precipitation and degradation.

    • Solution: Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[2]

Issue 2: The this compound stock solution has changed color.

  • Possible Cause: Degradation. A visible change in the color of the solution can be an indicator of chemical degradation. This compound is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress.[4]

    • Solution: Discard the discolored solution and prepare a fresh stock from solid material. Review storage and handling procedures to identify any potential exposure to incompatible conditions. Ensure the pH of any aqueous buffers used for dilutions is within a stable range for this compound.

Issue 3: Inconsistent or poor results in biological assays.

  • Possible Cause 1: Compound degradation. The biological activity of this compound can be compromised if the compound has degraded due to improper storage.

    • Solution: Prepare fresh dilutions from a new aliquot of the stock solution. If the problem persists, prepare a completely new stock solution from the solid compound. It is also advisable to periodically check the purity of the stock solution using an appropriate analytical method like HPLC.

  • Possible Cause 2: Inaccurate concentration. This could be due to precipitation in the stock solution or errors in dilution.

    • Solution: Before making dilutions, ensure the stock solution is fully dissolved. Use calibrated pipettes for accurate dilutions.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance and pipettes

  • Procedure:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound using a calibrated analytical balance. For a 10 mM stock solution, this will be 4.505 mg per 1 mL of DMSO.

    • Add the appropriate volume of anhydrous DMSO to the solid this compound.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use, light-protected (amber) tubes.

    • Store the aliquots at -20°C or -80°C.

Stability-Indicating UHPLC Method for this compound

This method can be used to assess the purity and stability of this compound.[4]

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD).

  • Column: Agilent Eclipse Plus C18 (100mm × 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Ammonium Acetate in Methanol

  • Flow Rate: 0.3 mL/min.

  • Detection Wavelength: 350 nm.

  • Elution: Gradient elution.

Visualizations

This compound Storage and Handling Workflow

Sofalcone_Storage_Workflow cluster_procurement Procurement & Initial Handling cluster_solid_storage Solid Storage cluster_solution_prep Stock Solution Preparation cluster_solution_storage Solution Storage cluster_experiment Experimental Use receive Receive Solid this compound equilibrate Equilibrate to Room Temp receive->equilibrate store_solid Store at -20°C in Dark equilibrate->store_solid Long-term storage weigh Weigh this compound equilibrate->weigh For immediate use store_solid->equilibrate Retrieve for use dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_solution Store at -20°C or -80°C in Dark aliquot->store_solution thaw Thaw Single Aliquot store_solution->thaw dilute Prepare Working Solution thaw->dilute use Use in Experiment dilute->use

Caption: A logical workflow for the proper storage and handling of this compound compounds.

This compound Mechanism of Action: Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1 Keap1 This compound->keap1 Covalent Binding (Michael Addition) nrf2 Nrf2 keap1->nrf2 Sequesters & Promotes Degradation ubiquitin Ubiquitin Degradation nrf2->ubiquitin nrf2_n Nrf2 nrf2->nrf2_n Translocation are Antioxidant Response Element (ARE) nrf2_n->are Binds to ho1 Heme Oxygenase-1 (HO-1) & other cytoprotective genes are->ho1 Initiates Transcription

References

Validation & Comparative

A Head-to-Head Battle in H. pylori Eradication: Sofalcone vs. Polaprezinc

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing effort to improve Helicobacter pylori eradication rates, which are threatened by rising antibiotic resistance, researchers have explored the utility of mucoprotective agents as adjuncts to standard triple therapy. Among these, sofalcone and polaprezinc have emerged as notable candidates. This guide provides a comprehensive comparison of their performance in clinical trials, detailing their efficacy, safety, and underlying mechanisms of action for researchers, scientists, and drug development professionals.

Quantitative Analysis of Clinical Trial Data

A pivotal prospective, randomized controlled trial directly compared the efficacy of this compound and polaprezinc when added to a rabeprazole-based triple therapy for H. pylori infection.[1] The results, along with findings from other relevant studies, are summarized below.

Table 1: Comparison of H. pylori Eradication Rates in a Head-to-Head Clinical Trial[1]
Treatment GroupNumber of Patients (ITT/PP)Eradication Rate (ITT)Eradication Rate (PP)
A: Triple Therapy Alone¹55 / 5378.2% (43/55)81.1% (43/53)
B: this compound + Triple Therapy²54 / 5087.0% (47/54)94.0% (47/50)
C: Polaprezinc + Triple Therapy³56 / 5380.4% (45/56)84.9% (45/53)

¹Rabeprazole (10 mg b.i.d.), clarithromycin (200 mg b.i.d.), and amoxicillin (750 mg b.i.d.) for 7 days. ²this compound (100 mg t.i.d.) plus triple therapy for 7 days. ³Polaprezinc (150 mg b.i.d.) plus triple therapy for 7 days. ITT: Intention-to-Treat; PP: Per-Protocol.

In this head-to-head comparison, the addition of this compound to the triple therapy regimen resulted in a statistically significant increase in the per-protocol eradication rate compared to triple therapy alone.[1] The addition of polaprezinc did not produce a statistically significant improvement in this particular study.[1]

Table 2: Efficacy of Polaprezinc in Combination with Clarithromycin-Based Triple Therapy[2]
Treatment GroupNumber of Patients (ITT/PP)Eradication Rate (ITT)Eradication Rate (PP)
A: Polaprezinc (150 mg/d) + Triple Therapy¹106 / -77.0%81.1%
B: Polaprezinc (300 mg/d) + Triple Therapy¹96 / -75.9%83.3%
C: Triple Therapy Alone¹101 / -58.6%61.4%

¹Omeprazole (20 mg b.i.d.), amoxicillin (1 g b.i.d.), and clarithromycin (500 mg b.i.d.) for 14 days. ITT: Intention-to-Treat; PP: Per-Protocol.

A separate multicenter, randomized clinical trial demonstrated that polaprezinc, at both 150 mg/day and 300 mg/day, significantly improved H. pylori eradication rates compared to triple therapy alone.[2]

Table 3: Adverse Events Profile
StudyTriple Therapy AloneThis compound + Triple TherapyPolaprezinc + Triple Therapy
Head-to-Head Trial[1]18.2% (10/55)22.2% (12/54)19.6% (11/56)
Polaprezinc Multicenter Trial[2]1.9%-2.8% (150mg/d), 5.1% (300mg/d)

Adverse events in these trials were generally mild and comparable across the treatment groups.[1][2]

Experimental Protocols

Head-to-Head Comparative Trial Methodology[1]
  • Study Design: A prospective, randomized, controlled trial.

  • Participants: 165 consecutive outpatients with peptic ulcer and confirmed H. pylori infection.

  • Treatment Regimens:

    • Group A: Rabeprazole (10 mg b.i.d.), clarithromycin (200 mg b.i.d.), and amoxicillin (750 mg b.i.d.) for 7 days.

    • Group B: this compound (100 mg t.i.d.) plus the triple therapy for 7 days.

    • Group C: Polaprezinc (150 mg b.i.d.) plus the triple therapy for 7 days.

  • Confirmation of Eradication: A negative 13C-urea breath test performed at least 4 weeks after the cessation of the eradication regimen.

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment (7 days) cluster_followup Follow-up start 165 Outpatients with Peptic Ulcer & H. pylori groupA Group A (n=55) Triple Therapy Alone start->groupA Random Assignment groupB Group B (n=54) This compound + Triple Therapy start->groupB Random Assignment groupC Group C (n=56) Polaprezinc + Triple Therapy start->groupC Random Assignment treatA Rabeprazole Clarithromycin Amoxicillin groupA->treatA treatB This compound + Triple Therapy groupB->treatB treatC Polaprezinc + Triple Therapy groupC->treatC followup Eradication Assessment (≥4 weeks post-treatment) 13C-Urea Breath Test treatA->followup treatB->followup treatC->followup

Fig. 1: Experimental workflow of the head-to-head clinical trial.
Polaprezinc Multicenter Trial Methodology[2]

  • Study Design: A randomized, parallel-group, open-label, controlled, prospective multicenter study.

  • Participants: Treatment-naive patients with H. pylori–associated gastritis.

  • Treatment Regimens:

    • Arm A: Triple therapy (omeprazole 20 mg, amoxicillin 1 g, and clarithromycin 500 mg, each twice daily) plus polaprezinc 75 mg twice daily for 14 days.

    • Arm B: Triple therapy plus polaprezinc 150 mg twice daily for 14 days.

    • Arm C: Triple therapy alone for 14 days.

  • Confirmation of Eradication: Not explicitly detailed in the provided search results.

Mechanisms of Action and Signaling Pathways

Both this compound and polaprezinc are classified as mucoprotective agents, but they exert their anti-H. pylori effects through multiple mechanisms.[1]

This compound

This compound, a synthetic flavonoid derivative, has demonstrated a direct bactericidal effect on H. pylori.[1] Its multifaceted mechanism of action includes:

  • Inhibition of H. pylori Motility and Adhesion: this compound has been shown to inhibit the chemotactic motility of H. pylori, which is crucial for its colonization of the gastric mucosa.[3] It also reduces the adhesion of the bacterium to gastric epithelial cells.[1]

  • Anti-urease Activity: Like many agents effective against H. pylori, this compound exhibits anti-urease activity.[1]

  • Anti-inflammatory and Antioxidant Properties: this compound possesses anti-inflammatory and antioxidant capabilities, which help to mitigate gastric mucosal damage.[4]

  • Modulation of Prostaglandin Pathway: It can modulate the prostaglandin pathway, with prostaglandin E2 (PGE2) having protective effects on the gastric mucosa.[4]

G cluster_hpylori H. pylori cluster_mucosa Gastric Mucosa This compound This compound motility Chemotactic Motility This compound->motility Inhibits adhesion Adhesion to Epithelial Cells This compound->adhesion Inhibits urease Urease Activity This compound->urease Inhibits inflammation Inflammation This compound->inflammation Reduces oxidative_stress Oxidative Stress This compound->oxidative_stress Reduces prostaglandin Prostaglandin E2 Production This compound->prostaglandin Modulates protection Mucosal Protection prostaglandin->protection Enhances

Fig. 2: Mechanism of action of this compound against H. pylori.
Polaprezinc

Polaprezinc is a chelated compound of zinc and L-carnosine.[5] Its mechanism of action is largely attributed to the zinc component and includes:

  • Inhibition of H. pylori Growth and Urease Activity: Polaprezinc inhibits the growth of H. pylori and its urease activity.[1]

  • Anti-inflammatory Effects: It has been shown to inhibit the production of interleukin-8 (IL-8) in gastric epithelial cells, a key chemokine in H. pylori-induced inflammation.[6] This is achieved by downregulating the activation of nuclear factor-kappa B (NF-κB).[7] Polaprezinc also attenuates the expression of CD11b/CD18 on polymorphonuclear leukocytes, reducing their adhesion to endothelial cells.[6]

  • Antioxidant Activity: Polaprezinc acts as an antioxidant, scavenging free radicals and reducing oxidative stress in the gastric mucosa.[8]

  • Mucosal Protection: It enhances the production of mucus, providing a protective barrier against gastric acid.[8]

G cluster_hpylori H. pylori cluster_inflammation Inflammatory Cascade cluster_mucosa Gastric Mucosa polaprezinc Polaprezinc (Zinc + L-Carnosine) hp_growth Growth polaprezinc->hp_growth Inhibits hp_urease Urease Activity polaprezinc->hp_urease Inhibits nfkb NF-κB Activation polaprezinc->nfkb Inhibits pmn PMN Adhesion (CD11b/CD18) polaprezinc->pmn Inhibits oxidative_stress Oxidative Stress polaprezinc->oxidative_stress Reduces mucus Mucus Production polaprezinc->mucus Enhances il8 IL-8 Production nfkb->il8 Induces protection Mucosal Protection mucus->protection Leads to

Fig. 3: Anti-inflammatory signaling pathway of polaprezinc.

Conclusion

Both this compound and polaprezinc have shown promise in enhancing H. pylori eradication rates when used as adjuncts to standard triple therapy. The head-to-head clinical trial suggests a potential superiority of this compound in a 7-day rabeprazole-based regimen.[1] However, a separate, larger trial robustly supports the efficacy of polaprezinc in a 14-day omeprazole-based therapy.[2]

The choice between these agents may depend on the specific triple therapy backbone (proton pump inhibitor, antibiotics, and duration), local antibiotic resistance patterns, and cost-effectiveness considerations. Both drugs exhibit multifaceted mechanisms of action that not only target H. pylori directly but also ameliorate the associated gastric mucosal damage. Further large-scale, well-designed clinical trials are warranted to definitively establish the comparative efficacy of these two agents and to explore their potential role in combating clarithromycin-resistant H. pylori strains.[1]

References

Comparative Analysis of Sofalcone and Cimetidine in Gastric Ulcer Healing

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy, mechanisms of action, and clinical trial data of Sofalcone and Cimetidine for the treatment of gastric ulcers.

This guide provides a detailed comparison of two therapeutic agents used in the management of peptic ulcers: this compound, a gastroprotective agent, and Cimetidine, a histamine H2-receptor antagonist. The following sections present a summary of their ulcer healing rates based on clinical trial data, a detailed look at their experimental protocols, and an exploration of their distinct mechanisms of action through signaling pathway diagrams.

Quantitative Data Summary

A key randomized controlled trial provides a direct comparison of the efficacy of this compound and Cimetidine in treating Helicobacter pylori-positive active gastric ulcers. The study highlights equivalent ulcer healing rates between the two drugs but suggests a superior symptomatic relief with this compound.[1][2]

ParameterThis compoundCimetidineReference
Ulcer Healing Rate (8 weeks, Intention-to-Treat) 71.9%71.9%[1][2]
Ulcer Healing Rate (8 weeks, Per Protocol) 71.9%71.0%[1][2]
H. pylori Eradication Rate (Intention-to-Treat) 81.3%62.5%[1][2]
H. pylori Eradication Rate (Per Protocol) 81.3%64.5%[1][2]
Symptom Disappearance Significantly better than cimetidine-[1][2]

Experimental Protocols

The primary comparative data is derived from a randomized controlled trial involving patients with active gastric ulcers. The methodology of this pivotal study is outlined below.

Study Design: Randomized Controlled Comparative Trial
  • Objective: To compare the efficacy of this compound and Cimetidine in promoting ulcer healing following H. pylori eradication therapy.[1][2]

  • Patient Population: 64 patients with Helicobacter pylori-positive active gastric ulcers, with a diameter of at least 10 mm.[1][2]

  • Treatment Regimen:

    • All patients initially received a 1-week H. pylori eradication therapy.

    • Following eradication therapy, patients were randomly assigned to one of two groups for 7 weeks of treatment:

      • This compound Group (n=32): 300 mg/day of this compound.[1][2]

      • Cimetidine Group (n=32): 800 mg/day of Cimetidine.[1][2]

  • Primary Endpoint: The ulcer healing rate was assessed endoscopically after 8 weeks of total treatment.[1][2]

  • Secondary Endpoints: H. pylori eradication rates and the rate of symptom disappearance were also evaluated.[1][2]

G cluster_protocol Experimental Workflow: this compound vs. Cimetidine p1 Patient Selection: 64 patients with H. pylori-positive active gastric ulcers (≥10mm) p2 Week 1: H. pylori Eradication Therapy (All Patients) p1->p2 p3 Randomization p2->p3 p4 Group A (n=32): This compound 300 mg/day (7 weeks) p3->p4 p5 Group B (n=32): Cimetidine 800 mg/day (7 weeks) p3->p5 p6 Week 8: Endpoint Assessment - Ulcer Healing Rate - H. pylori Eradication - Symptom Disappearance p4->p6 p5->p6

Experimental Workflow for the Comparative Trial

Mechanisms of Action and Signaling Pathways

This compound and Cimetidine employ fundamentally different mechanisms to promote ulcer healing. This compound acts as a gastroprotective agent with a multi-faceted approach, while Cimetidine's primary role is to reduce gastric acid secretion.

This compound: A Multifaceted Gastroprotective Agent

This compound's mechanism of action is complex, involving the enhancement of mucosal defense and repair processes.[3] It is known to increase the production of mucus and bicarbonate, exhibit anti-inflammatory and antioxidant properties, and stimulate the expression of growth factors like vascular endothelial growth factor (VEGF).[4] A key signaling pathway activated by this compound is the Nrf2-HO-1 pathway. This compound covalently binds to Keap1, leading to the nuclear translocation of Nrf2 and the subsequent expression of cytoprotective genes like heme oxygenase-1 (HO-1).[3][4]

G cluster_this compound This compound Signaling Pathway This compound This compound keap1 Keap1 This compound->keap1 covalently binds to nrf2 Nrf2 keap1->nrf2 dissociation nucleus Nucleus nrf2->nucleus translocation are Antioxidant Response Element (ARE) nucleus->are binding ho1 Heme Oxygenase-1 (HO-1) are->ho1 gene expression cytoprotection Cytoprotection (e.g., increased VEGF) ho1->cytoprotection leads to

This compound's Activation of the Nrf2-HO-1 Pathway
Cimetidine: Histamine H2-Receptor Antagonist

Cimetidine is a competitive antagonist of histamine H2 receptors located on the gastric parietal cells.[5] By blocking these receptors, cimetidine prevents histamine-stimulated gastric acid secretion.[5][6] This action is mediated through the inhibition of adenylate cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[6] Lower cAMP levels lead to decreased activation of the proton pump (H+/K+-ATPase), the final step in gastric acid secretion.[6]

G cluster_cimetidine Cimetidine Signaling Pathway histamine Histamine h2_receptor H2 Receptor histamine->h2_receptor binds to adenylate_cyclase Adenylate Cyclase h2_receptor->adenylate_cyclase activates cimetidine Cimetidine cimetidine->h2_receptor blocks atp ATP adenylate_cyclase->atp converts camp cAMP atp->camp proton_pump Proton Pump (H+/K+-ATPase) camp->proton_pump activates acid_secretion Gastric Acid Secretion proton_pump->acid_secretion stimulates

Cimetidine's Inhibition of Gastric Acid Secretion

Conclusion

The available clinical trial data indicates that this compound and Cimetidine have comparable efficacy in terms of gastric ulcer healing rates.[1][2] However, this compound demonstrates a significant advantage in providing symptomatic relief.[1][2] Their distinct mechanisms of action, with this compound offering broad gastroprotective effects and Cimetidine focusing on acid suppression, may account for these differences. For researchers and drug development professionals, these findings suggest that while acid suppression remains a valid therapeutic target, agents that enhance the mucosal defense and repair mechanisms, such as this compound, offer a promising avenue for future anti-ulcer drug development, potentially leading to improved patient outcomes, particularly in symptom management. Further head-to-head clinical trials are warranted to expand upon these findings and to explore the long-term benefits of each treatment strategy.

References

Validating the Target Engagement of Sofalcone with KEAP1 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies to validate the target engagement of Sofalcone with Kelch-like ECH-associated protein 1 (KEAP1) in a cellular context. This compound, a gastroprotective agent, has been identified as a covalent binder to KEAP1, leading to the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[1][2] This guide will compare this compound's mechanism with other NRF2 activators and detail the experimental protocols to confirm its direct interaction with KEAP1 within cells.

Comparison of this compound with Alternative KEAP1-NRF2 Modulators

This compound functions as a covalent modifier of KEAP1.[1][2] This mechanism is distinct from non-covalent inhibitors that disrupt the KEAP1-NRF2 protein-protein interaction (PPI). The following table summarizes the characteristics of this compound in comparison to other well-established NRF2 activators.

FeatureThis compoundSulforaphaneBardoxolone Methyl (CDDO-Me)
Mechanism of Action Covalent modification of KEAP1 cysteine residues.[1][2]Covalent modification of KEAP1 cysteine residues.Covalent modification of KEAP1 cysteine residues.
Binding Nature CovalentCovalent (reversible)Covalent
Reported Cellular Activity Activation of NRF2-HO-1 pathway, leading to anti-colitic effects.[1][2]Potent inducer of NRF2 target genes (e.g., NQO1, HO-1).Activator of NRF2 with anti-inflammatory and anti-fibrotic properties.
Quantitative KEAP1 Engagement Data (Cellular) Specific IC50 or thermal shift values for direct KEAP1 binding are not readily available in the public domain.EC50 for ARE reporter activation is ~2-5 µM.Potent activator of NRF2 signaling in the nanomolar range in various cell types.

Experimental Validation of this compound-KEAP1 Engagement

Several robust methods can be employed to validate the direct binding of this compound to KEAP1 in cells. This section outlines the key experimental approaches and provides detailed protocols.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.[3]

Principle: The binding of a ligand, such as this compound, to its target protein, KEAP1, can alter the protein's thermodynamic stability. This change in stability can be detected by subjecting cell lysates or intact cells to a temperature gradient and then quantifying the amount of soluble (non-denatured) KEAP1. An increase in the melting temperature (Tm) of KEAP1 in the presence of this compound indicates direct target engagement.

Data Presentation: Expected CETSA Results

TreatmentTemperature (°C)Soluble KEAP1 (Normalized)
Vehicle (DMSO)401.00
Vehicle (DMSO)500.85
Vehicle (DMSO)550.50
Vehicle (DMSO)600.20
Vehicle (DMSO)650.05
This compound 401.00
This compound 500.95
This compound 550.80
This compound 600.55
This compound 650.25

Note: The above data is illustrative. A rightward shift in the melting curve for the this compound-treated sample would be indicative of target stabilization.

Experimental Protocol: Immunoblot-Based KEAP1-CETSA [3]

  • Cell Culture and Treatment:

    • Culture human colon carcinoma cells (or other relevant cell line) to 80-90% confluency.

    • Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).

  • Cell Harvest and Lysis:

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Lyse the cells by sonication or repeated freeze-thaw cycles.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Thermal Challenge:

    • Aliquot the cleared lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.

    • Cool the tubes at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against KEAP1.

    • Quantify the band intensities to determine the amount of soluble KEAP1 at each temperature.

Biotin Pull-Down Assay

This method utilizes a biotin-tagged version of this compound to capture its binding partners from a cell lysate.

Principle: A biotinylated this compound analog is incubated with cell lysate. If this compound directly binds to KEAP1, the KEAP1 protein will be "pulled down" from the lysate using streptavidin-coated beads, which have a high affinity for biotin. The presence of KEAP1 in the pull-down fraction is then detected by Western blotting.

Data Presentation: Expected Pull-Down Results

SampleInput (KEAP1)Pull-Down (KEAP1)
Cell Lysate + Streptavidin Beads (Negative Control)+++-
Cell Lysate + Biotin-Sofalcone + Streptavidin Beads++++++
Cell Lysate + Biotin-Sofalcone + Excess Unlabeled this compound + Streptavidin Beads++++

Note: The presence of a strong KEAP1 band in the biotin-Sofalcone pull-down lane, and its reduction upon competition with unlabeled this compound, confirms specific binding.

Experimental Protocol: Biotin-Sofalcone Pull-Down Assay [2][4]

  • Preparation of Biotinylated this compound:

    • Synthesize a biotinylated version of this compound, for example, by incorporating a biotin tag via a linker.

  • Cell Lysis:

    • Prepare a cell lysate as described in the CETSA protocol.

  • Binding Reaction:

    • Incubate the cell lysate with biotinylated this compound for 2-4 hours at 4°C with gentle rotation.

    • For competition experiments, pre-incubate the lysate with an excess of unlabeled this compound for 1 hour before adding the biotinylated compound.

  • Capture of Biotin-Sofalcone-Protein Complexes:

    • Add streptavidin-coated magnetic or agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads (using a magnetic rack or centrifugation).

    • Wash the beads several times with ice-cold lysis buffer to remove non-specific binding proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by SDS-PAGE and Western blotting using an anti-KEAP1 antibody.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the disruption of the KEAP1-NRF2 complex upon treatment with this compound.[2]

Principle: Under basal conditions, KEAP1 binds to NRF2, targeting it for degradation. An antibody against KEAP1 will co-precipitate NRF2. If this compound binds to KEAP1 and disrupts this interaction, the amount of NRF2 co-precipitated with KEAP1 will be reduced.

Data Presentation: Expected Co-IP Results

TreatmentIP: KEAP1IB: NRF2 (Co-IP)IB: KEAP1 (IP)
Vehicle (DMSO)+++++++
This compound +++++

Note: A decrease in the NRF2 signal in the this compound-treated sample indicates disruption of the KEAP1-NRF2 interaction.

Experimental Protocol: KEAP1-NRF2 Co-Immunoprecipitation [5][6]

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle as described previously.

    • Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 or Triton X-100).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-KEAP1 antibody or an isotype control IgG overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads and wash them extensively with Co-IP wash buffer to remove non-specific interactions.

  • Elution and Analysis:

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

    • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against both KEAP1 and NRF2.

Visualizing the Pathways and Workflows

KEAP1_NRF2_Pathway NRF2_n NRF2_n NRF2_stabilized->NRF2_n Translocation KEAP1_dimer KEAP1_dimer

CETSA_Workflow start Cells Treated with this compound or Vehicle harvest Harvest and Lyse Cells start->harvest heat Apply Temperature Gradient to Lysates harvest->heat centrifuge Centrifuge to Separate Soluble and Aggregated Proteins heat->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect analyze Analyze Soluble KEAP1 by Western Blot collect->analyze end Compare Melting Curves analyze->end

Comparison_Logic cluster_methods Validation Methods cluster_comparison Comparison with Alternatives topic Validating this compound-KEAP1 Target Engagement cluster_methods cluster_methods topic->cluster_methods cluster_comparison cluster_comparison topic->cluster_comparison CETSA CETSA (Thermal Stability) CETSA->topic PullDown Biotin Pull-Down (Direct Binding) PullDown->topic CoIP Co-IP (Interaction Disruption) CoIP->topic Covalent Covalent Modifiers (e.g., Sulforaphane) Covalent->topic NonCovalent Non-Covalent PPI Inhibitors NonCovalent->topic

References

Unveiling Nrf2 Activation: A Comparative Guide to Sofalcone's Efficacy via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, confirming the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical step in evaluating the therapeutic potential of novel compounds. Sofalcone, a gastroprotective agent, has been identified as an activator of this crucial cytoprotective pathway. This guide provides a comparative analysis of this compound-induced Nrf2 activation, benchmarked against other known Nrf2 activators, with a focus on Western blot analysis as the confirmatory method.

The Keap1-Nrf2 Signaling Pathway: A Brief Overview

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Upon exposure to inducers, such as this compound, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 This compound This compound This compound->Keap1 Inhibits Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE Maf->ARE Binds Cytoprotective_Genes HO-1, NQO1, etc. ARE->Cytoprotective_Genes Transcription

Figure 1: this compound-induced Nrf2 signaling pathway.

Comparative Analysis of Nrf2 Activators

The efficacy of this compound in activating the Nrf2 pathway can be benchmarked against other well-characterized Nrf2 inducers. The following table summarizes quantitative data from Western blot analyses, showcasing the relative potency of these compounds in upregulating Nrf2 and its downstream target, HO-1. It is important to note that experimental conditions, such as cell type, compound concentration, and treatment duration, can significantly influence the observed fold changes.

CompoundCell TypeTreatmentTarget ProteinFold Increase (vs. Control)Reference
This compound Human Colon Carcinoma Cells10 µM, 24hNuclear Nrf2Increased Accumulation[1]
This compound Human Colon Carcinoma Cells10 µM, 24hHO-1Significant Increase[1]
Sulforaphane Mouse Peritoneal Macrophages5 µM, 24hHO-1~2.5[2][3]
Curcumin Mouse Cerebral Cortex Cells10 µM, 24hNrf2Increased Expression[2]
Resveratrol --Nrf2Elevated Expression[4]

Data presented is a compilation from multiple sources and direct comparison should be made with caution due to varying experimental setups.

Experimental Protocol: Western Blot for Nrf2 Activation

This protocol details the steps for assessing Nrf2 activation by Western blot, including the crucial step of nuclear and cytoplasmic fractionation to observe Nrf2 translocation.

I. Cell Lysis and Nuclear/Cytoplasmic Fractionation
  • Cell Treatment: Plate cells and treat with this compound or other Nrf2 activators at the desired concentration and duration. Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and harvest by scraping.

  • Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic buffer (e.g., CER I buffer from a commercial kit) containing protease inhibitors. Incubate on ice for 10 minutes.

  • Lysis: Add a mild detergent (e.g., CER II buffer) and vortex briefly. Centrifuge at 16,000 x g for 5 minutes. The supernatant contains the cytoplasmic fraction.

  • Nuclear Extraction: Resuspend the remaining pellet in a nuclear extraction buffer (e.g., NER buffer) with protease inhibitors. Vortex vigorously for 15-second intervals for 40 minutes.

  • Final Centrifugation: Centrifuge at 16,000 x g for 10 minutes. The supernatant is the nuclear fraction.

  • Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford protein assay.

II. SDS-PAGE and Immunoblotting
  • Sample Preparation: Mix equal amounts of protein (20-40 µg) from each fraction with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2 (e.g., 1:1000 dilution) and a loading control (e.g., β-actin for cytoplasmic fraction, Lamin B1 or Histone H3 for nuclear fraction) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the Nrf2 signal to the respective loading control for each fraction.

Western Blot Workflow for Nrf2 Activation Cell_Treatment Cell Treatment with this compound Fractionation Nuclear/Cytoplasmic Fractionation Cell_Treatment->Fractionation Quantification Protein Quantification Fractionation->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-Nrf2, Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Figure 2: Key steps in the Western blot workflow.

Mechanism of this compound-Induced Nrf2 Activation

This compound's ability to activate the Nrf2 pathway stems from its chemical structure, specifically the α,β-unsaturated carbonyl group which acts as a Michael acceptor.[1] This electrophilic moiety allows this compound to covalently bind to specific cysteine residues on Keap1.[1] This binding event disrupts the Keap1-Nrf2 complex, thereby inhibiting the ubiquitination and subsequent degradation of Nrf2.[1] The stabilized Nrf2 is then free to translocate to the nucleus and initiate the transcription of its target genes.

This compound's Mechanism of Nrf2 Activation This compound This compound Keap1 Keap1 This compound->Keap1 Covalently Binds Keap1_Nrf2_Complex Keap1-Nrf2 Complex Keap1->Keap1_Nrf2_Complex Binds Nrf2_Stabilization Nrf2 Stabilization & Nuclear Translocation Keap1->Nrf2_Stabilization Inhibition of binding leads to Nrf2 Nrf2 Nrf2->Keap1_Nrf2_Complex Nrf2_Degradation Nrf2 Degradation Keap1_Nrf2_Complex->Nrf2_Degradation Leads to ARE_Activation ARE Gene Transcription Nrf2_Stabilization->ARE_Activation

References

A Head-to-Head Comparison of Sofalcone and Sucralfate's Mucosal Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mucosal protective properties of Sofalcone and sucralfate, focusing on their mechanisms of action and performance supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the nuances of these two gastroprotective agents.

At a Glance: Key Differences in Mucosal Protection

FeatureThis compoundSucralfate
Primary Mechanism Enhancement of mucosal defense and repairFormation of a physical barrier over ulcerated tissue
Effect on Mucus Quality Increases sulfation and fatty acid acylationDecreases sulfation and fatty acid acylation
Prostaglandin E2 (PGE2) Modulation Increases PGE2 levels by inhibiting 15-hydroxyprostaglandin dehydrogenaseStimulates PGE2 synthesis and release
Direct Cellular Protection Protects gastric mucosal cells from direct injuryProtects through a physical barrier and stimulation of endogenous factors
Anti-inflammatory Action Exhibits anti-inflammatory properties by inhibiting neutrophil activityStimulates macrophage activity

Deep Dive: Mechanisms of Mucosal Protection

This compound and sucralfate employ distinct yet occasionally overlapping mechanisms to protect the gastric mucosa.

This compound: A synthetic derivative of sophoradin, this compound primarily acts by augmenting the intrinsic defense mechanisms of the gastric mucosa.[1] Its multifaceted approach includes:

  • Enhancing Mucus Quality: this compound has been shown to increase the sulfation and fatty acid acylation of gastric mucin.[2][3] These processes are crucial for improving the viscosity, hydrophobicity, and overall protective quality of the mucus layer.[1]

  • Modulating Prostaglandins: It increases the levels of protective prostaglandin E2 (PGE2) by inhibiting the activity of 15-hydroxyprostaglandin dehydrogenase, the enzyme responsible for PGE2 degradation.

  • Anti-inflammatory and Antioxidant Effects: this compound possesses anti-inflammatory properties, partly by inhibiting neutrophil infiltration, and also acts as a free radical scavenger, reducing oxidative stress in the gastric mucosa.

  • Stimulation of Growth Factors: It can upregulate the expression of growth factors like vascular endothelial growth factor (VEGF), promoting angiogenesis and tissue repair.

Sucralfate: This agent is a complex of aluminum hydroxide and sulfated sucrose. Its primary mode of action is the formation of a physical barrier at the ulcer site.[4] In the acidic environment of the stomach, sucralfate polymerizes to form a viscous, sticky gel that adheres to the ulcer crater, protecting it from acid, pepsin, and bile salts.[4] Beyond this barrier function, sucralfate also:

  • Stimulates Endogenous Protective Factors: It enhances the synthesis and release of prostaglandins, mucus, and bicarbonate.[4]

  • Binds Growth Factors: Sucralfate can bind to and concentrate growth factors, such as epidermal growth factor (EGF), at the site of injury, thereby promoting cell proliferation and tissue repair.[4]

  • Buffers Acid: It has a modest acid-neutralizing capacity.

Quantitative Performance Comparison

Direct head-to-head clinical trials comparing the overall ulcer healing rates of this compound and sucralfate are limited. However, preclinical studies provide valuable quantitative data on their differential effects on specific mucosal protective pathways.

Table 1: Comparative Effects on Gastric Mucin Quality
ParameterThis compoundSucralfateReference
Mucin Sulfotransferase Activity Stimulates (17% increase at 5 x 10⁻⁷ M)Inhibits (~50% reduction at 1 x 10⁻⁴ M)[3]
Apparent KI for Sulfotransferase Not applicable (stimulatory)19.6 µM[3]
Mucin Fatty Acyltransferase Activity EnhancesInhibits (25% at 1.0 x 10⁻⁴ M)[2]
Apparent Km for Acyltransferase 3.7 x 10⁻⁷ M (in presence of this compound)Not applicable (inhibitory)[2]
Apparent KI for Acyltransferase Not applicable (stimulatory)9.1 x 10⁻⁷ M[2]
Table 2: Ulcer Healing and Protective Effects (from individual studies)
Study FocusDrugDosageModelKey FindingReference
Gastritis TherapyThis compound0.25% and 1.0% in dietTaurocholate-induced gastritis in ratsShortened total length of erosions and normalized mucosal thickness.[5]
Ulcer HealingThis compound50 and 200 mg/kg (10 days)Acetic acid-induced gastric ulcers in ratsAccelerated ulcer contraction and mucosal regeneration.[6]
Ulcer PreventionSucralfate100, 250, 500 mg/kgCold-restraint stress in ratsDose-dependent prevention of ulcer formation (maximal at 500 mg/kg).[7]
Ulcer PreventionSucralfate25-800 mg/kgEthanol-induced erosions in ratsDose-dependent inhibition of erosions (36% at 25 mg/kg to 100% at 800 mg/kg).[8]
Clinical Ulcer HealingThis compound300 mg/day (7 weeks)H. pylori-positive gastric ulcer in humans71.9% ulcer healing rate (equivalent to cimetidine).[9]
Clinical Ulcer HealingSucralfate1g qid or 2g bid (8 weeks)Duodenal ulcer in humans76-95% healing rates.[10][11]
Clinical Ulcer HealingSucralfate1g qid (12 weeks)Gastric ulcer in humans98% cumulative healing rate (comparable to cimetidine).[12]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Sofalcone_Pathway cluster_mucus Mucus Quality Enhancement cluster_pg Prostaglandin Modulation cluster_inflammation Anti-inflammatory & Antioxidant This compound This compound Sulfotransferase Mucin Sulfotransferase This compound->Sulfotransferase stimulates Acyltransferase Mucin Fatty Acyltransferase This compound->Acyltransferase stimulates PG_Dehydrogenase 15-hydroxy-PG Dehydrogenase This compound->PG_Dehydrogenase inhibits Neutrophils Neutrophil Infiltration This compound->Neutrophils inhibits FreeRadicals Free Radicals This compound->FreeRadicals scavenges Mucin Enhanced Mucin Viscosity & Hydrophobicity Sulfotransferase->Mucin Acyltransferase->Mucin Protection Mucosal Protection & Healing Mucin->Protection PGE2 Increased PGE2 Levels PG_Dehydrogenase->PGE2 PGE2->Protection Inflammation Reduced Inflammation & Oxidative Stress Neutrophils->Inflammation FreeRadicals->Inflammation Inflammation->Protection

Sucralfate_Pathway cluster_barrier Physical Barrier Formation cluster_endogenous Stimulation of Endogenous Factors Sucralfate Sucralfate (in acidic pH) Polymerization Polymerization & Cross-linking Sucralfate->Polymerization PG_Synthesis Prostaglandin Synthesis Sucralfate->PG_Synthesis stimulates Mucus_Bicarb Mucus & Bicarbonate Secretion Sucralfate->Mucus_Bicarb stimulates EGF Epidermal Growth Factor Sucralfate->EGF binds & concentrates Adherence Adherence to Ulcer Crater Polymerization->Adherence Barrier Protective Barrier Adherence->Barrier Protection Mucosal Protection & Healing Barrier->Protection Endogenous_Defense Enhanced Mucosal Defense PG_Synthesis->Endogenous_Defense Mucus_Bicarb->Endogenous_Defense EGF->Endogenous_Defense Endogenous_Defense->Protection

Experimental Workflows

Mucin_Sulfation_Assay start Start prep Prepare Golgi-rich membrane fraction from rat gastric mucosa start->prep incubation Incubate membrane fraction with: - 3'-phosphoadenosine-5'-phosphosulfate (³⁵S-labeled) - Gastric mucus glycoprotein - this compound or Sucralfate prep->incubation reaction Reaction at pH 6.8 with Triton X-100 and NaF incubation->reaction stop Stop reaction reaction->stop measure Measure incorporation of ³⁵S into mucus glycoprotein (scintillation counting) stop->measure end End measure->end

Ethanol_Ulcer_Model start Start fasting Fast rats for 24 hours (water ad libitum) start->fasting treatment Administer this compound, Sucralfate, or vehicle orally fasting->treatment wait Wait for 30-60 minutes treatment->wait induction Induce gastric lesions with oral administration of absolute ethanol wait->induction euthanasia Euthanize rats after 1 hour induction->euthanasia assessment Excise stomach and measure total area of hemorrhagic lesions euthanasia->assessment end End assessment->end

Detailed Experimental Protocols

1. Mucin Sulfotransferase Activity Assay [3]

  • Objective: To determine the effect of this compound and sucralfate on the enzymatic sulfation of gastric mucin.

  • Tissue Preparation: A Golgi-rich membrane fraction is prepared from rat gastric mucosa through subcellular fractionation.

  • Reaction Mixture: The membrane fraction (enzyme source) is incubated with 3'-phosphoadenosine-5'-phosphosulfate (containing a ³⁵S-labeled sulfate group) as the sulfate donor and gastric mucus glycoprotein as the acceptor. Test compounds (this compound or sucralfate) or vehicle are added to the mixture.

  • Incubation Conditions: The reaction is carried out at a pH of 6.8 in the presence of 0.5% Triton X-100 and 30 mM NaF to optimize enzyme activity.

  • Quantification: The reaction is terminated, and the amount of ³⁵S incorporated into the mucus glycoprotein is quantified using scintillation counting. This reflects the sulfotransferase activity.

2. Mucin Fatty Acyltransferase Activity Assay [2]

  • Objective: To assess the influence of this compound and sucralfate on the fatty acid acylation of gastric mucin.

  • Enzyme Preparation: The acyltransferase enzyme is extracted from the microsomal fraction of rat gastric mucosa using detergents.

  • Substrates: Deacylated gastric mucin and palmitoyl-CoA are used as substrates.

  • Assay: The enzyme extract is incubated with the substrates in the presence or absence of this compound or sucralfate.

  • Measurement: The amount of fatty acid acylated glycoprotein product formed is quantified to determine the enzyme activity. The apparent Km and KI values are calculated from double-reciprocal plots.

3. Ethanol-Induced Gastric Lesion Model in Rats

  • Objective: To evaluate the in vivo protective effects of this compound and sucralfate against acute gastric mucosal injury.

  • Animal Preparation: Male rats are fasted for 24 hours prior to the experiment but are allowed free access to water.

  • Drug Administration: Animals are orally administered with either this compound, sucralfate, or a vehicle control.

  • Ulcer Induction: After a set period (typically 30 to 60 minutes) to allow for drug absorption and action, absolute ethanol is administered orally to induce acute gastric hemorrhagic lesions.

  • Evaluation: One hour after ethanol administration, the rats are euthanized. The stomachs are removed, opened along the greater curvature, and the total area of visible hemorrhagic lesions is measured, often using planimetry. The percentage of inhibition of lesion formation compared to the control group is then calculated.

Conclusion

This compound and sucralfate are both effective gastroprotective agents, but they achieve mucosal protection through fundamentally different primary mechanisms. Sucralfate's strength lies in its ability to form a direct physical barrier over damaged tissue, a mechanism that is particularly effective in an acidic environment. In contrast, this compound acts by enhancing the quality and protective capacity of the gastric mucus itself and by modulating endogenous protective and inflammatory pathways.

The choice between these agents in a research or development context may depend on the specific aspect of mucosal protection being investigated. This compound appears to offer a more proactive approach by improving the intrinsic defensive properties of the mucosa, whereas sucralfate provides a more reactive, barrier-focused protection. The experimental data, particularly on mucin biochemistry, highlights these distinct pharmacological profiles. Further head-to-head studies evaluating their performance in various models of gastric injury would be beneficial for a more complete comparative assessment.

References

Validating the Anti-inflammatory Effects of Sofalcone Using Cytokine Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Sofalcone with other established anti-inflammatory agents. The data presented is derived from in vitro studies measuring the inhibition of key pro-inflammatory cytokines. Detailed experimental protocols and visualizations of the underlying signaling pathways are included to support further research and drug development efforts.

Key Signaling Pathways in this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. Two prominent pathways are the Nrf2-HO-1 and the HMGB1-TLR4-NF-κB pathways.

Nrf2_HO1_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to ARE HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces transcription Anti_Inflammatory Anti-inflammatory Effects HO1->Anti_Inflammatory

Figure 1: this compound activates the Nrf2-HO-1 pathway.

HMGB1_TLR4_NFkB_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, H. pylori) HMGB1 HMGB1 Inflammatory_Stimulus->HMGB1 Induces release TLR4 TLR4 HMGB1->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Promotes transcription This compound This compound This compound->HMGB1 Inhibits

Figure 2: this compound inhibits the HMGB1-TLR4-NF-κB pathway.

Comparative Analysis of In Vitro Anti-inflammatory Effects

The following tables summarize the inhibitory effects of this compound and other anti-inflammatory compounds on the production of pro-inflammatory cytokines. It is important to note that the experimental conditions, such as cell lines, stimuli, and compound concentrations, may vary between studies.

Table 1: Anti-inflammatory Effects of this compound

Cell LineInflammatory StimulusCytokine MeasuredThis compound Concentration% InhibitionReference
Human MonocytesH. pylori water extractTNF-α10 µg/mLSignificant Inhibition[1]
Human MonocytesH. pylori water extractTNF-α50 µg/mLSignificant Inhibition[1]
Human MonocytesH. pylori water extractIL-1β10 µg/mLSignificant Inhibition[1]
Human MonocytesH. pylori water extractIL-1β50 µg/mLSignificant Inhibition[1]
MKN45 cellsH. pyloriIL-8Not specifiedRemarkable Reduction[2]

Table 2: Anti-inflammatory Effects of a Novel Chalcone Derivative (Compound 33)

Cell LineInflammatory StimulusCytokine MeasuredCompound 33 Concentration% InhibitionReference
Mouse Model (in vivo)LPSTNF-α20 mg/kg56%[3]
Mouse Model (in vivo)LPSIL-620 mg/kg32%[3]
Mouse Model (in vivo)LPSIL-1β20 mg/kg63%[3]

Table 3: Anti-inflammatory Effects of Indomethacin Analogs

AssayCompound% InhibitionReference
Rat Paw EdemaIndomethacin86.7%[4]
Rat Paw EdemaCompound 4f90.5%[4]

Experimental Protocols: Cytokine Immunoassay (ELISA)

This section provides a generalized protocol for the quantification of pro-inflammatory cytokines such as TNF-α and IL-1β in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Workflow for Cytokine ELISA

ELISA_Workflow Start Start Coat_Plate Coat 96-well plate with capture antibody Start->Coat_Plate Incubate_Wash1 Incubate and wash Coat_Plate->Incubate_Wash1 Block Block non-specific binding sites Incubate_Wash1->Block Wash2 Wash Block->Wash2 Add_Samples Add standards and samples (cell culture supernatants) Wash2->Add_Samples Incubate_Wash3 Incubate and wash Add_Samples->Incubate_Wash3 Add_Detection_Ab Add biotinylated detection antibody Incubate_Wash3->Add_Detection_Ab Incubate_Wash4 Incubate and wash Add_Detection_Ab->Incubate_Wash4 Add_Enzyme Add streptavidin-HRP Incubate_Wash4->Add_Enzyme Incubate_Wash5 Incubate and wash Add_Enzyme->Incubate_Wash5 Add_Substrate Add TMB substrate Incubate_Wash5->Add_Substrate Incubate_Dark Incubate in the dark Add_Substrate->Incubate_Dark Stop_Reaction Add stop solution Incubate_Dark->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate End End Read_Plate->End

References

Unveiling Sofalcone's Molecular Arsenal: A Comparative Guide to Identifying Covalent Protein Targets via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of mass spectrometry-based approaches to identify the covalent protein targets of Sofalcone, a gastroprotective agent. We delve into the experimental data supporting its known targets and compare the methodologies employed with alternative chemoproteomic techniques, offering a valuable resource for designing and interpreting studies aimed at elucidating the mechanism of action of covalent drugs.

This compound, a synthetic derivative of sophoradin, has long been used for its therapeutic effects on gastritis and gastric ulcers. Its mechanism of action is, in part, attributed to its ability to form covalent bonds with specific protein targets, thereby modulating their function. Understanding these covalent interactions at a molecular level is crucial for optimizing drug design and developing novel therapeutics. This guide will illuminate the mass spectrometry workflows used to identify this compound's targets and place these methods in the context of the broader landscape of covalent drug discovery.

This compound's Covalently Bound Partners: A Data-Driven Overview

Recent chemoproteomic studies have successfully identified several key protein targets of this compound, shedding light on its anti-inflammatory and antibacterial properties. The following table summarizes the quantitative data from these groundbreaking studies.

Target ProteinCell Line/SystemKey FindingsMass Spectrometry Technique UsedReference
High Mobility Group Box 1 (HMGB1) Human colonic epithelial cells (Caco-2)This compound covalently binds to HMGB1, inhibiting the inflammatory response.Quantitative Chemoproteomics with a clickable this compound probe[1][2]
Kelch-like ECH-associated protein 1 (KEAP1) Human colon carcinoma cellsThis compound covalently modifies KEAP1, leading to the activation of the Nrf2-HO-1 pathway and conferring anti-colitic effects.Biotin-tagged this compound pull-down and subsequent analysis[3][4]
Ribosomal Proteins (specifically 50S subunit protein rplB) Staphylococcus aureusThis compound covalently binds to cysteine residues on ribosomal proteins, disrupting protein synthesis and exhibiting antibacterial activity.Chemoproteomic profiling with a clickable this compound-derived probe[5]

A Comparative Look at Methodologies for Covalent Target Identification

The identification of this compound's covalent targets was achieved through sophisticated mass spectrometry-based chemoproteomic techniques. To provide a broader context for researchers, this section compares the approach used for this compound with other prominent methods in the field.

TechniquePrincipleAdvantagesDisadvantages
Quantitative Chemoproteomics with Clickable Probes (Used for this compound) A chemically modified version of the drug (probe) containing a "clickable" handle (e.g., an alkyne or azide) is introduced to a biological system. The probe covalently binds to its targets. After cell lysis and digestion, the modified peptides are "clicked" to a reporter tag (e.g., biotin) for enrichment and identification by mass spectrometry.High specificity for the drug of interest. Allows for the identification of direct binding sites. Quantitative nature enables the assessment of target engagement.Requires chemical synthesis of a probe, which may alter the drug's properties. Potential for steric hindrance from the probe to affect binding.
Activity-Based Protein Profiling (ABPP) Utilizes reactive probes that covalently bind to the active sites of entire enzyme families. Competition experiments with a drug of interest can reveal its targets by observing a decrease in probe labeling.Does not require a modified version of the drug. Can profile the reactivity of entire enzyme classes. Provides information on the functional state of the targeted enzymes.Indirectly identifies targets through competition. May not be suitable for drugs that do not target enzyme active sites.
Covalent Inhibitor Target-site Identification (CITe-Id) Employs the covalent inhibitor itself as an enrichment reagent to directly quantify dose-dependent binding at cysteine-thiols across the proteome.Directly uses the unmodified covalent drug. Provides a direct, amino acid-level readout of covalent modification.Primarily focused on cysteine-reactive compounds.
Intact Protein Mass Spectrometry The intact protein is analyzed by mass spectrometry before and after incubation with the covalent drug. A mass shift corresponding to the mass of the drug indicates covalent binding.A rapid and straightforward method to confirm covalent binding. Can provide information on the stoichiometry of binding.Does not provide the specific site of modification. Can be challenging for large proteins or complex mixtures.

Experimental Protocols: A How-To Guide

For researchers looking to replicate or adapt these powerful techniques, we provide detailed methodologies for the key experiments cited in the identification of this compound's targets and for the comparative techniques.

Quantitative Chemoproteomics with a Clickable this compound Probe

This protocol is based on the methodology used to identify HMGB1 and ribosomal proteins as this compound targets.[1][5]

  • Probe Synthesis: Synthesize a this compound analog containing an alkyne group.

  • Cell Treatment: Treat the cells of interest (e.g., Caco-2 or S. aureus) with the alkyne-Sofalcone probe for a specified time.

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteome into peptides using an enzyme such as trypsin.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an azide-biotin tag to the alkyne-modified peptides.

  • Enrichment: Use streptavidin beads to enrich the biotin-tagged peptides.

  • Mass Spectrometry Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified proteins and the specific sites of covalent binding.

  • Data Analysis: Use proteomics software to search the MS/MS data against a protein database to identify the target proteins and quantify their abundance.

Activity-Based Protein Profiling (ABPP) - Competitive Assay
  • Proteome Preparation: Prepare a cell or tissue lysate.

  • Inhibitor Incubation: Pre-incubate the proteome with the covalent drug of interest (e.g., this compound) or a vehicle control.

  • Probe Labeling: Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate for serine hydrolases) that targets a class of enzymes.

  • Analysis: The labeled proteins can be visualized by SDS-PAGE and in-gel fluorescence scanning. Alternatively, a biotinylated probe can be used for enrichment and identification by LC-MS/MS. A decrease in probe labeling in the drug-treated sample compared to the control indicates that the drug targets those proteins.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a valuable method to validate the engagement of a drug with its target in a cellular context.[3]

  • Cell Treatment: Treat intact cells with the covalent drug or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and therefore, engagement.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a powerful technique to quantify the binding affinity between a drug and its target protein.[5]

  • Protein Labeling: Label the purified target protein with a fluorescent dye.

  • Titration: Prepare a series of dilutions of the covalent drug.

  • Incubation: Mix the labeled protein with each drug dilution and incubate to allow binding.

  • MST Measurement: Load the samples into capillaries and measure the thermophoretic movement of the fluorescently labeled protein in a temperature gradient.

  • Data Analysis: Plot the change in thermophoresis against the drug concentration to determine the binding affinity (Kd).

Visualizing the Workflow: From Drug to Target

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.

Sofalcone_Target_ID_Workflow cluster_cell In-Cell Treatment cluster_processing Sample Processing cluster_analysis Analysis Sofalcone_Probe Clickable this compound Probe Cells Cells (e.g., Caco-2) Sofalcone_Probe->Cells Incubation Target_Protein Target Protein (e.g., HMGB1) Lysis Cell Lysis Cells->Lysis Digestion Proteolytic Digestion Lysis->Digestion Peptides Peptide Mixture Digestion->Peptides Click_Reaction Click Chemistry (Azide-Biotin) Peptides->Click_Reaction Enrichment Streptavidin Enrichment Click_Reaction->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis & Target ID LC_MS->Data_Analysis ABPP_Workflow cluster_incubation Competitive Incubation cluster_labeling Probe Labeling cluster_analysis Analysis Proteome Cell Lysate Drug Covalent Drug (e.g., this compound) Proteome_Drug Proteome + Drug Proteome->Proteome_Drug Pre-incubation ABP Activity-Based Probe (ABP) Proteome_Drug->ABP Incubation Labeled_Proteome Labeled Proteome Analysis Gel-based or MS Analysis Labeled_Proteome->Analysis Target_ID Target Identification Analysis->Target_ID CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Drug Covalent Drug Treated_Cells Treated Cells Cells->Treated_Cells Incubation Heating Heating (Temperature Gradient) Treated_Cells->Heating Denatured_Proteins Denatured & Aggregated Proteins Lysis_Centrifugation Lysis & Centrifugation Heating->Lysis_Centrifugation Soluble_Fraction Soluble Protein Fraction Lysis_Centrifugation->Soluble_Fraction Quantification Target Protein Quantification (Western Blot / MS) Soluble_Fraction->Quantification Melting_Curve Melting Curve Analysis Quantification->Melting_Curve

References

A Comparative Guide to the Antioxidant Capacity of Sofalcone and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacity of Sofalcone, a synthetic chalcone derivative, with that of other naturally occurring and synthetic flavonoids. The comparison focuses on their distinct mechanisms of action, supported by experimental evidence and methodologies. While many flavonoids exert direct antioxidant effects through free radical scavenging, this compound primarily functions as an indirect antioxidant by activating endogenous protective pathways.

Mechanistic Differences in Antioxidant Action

The antioxidant properties of flavonoids can be broadly categorized into two main types: direct and indirect antioxidant activity.

Direct Antioxidant Activity: Many flavonoids, such as quercetin and various other chalcones, possess hydroxyl groups on their aromatic rings that can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.[1][2] The efficacy of this direct scavenging is often quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), with results expressed as IC50 values (the concentration required to scavenge 50% of the radicals).[3][4]

Indirect Antioxidant Activity of this compound: this compound's primary antioxidant and cytoprotective effects are not derived from direct radical scavenging but from its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] this compound contains an α,β-unsaturated carbonyl group that acts as a Michael acceptor, allowing it to covalently bind to cysteine residues on the Keap1 protein.[6] Keap1 is a repressor protein that targets Nrf2 for degradation under normal conditions. By binding to Keap1, this compound induces a conformational change that prevents it from marking Nrf2 for degradation. This leads to the accumulation of Nrf2 and its translocation into the nucleus.[6]

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous genes encoding for phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[7] The upregulation of these protective proteins constitutes the indirect antioxidant effect of this compound, enhancing the cell's intrinsic defense mechanisms against oxidative stress.[5][8]

Data Presentation: A Mechanistic Comparison

Due to the fundamental difference in their mechanisms of action, a direct comparison of this compound's antioxidant capacity with that of direct-acting flavonoids using IC50 values from scavenging assays is not appropriate. The table below contrasts their antioxidant strategies.

FeatureThis compoundOther Flavonoids (e.g., Quercetin, various Chalcones)
Primary Mechanism Indirect antioxidant; Nrf2 pathway activator[5][6]Direct free radical scavenging[1][2]
Mode of Action Covalently modifies Keap1, leading to Nrf2 stabilization and nuclear translocation.[6]Donate hydrogen atoms from hydroxyl groups to neutralize free radicals.[1]
Cellular Response Upregulates a battery of antioxidant and cytoprotective genes (e.g., HO-1, NQO1).[7]Directly reduces reactive oxygen species (ROS).[2]
Typical Evaluation Cellular assays measuring Nrf2 activation, nuclear translocation, and target gene expression.In vitro chemical assays (DPPH, ABTS, ORAC) measuring radical scavenging.[3][4]
Quantitative Metric EC50 for Nrf2 activation or gene expression.IC50 for radical scavenging.[3][4]
Therapeutic Relevance Long-lasting cytoprotection by enhancing endogenous defense mechanisms.[8]Immediate neutralization of existing free radicals.[2]

Mandatory Visualizations

Signaling Pathway of this compound's Antioxidant Action

Sofalcone_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Binds to Keap1 Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Transcription Proteins Cytoprotective Proteins Genes->Proteins Translation

Caption: this compound activates the Nrf2-Keap1 pathway, an indirect antioxidant mechanism.

Experimental Workflow for DPPH Radical Scavenging Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare stock solutions of flavonoid samples and positive control (e.g., Ascorbic Acid). C Add flavonoid solutions (various concentrations) to 96-well plate. A->C B Prepare DPPH radical solution in methanol. D Add DPPH solution to each well. B->D C->D E Incubate in the dark (e.g., 30 minutes at room temperature). D->E F Measure absorbance at ~517 nm using a microplate reader. E->F G Calculate % scavenging activity. F->G H Plot % scavenging vs. concentration to determine IC50 value. G->H

Caption: Generalized workflow for the DPPH free radical scavenging assay.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (this compound, other flavonoids)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test solutions: Prepare a series of concentrations for each test compound and the positive control in methanol.

  • Assay:

    • To a 96-well plate, add 50 µL of the various concentrations of the test compounds or positive control.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. A blank containing only methanol is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization of the solution.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ stock solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test solutions: Prepare a series of concentrations for each test compound and the positive control.

  • Assay:

    • To a 96-well plate, add 20 µL of the various concentrations of the test compounds or positive control.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of scavenging percentage against concentration.

Conclusion

This compound and many other flavonoids both exhibit antioxidant properties, but they achieve this through fundamentally different mechanisms. While flavonoids like quercetin are potent direct antioxidants that readily scavenge free radicals, this compound acts as an indirect antioxidant, enhancing the cell's own defense system by activating the Nrf2 signaling pathway. This distinction is crucial for researchers and drug development professionals. The choice between targeting direct radical scavenging or upregulating endogenous antioxidant pathways depends on the specific therapeutic strategy and pathological context. This compound's mechanism suggests a potential for providing long-lasting and broad-spectrum cytoprotection, a valuable attribute in the development of therapies for diseases with underlying oxidative stress.

References

Comparative Analysis of Sofalcone Combination Therapy versus Standard Quadruple Therapy for Helicobacter pylori Eradication

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of clinical trial data for Sofalcone combination therapy against standard quadruple therapies for the eradication of Helicobacter pylori. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of efficacy, safety, and experimental protocols.

Overview of Treatment Regimens

Helicobacter pylori infection is a primary cause of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer. Standard treatment regimens have evolved to combat increasing antibiotic resistance.

This compound Combination Therapy: this compound is a gastroprotective agent with multiple effects against H. pylori, including antibacterial activity and inhibition of adhesion to gastric mucin.[1] It is typically used as an adjunct to standard triple therapy, creating a novel quadruple regimen. The most common this compound combination includes a proton pump inhibitor (PPI), two antibiotics (such as amoxicillin and clarithromycin), and this compound.

Standard Quadruple Therapy: Standard quadruple therapy for H. pylori eradication generally refers to two main types:

  • Bismuth-Based Quadruple Therapy: This regimen consists of a PPI, bismuth salts, metronidazole, and tetracycline. It is often recommended as a first-line treatment in areas with high clarithromycin resistance or as a rescue therapy.[2]

  • Non-Bismuth Quadruple Therapy (Concomitant): This therapy involves a PPI, amoxicillin, clarithromycin, and a nitroimidazole (like metronidazole or tinidazole) taken together for the duration of the treatment.

Comparative Efficacy: Eradication Rates

The following table summarizes the H. pylori eradication rates from clinical trials evaluating this compound-containing quadruple therapy and standard quadruple therapies.

Treatment RegimenStudy PopulationEradication Rate (Intention-to-Treat)Eradication Rate (Per-Protocol)Reference
This compound Quadruple Therapy (this compound + Rabeprazole + Amoxicillin + Clarithromycin)54 patients87.0%94.0%[3]
This compound Quadruple Therapy (this compound + Omeprazole + Amoxicillin + Clarithromycin)41 patients85.0%Not Reported[4]
Standard Triple Therapy (Rabeprazole + Amoxicillin + Clarithromycin)55 patients78.2%81.1%[3]
Bismuth-Based Quadruple Therapy (Omeprazole + Bismuth + Metronidazole + Tetracycline)204 patients80%93%[2]
Modified Sequential Therapy (Ilaprazole + Amoxicillin/Clavulanate + Levofloxacin + Furazolidone)99 patients81.82%87.09%[5]
Standard Quadruple Therapy (Ilaprazole + Bismuth + Amoxicillin/Clavulanate + Levofloxacin)101 patients85.15%88.66%[5]

Safety and Tolerability: Adverse Events

This table presents a comparison of the incidence of side effects reported in clinical trials for the different treatment regimens.

Treatment RegimenIncidence of Side EffectsCommon Adverse Events ReportedReference
This compound Quadruple Therapy (this compound + Omeprazole + Amoxicillin + Clarithromycin)7.5%Not specified in detail, but significantly lower than double-dose omeprazole triple therapy.[4]
Standard Triple Therapy (Omeprazole + Amoxicillin + Clarithromycin)9.6%Not specified in detail.[4]
Double-Dose Omeprazole Triple Therapy (Omeprazole x2 + Amoxicillin + Clarithromycin)86.5%Not specified in detail.[4]
Rabeprazole-based Quadruple Therapy (Rabeprazole + Amoxicillin + Levofloxacin + Furazolidone)17% (34/200)Mild dizziness, nausea, diarrhea, increased bowel movement.[6]

Experimental Protocols

Below are the detailed methodologies from key clinical trials cited in this guide.

This compound Quadruple Therapy vs. Standard Triple Therapy
  • Study Design: A randomized controlled trial comparing a 7-day course of this compound plus triple therapy (Group B) with standard triple therapy alone (Group A).[3]

  • Patient Population: Patients with H. pylori infection confirmed by positive histology and rapid urease test.

  • Treatment Regimens:

    • Group A (Triple Therapy): Rabeprazole (10 mg twice daily), clarithromycin (200 mg twice daily), and amoxicillin (750 mg twice daily) for 7 days.[3]

    • Group B (this compound Quadruple Therapy): this compound (100 mg thrice daily) in addition to the triple therapy regimen for 7 days.[3]

  • Assessment of Eradication: A ¹³C-urea breath test was performed at least 4 weeks after the cessation of therapy to confirm H. pylori eradication.[3]

  • Statistical Analysis: Eradication rates were analyzed on both an intention-to-treat (ITT) and per-protocol (PP) basis. The chi-squared test was used for statistical comparisons.[3]

Preliminary Study on a Novel this compound Quadruple Therapy
  • Study Design: A controlled clinical trial comparing three different treatment regimens.[4]

  • Patient Population: 109 H. pylori-positive patients.

  • Treatment Regimens:

    • OAC: Omeprazole (20 mg once daily), amoxicillin (500 mg three times daily), and clarithromycin (200 mg three times daily).[4]

    • Ox2AC: Omeprazole (20 mg twice daily), amoxicillin (500 mg three times daily), and clarithromycin (200 mg three times daily).[4]

    • OACS (this compound Quadruple Therapy): Omeprazole (20 mg once daily), amoxicillin (500 mg three times daily), clarithromycin (200 mg three times daily), and this compound (100 mg three times daily).[4]

  • Assessment of Eradication: Not explicitly detailed in the abstract but typically involves methods like urea breath test or histological examination.

  • Statistical Analysis: Eradication rates were analyzed on an ITT basis. The incidence of side effects was also compared.[4]

Visualizing Methodologies and Comparisons

The following diagrams illustrate the clinical trial workflow and a comparison of the components of the different therapeutic regimens.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Assessment cluster_analysis Data Analysis p1 Patient Recruitment (H. pylori Positive) p2 Informed Consent p1->p2 p3 Baseline Assessment (Urea Breath Test, Endoscopy) p2->p3 rand Randomization p3->rand armA This compound Combination Therapy rand->armA armB Standard Quadruple Therapy rand->armB f1 End of Treatment armA->f1 armB->f1 f2 Follow-up Period (e.g., 4 weeks) f1->f2 f3 Final Assessment for H. pylori Eradication (Urea Breath Test) f2->f3 da1 Efficacy Analysis (ITT and PP) f3->da1 da2 Safety Analysis (Adverse Events) da1->da2

Figure 1: Generalized workflow of a clinical trial comparing H. pylori therapies.

Treatment_Comparison cluster_this compound This compound Quadruple Therapy cluster_bismuth Bismuth-Based Quadruple Therapy cluster_concomitant Non-Bismuth Quadruple Therapy (Concomitant) s_ppi Proton Pump Inhibitor s_abx1 Amoxicillin s_abx2 Clarithromycin s_this compound This compound b_ppi Proton Pump Inhibitor b_bismuth Bismuth Subcitrate b_abx1 Metronidazole b_abx2 Tetracycline c_ppi Proton Pump Inhibitor c_abx1 Amoxicillin c_abx2 Clarithromycin c_abx3 Metronidazole / Tinidazole

Figure 2: Comparison of components in different H. pylori quadruple therapies.

Conclusion

The addition of this compound to a standard triple therapy regimen to form a quadruple therapy appears to increase the eradication rate of H. pylori and is well-tolerated with a low incidence of side effects.[3][4] The per-protocol eradication rate of this compound-containing quadruple therapy is comparable to that of standard bismuth-based quadruple therapy.[2][3] This suggests that a this compound-based quadruple therapy could be a viable and effective alternative for H. pylori eradication, particularly given its favorable safety profile. However, it is important to note the limitations of the available data, including smaller patient populations in the this compound trials and the lack of direct, large-scale, head-to-head comparative studies against current standard quadruple therapies. Further robust clinical trials are warranted to definitively establish the position of this compound combination therapy in the clinical management of H. pylori infection.

References

Safety Operating Guide

Proper Disposal of Sofalcone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of Sofalcone

The following guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, a chalcone derivative used in gastrointestinal research. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.

Hazard and Disposal Summary

All personnel handling this compound must be familiar with its hazard profile to ensure safe management and disposal.[1] The following table summarizes the key hazard classifications and disposal recommendations for this compound.

ParameterInformationReference
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear {protective gloves/protective clothing/eye protection/face protection}.P302+352: IF ON SKIN: Wash with plenty of soap and water.P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P362+364: Take off contaminated clothing and wash it before reuse.[2]
Primary Disposal Route Dispose of contents/container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[1][2]

Experimental Protocols: Waste Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste transfer.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes:

  • Gloves: Compatible chemical-resistant gloves.[2] For antineoplastic agents, double chemotherapy gloves provide the greatest protection.[3]

  • Eye Protection: Safety glasses with side-shields or goggles.[2][4]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of inhaling dust.[2]

2. Waste Segregation and Collection: Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[1][3]

  • Solid Waste:

    • Collect un-used or expired solid this compound in a clearly labeled, sealed, and compatible hazardous waste container.[1]

    • Contaminated materials such as absorbent pads, and gloves should be disposed of in a designated hazardous waste container.[3]

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, collect the solution in a labeled, sealed, and compatible hazardous waste container.[1]

    • Do not mix with other incompatible waste streams.[1] this compound is incompatible with strong oxidizing agents.[4]

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a puncture-proof sharps container designated for hazardous chemical waste.[1]

    • If a syringe still contains any volume of the drug, it must be disposed of as hazardous chemical waste in a special bulk waste container, not a standard sharps container.[3]

3. Spill Management: In the event of a this compound spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.[1]

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]

  • Containment: Contain the spill using appropriate absorbent materials.[2]

  • Cleanup: Carefully collect all contaminated materials (absorbent, cleaning cloths, etc.) and place them in the designated hazardous waste container.[1][2] Avoid raising dust.[2]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[1]

  • Do not attempt to treat or dispose of this compound waste through standard laboratory drains or as regular trash.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Sofalcone_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Identification & Segregation cluster_collection Waste Collection cluster_final_disposal Final Disposal start Identify this compound Waste ppe Wear Appropriate PPE: - Double Gloves - Safety Goggles - Lab Coat - Respirator (if needed) start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, broken glass) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Liquid Hazardous Waste Container (Do not mix with incompatibles) liquid_waste->liquid_container sharps_container Place in Puncture-Proof Hazardous Sharps Container sharps_waste->sharps_container ehs_contact Contact EHS for Waste Pickup solid_container->ehs_contact liquid_container->ehs_contact sharps_container->ehs_contact disposal Dispose via Approved Hazardous Waste Facility ehs_contact->disposal

References

Essential Safety and Logistical Information for Handling Sofalcone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Sofalcone, a gastroprotective chalcone derivative. The following procedural guidance is designed to directly answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling practices.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on available safety data sheets.[1][2]

Protection Type Specific Recommendations Rationale
Eye/Face Protection Safety glasses with side-shields or safety goggles.[1][2]To protect against eye irritation or serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., PVC or other plastic material), lab coat, and other protective clothing as needed.[1][2]To prevent skin contact, which can cause skin irritation.[1]
Respiratory Protection A NIOSH-approved self-contained breathing apparatus or respirator should be used when there is a risk of inhaling dust, fumes, or aerosols.[1][2]To prevent respiratory tract irritation.[1]

Standard Handling Procedures

Adherence to standard handling procedures is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Use this compound in a well-ventilated area.[2]

  • Employ local exhaust ventilation or process enclosures to control airborne levels.[1]

  • Facilities should be equipped with an eyewash station and a safety shower.[1]

Work Practices:

  • Wash hands thoroughly after handling.[1]

  • Avoid breathing dust, fumes, gases, mists, vapors, or sprays.[1]

  • Do not ingest the compound.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store in a dry, well-ventilated place, sealed at 2-8°C.[3]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Protocol
Eye Contact Immediately rinse cautiously with water for at least 20 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected skin with plenty of soap and water for at least 20 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Remove the person to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

This compound Spill Response Workflow

In the case of a spill, a structured and immediate response is necessary to contain the material and prevent exposure. The following diagram outlines the logical workflow for managing a this compound spill.

Sofalcone_Spill_Response cluster_0 Immediate Actions cluster_1 Containment & Cleanup cluster_2 Disposal Evacuate Evacuate Non-Essential Personnel Ventilate Ensure Adequate Ventilation WearPPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Contain Contain Spill with Inert Material (e.g., sand, vermiculite) WearPPE->Contain Collect Collect Spilled Material Contain->Collect WasteContainer Place in Labeled Hazardous Waste Container Collect->WasteContainer Decontaminate Decontaminate Spill Area WasteContainer->Decontaminate ContactEHS Contact Environmental Health & Safety (EHS) for Pickup Decontaminate->ContactEHS

Caption: Workflow for managing a this compound spill.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect this compound waste in a designated, properly labeled, and sealed hazardous waste container.[4] Do not mix with incompatible waste streams. This compound is incompatible with strong oxidizing agents.[2]

  • Contaminated Materials: Any materials used for cleaning up spills (e.g., absorbent pads, gloves) should also be placed in the hazardous waste container.[4]

  • Disposal Route: The primary disposal route is through an approved hazardous waste disposal plant.[4]

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste in accordance with local, state, and federal regulations.[4] Do not dispose of this compound down the drain or in regular trash.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sofalcone
Reactant of Route 2
Reactant of Route 2
Sofalcone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。